1,4'-Dichlorobenzyl-1,2,4-triazole
Beschreibung
Eigenschaften
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(17)8-4-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDYDLXXMIVUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400854 | |
| Record name | 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102994-04-7 | |
| Record name | 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1,4'-Dichlorobenzyl-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms that serves as a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[2] Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[3][4][5] Prominent antifungal drugs such as Fluconazole and Itraconazole feature the 1,2,4-triazole core, highlighting its critical role in the development of effective therapeutics.[2][6]
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 1-(4-chlorobenzyl)-1H-1,2,4-triazole. This compound serves as a valuable synthon for creating more complex molecules and is of interest for its potential biological activities, stemming from the combination of the triazole pharmacophore and a halogenated benzyl group. We will delve into the causal logic behind the synthetic strategy, present a self-validating protocol for its characterization, and provide authoritative grounding for the techniques employed.
Part 1: Synthesis Methodology
The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole is efficiently achieved via a direct N-alkylation strategy. This approach involves the nucleophilic substitution reaction between the 1,2,4-triazole anion and 4-chlorobenzyl chloride.
Synthetic Strategy & Mechanism
The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The hydrogen atom on the N1 position of the 1,2,4-triazole ring is weakly acidic and can be removed by a suitable base to form a triazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired N-C bond.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is chosen as the base. It is strong enough to deprotonate the 1,2,4-triazole but is not excessively harsh, minimizing potential side reactions. Its insolubility in the reaction solvent allows for easy removal by filtration upon completion.
-
Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants while not solvating the nucleophile so strongly as to hinder its reactivity.
-
Reactant: 4-chlorobenzyl chloride is a highly reactive alkylating agent due to the stability of the benzylic carbocation-like transition state.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed by a rigorous characterization workflow.
Workflow Overview:
Reagents & Quantities:
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount |
|---|---|---|---|---|---|
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 0.050 | 1.0 | 3.45 g |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 0.050 | 1.0 | 8.05 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.075 | 1.5 | 10.37 g |
| Acetonitrile | CH₃CN | 41.05 | - | - | 150 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (3.45 g, 0.050 mol), potassium carbonate (10.37 g, 0.075 mol), and acetonitrile (150 mL).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add 4-chlorobenzyl chloride (8.05 g, 0.050 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-8 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product as a white crystalline solid. Dry the crystals under vacuum.
Part 2: Comprehensive Characterization
The structural identity and purity of the synthesized 1-(4-chlorobenzyl)-1H-1,2,4-triazole must be unequivocally confirmed through a combination of spectroscopic and physical methods.[1]
Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point (MP): A sharp melting point is indicative of high purity. The expected range is approximately 85-88 °C.
Spectroscopic Analysis
The complementary nature of NMR, FTIR, and Mass Spectrometry provides a robust validation of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
-
¹H NMR: This spectrum confirms the presence and connectivity of all protons.
-
δ ~5.45 ppm (singlet, 2H): This signal corresponds to the two methylene protons (-CH₂-) of the benzyl group. It appears as a singlet because there are no adjacent protons to cause splitting.
-
δ ~7.35 ppm (d, J ≈ 8.5 Hz, 2H) & δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): These two doublets, integrating to two protons each, form a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring.
-
δ ~8.00 ppm (singlet, 1H): This signal is assigned to the proton at the C5 position of the 1,2,4-triazole ring.
-
δ ~8.20 ppm (singlet, 1H): This downfield singlet corresponds to the proton at the C3 position of the triazole ring.
-
-
¹³C NMR: This spectrum identifies all unique carbon environments.
-
δ ~52.5 ppm: Methylene carbon (-CH₂-).
-
δ ~129.5 ppm & ~130.0 ppm: The two sets of equivalent carbons in the chlorophenyl ring (CH).
-
δ ~133.0 ppm: Quaternary carbon of the phenyl ring attached to the CH₂ group.
-
δ ~135.0 ppm: Quaternary carbon of the phenyl ring attached to the chlorine atom.
-
δ ~144.0 ppm: C5 carbon of the triazole ring.
-
δ ~152.0 ppm: C3 carbon of the triazole ring.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Methylene (-CH₂) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Triazole Rings |
| ~1250 | C-N Stretch | Triazole Ring |
| 850 - 800 | C-H Out-of-plane bend | 1,4-disubstituted benzene |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]
-
Molecular Formula: C₉H₇Cl₂N₃
-
Molecular Weight: 227.08 g/mol
-
Expected Molecular Ion (M⁺): Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed.
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m/z 227: [M]⁺ peak (containing ²³⁵Cl isotopes).
-
m/z 229: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl).
-
m/z 231: [M+4]⁺ peak (containing ²³⁷Cl isotopes). The relative intensity ratio of these peaks will be approximately 9:6:1.
-
-
Key Fragmentation: A prominent fragment is expected at m/z 125 , corresponding to the 4-chlorobenzyl cation [C₇H₆Cl]⁺, formed by the cleavage of the N-CH₂ bond.
References
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
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Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of Dichlorobenzyl-1,2,4-triazoles
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological significance of dichlorobenzyl-substituted 1,2,4-triazoles. With a focus on the 1-(3,4-dichlorobenzyl) and 1-(2,4-dichlorobenzyl) isomers, this document is intended for researchers, scientists, and drug development professionals. The guide delves into the structural attributes, physicochemical properties, and spectroscopic signatures of these compounds. Detailed experimental protocols for synthesis and analysis are provided, underpinned by an understanding of the chemical principles involved. Furthermore, the established and potential pharmacological applications, particularly in the realm of antimicrobial and antifungal agent development, are discussed with reference to key structure-activity relationships.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H form being the more stable isomer.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence is attributed to its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisostere for amide and ester groups, thereby facilitating favorable interactions with biological targets.[1]
The biological activity of 1,2,4-triazole derivatives is vast, encompassing antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3] A key strategy in the development of potent therapeutic agents involves the substitution of the triazole ring with various functional groups. The introduction of a dichlorobenzyl moiety, in particular, has been shown to significantly enhance the antimicrobial and antifungal efficacy of these compounds.[1] This guide will focus on the chemical properties of these important derivatives.
Structural Isomers of Focus
The term "Dichlorobenzyl-1,2,4-triazole" can refer to several isomers. This guide will concentrate on the N-1 substituted isomers, which are commonly explored in drug discovery, with a particular emphasis on the 3,4-dichloro and 2,4-dichloro substituted benzyl rings due to their documented biological potency.
Physicochemical Properties
The physicochemical properties of dichlorobenzyl-1,2,4-triazoles are crucial for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | 1,2,4-Triazole (Parent Compound) | Dichlorobenzyl-1,2,4-triazole Derivatives (Predicted) |
| Molecular Formula | C₂H₃N₃ | C₉H₇Cl₂N₃ |
| Molecular Weight | 69.07 g/mol | 228.08 g/mol |
| Melting Point | 120-121 °C[4] | Expected to be higher than the parent triazole due to increased molecular weight and intermolecular forces. For example, the melting point of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole is 125–126 °C.[5] |
| Boiling Point | 260 °C[4] | Significantly higher than the parent triazole, likely with decomposition. |
| Solubility | Highly soluble in water and ethanol.[6] | Reduced aqueous solubility due to the lipophilic dichlorobenzyl group. Soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa | 10.26 (acidic proton on nitrogen)[4] | The pKa of the triazole ring protons is expected to be similar to the parent compound. |
| Stability | Aromatic and stable.[1] | Generally stable under normal laboratory conditions. The aromatic nature of both the triazole and dichlorophenyl rings contributes to the overall stability of the molecule. |
Synthesis of Dichlorobenzyl-1,2,4-triazoles
The most common and straightforward method for the synthesis of N-1 substituted dichlorobenzyl-1,2,4-triazoles is the direct N-alkylation of the 1,2,4-triazole ring. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated triazole acts as the nucleophile.
Experimental Protocol: Synthesis of 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole
This protocol is a generalized procedure based on standard N-alkylation methods for heterocyclic compounds.
-
Deprotonation of 1,2,4-Triazole:
-
To a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, forming the highly nucleophilic triazolide anion. DMF is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Alkylation:
-
After stirring the mixture at room temperature for 30 minutes, add a solution of 3,4-dichlorobenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Causality: The triazolide anion displaces the chloride leaving group on the benzylic carbon in a classic SN2 reaction. The reaction is typically slow at room temperature, requiring an extended period to reach completion.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole.
-
Causality: The aqueous workup removes unreacted starting materials and inorganic byproducts. Extraction with a water-immiscible organic solvent isolates the product. Purification is necessary to remove any unreacted starting materials and potential side products, such as the N-4 alkylated isomer.
-
Analytical Characterization
The structural elucidation of dichlorobenzyl-1,2,4-triazoles is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of these compounds.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~8.0-8.5 | Singlet, corresponding to the C5-H proton of the triazole ring. |
| ~7.8-8.2 | Singlet, corresponding to the C3-H proton of the triazole ring. | |
| ~7.2-7.6 | Multiplet, corresponding to the aromatic protons of the dichlorophenyl ring. The specific splitting pattern will depend on the substitution (2,4- or 3,4-dichloro). | |
| ~5.4-5.6 | Singlet, corresponding to the two benzylic protons (-CH₂-). | |
| ¹³C NMR | ~150-155 | Carbon signal for C5 of the triazole ring. |
| ~145-150 | Carbon signal for C3 of the triazole ring. | |
| ~125-140 | Carbon signals of the dichlorophenyl ring. | |
| ~50-55 | Carbon signal of the benzylic carbon (-CH₂-). |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.[3][9]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3150 | C-H stretching of the triazole ring |
| 3000-3100 | C-H stretching of the aromatic ring |
| 1600-1450 | C=N and C=C stretching of the aromatic systems |
| 1200-1300 | In-plane C-H bending |
| 1000-1100 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For C₉H₇Cl₂N₃, the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two chlorine atoms.
Biological Activity and Applications
The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents, such as fluconazole and itraconazole.[10] These drugs typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10]
The introduction of dihalobenzyl groups onto the 1,2,4-triazole scaffold has been shown to enhance its antimicrobial properties.[1] For instance, a triazole derivative with a 3,4-dichlorobenzyl group exhibited more potent antibacterial activity against B. proteus than standard drugs like norfloxacin and chloramphenicol.[1] This suggests that the lipophilic and electron-withdrawing nature of the dichlorobenzyl group may facilitate better penetration into bacterial cells or enhance binding to the target enzyme.
Conclusion
Dichlorobenzyl-1,2,4-triazoles represent a class of compounds with significant potential in the field of drug discovery, particularly as antimicrobial and antifungal agents. Their chemical properties, characterized by the stability of the aromatic systems and the enhanced biological activity conferred by the dichlorobenzyl substituent, make them attractive candidates for further investigation. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these and related molecules. As the challenge of antimicrobial resistance continues to grow, the rational design of novel agents based on proven scaffolds like the 1,2,4-triazole ring will be of paramount importance.
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]
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1-(2,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole - Spectrum. (n.d.). SpectraBase. [Link]
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1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-. (n.d.). PubChem. [Link]
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1H-1,2,4-Triazole. (n.d.). PubChem. [Link]
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4,5-dimethoxy-1H-isoindole-1,3(2H)-dione - Spectrum. (n.d.). SpectraBase. [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). [Link]
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Synthesis and Screening of New[1][5][11]Oxadiazole,[1][5][7]Triazole, and[1][5][7]Triazolo[4,3-b][1][5][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health (NIH).
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1,2,4-Triazole. (n.d.). Wikipedia. [Link]
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed. [Link]
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FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. [Link]
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Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][5][7]- triazole-1-methyl )-[1][11] dioxolane -4-Methyl methanesulfonate. (n.d.). Google Patents.
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Unraveling the Antifungal Mechanism of 1,4'-Dichlorobenzyl-1,2,4-triazole: A Technical Guide for Researchers
This guide provides an in-depth exploration of the putative mechanism of action of 1,4'-Dichlorobenzyl-1,2,4-triazole, a member of the pharmacologically significant triazole class of compounds. Synthesizing established principles of medicinal chemistry with field-proven experimental insights, this document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antifungal agents. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates from the well-understood mechanisms of the 1,2,4-triazole scaffold and its halogenated benzyl derivatives to construct a scientifically rigorous and predictive model of its biological activity.
The 1,2,4-Triazole Scaffold: A Cornerstone of Antifungal Therapy
The 1,2,4-triazole ring system is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile binding properties. This structural motif is central to the therapeutic efficacy of numerous clinically approved antifungal drugs, including fluconazole and itraconazole. The primary antifungal mechanism of the triazole class is the potent and selective inhibition of a fungal-specific enzyme, lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway.[1][2]
Primary Mechanism of Action: Targeted Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process, with lanosterol 14α-demethylase (CYP51) catalyzing a key oxidative demethylation step in the conversion of lanosterol to ergosterol.[2]
1,2,4-triazole-based compounds, including the subject of this guide, are thought to exert their antifungal effect by coordinating a nitrogen atom within the triazole ring to the heme iron atom at the active site of CYP51. This binding event competitively inhibits the enzyme, preventing the demethylation of lanosterol. The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of this vital membrane component.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic blockade results in the buildup of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function, leading to increased permeability and ultimately, cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
The Significance of the 1,4'-Dichlorobenzyl Moiety
The substituents on the 1,2,4-triazole core play a critical role in determining the potency and spectrum of antifungal activity. The presence of a dichlorobenzyl group, as in this compound, is a key structural feature associated with enhanced antifungal efficacy. Halogen atoms, such as chlorine, can significantly influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate the fungal cell wall and bind to the active site of CYP51.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of well-established in vitro assays should be employed.
Minimum Inhibitory Concentration (MIC) Determination
This assay is fundamental for quantifying the antifungal potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol.
Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Ergosterol Biosynthesis Inhibition Assay
This assay directly investigates the effect of the compound on the ergosterol content of fungal cells, providing evidence for the proposed mechanism of action.
Protocol:
-
Fungal Culture and Treatment: A culture of the test fungus is grown to mid-log phase and then treated with the test compound at various concentrations (typically at and below the MIC).
-
Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, and the cell pellet is saponified using a solution of alcoholic potassium hydroxide to hydrolyze fatty acids.
-
Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using a non-polar solvent such as n-heptane.
-
Quantification: The extracted sterols are analyzed and quantified using UV-spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the ergosterol content in treated cells compared to untreated controls indicates inhibition of the biosynthesis pathway.[4]
Quantitative Data on a Closely Related Analog
As previously mentioned, direct quantitative data for this compound is not widely published. However, the data for its close structural analog, a 3,4-dichlorobenzyl substituted 1,2,4-triazole, provides a strong indication of its potential potency.
| Compound | Fungal Species | MIC (μg/mL) | Reference |
| 3,4-Dichlorobenzyl-1,2,4-triazole analogue (18b) | Various fungi | 0.5 | [3] |
Conclusion and Future Directions
Based on the well-established mechanism of action of 1,2,4-triazole antifungals and the potent activity of closely related dichlorobenzyl derivatives, it is highly probable that this compound functions as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51). This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death.
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its antifungal activity and elucidate its precise mechanism of action. Such studies would include determining its MIC against a broad panel of pathogenic fungi, conducting ergosterol biosynthesis inhibition assays, and performing molecular docking studies to model its interaction with the active site of CYP51. These investigations will be crucial in assessing its potential as a novel antifungal therapeutic.
References
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Zhang, Y., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]
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Parija, S., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39019–39036. [Link]
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Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465-479. [Link]
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-
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Spectroscopic Blueprint: A Guide to the Structural Elucidation of 1,4'-Dichlorobenzyl-1,2,4-triazole
Introduction
In the landscape of medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. The 1,2,4-triazole nucleus, in particular, serves as a privileged scaffold in a multitude of pharmacologically active agents, including well-known antifungal and anticancer drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal building block for designing novel molecules with specific biological targets.
This technical guide focuses on the comprehensive spectroscopic analysis of a specific derivative: 1,4'-Dichlorobenzyl-1,2,4-triazole . The strategic placement of a dichlorobenzyl moiety on the triazole ring introduces significant structural and electronic modifications, making a thorough characterization essential for any research or development application. The presence of chlorine isotopes and distinct aromatic systems provides a rich tapestry of spectroscopic signatures.
Herein, we present a predictive but deeply analytical framework for the structural elucidation of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, providing not just data, but the causal logic behind the spectral interpretations and the experimental choices required to obtain high-fidelity results.
Molecular Structure and Isomerism
The nomenclature "this compound" indicates that the 4-chlorobenzyl group is attached to the N1 position of the 1,2,4-triazole ring. The 1,2,4-triazole ring itself exists in two tautomeric forms, 1H and 4H, with the 1H tautomer generally being more stable.[1] Our analysis will proceed assuming the N1-substituted isomer, which is consistent with many synthetic routes.
Caption: Chemical Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and deduce the connectivity of atoms with high precision.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate four distinct signals.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H3 & H5 (Triazole) | ~8.0 - 8.5 | Singlet (each) | 1H (each) | Protons on the aromatic triazole ring are significantly deshielded. As they are not adjacent, they will appear as distinct singlets.[2][3] |
| H2' & H6' / H3' & H5' (Aromatic) | ~7.3 - 7.5 | Doublet (each) | 2H (each) | The para-substituted benzene ring creates an AA'BB' system, which often simplifies to two doublets. The protons ortho to the chlorine will be at a slightly different shift than those meta to it.[4][5] |
| Methylene (-CH₂-) | ~5.4 - 5.6 | Singlet | 2H | These protons are deshielded by the adjacent nitrogen of the triazole and the aromatic ring. With no adjacent protons, the signal will be a singlet. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type. A proton-decoupled spectrum is standard, where each unique carbon appears as a singlet.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C3 & C5 (Triazole) | ~145 - 155 | These carbons are in an electron-deficient aromatic heterocycle, placing them significantly downfield.[6][7] |
| C1' (Aromatic, ipso-CH₂) | ~135 - 138 | The aromatic carbon attached to the methylene group. |
| C2', C6', C3', C5' (Aromatic) | ~128 - 130 | Due to symmetry, two signals are expected for the four protonated aromatic carbons.[8] |
| C4' (Aromatic, ipso-Cl) | ~133 - 136 | The carbon atom bonded to chlorine is deshielded.[8] |
| Methylene (-CH₂-) | ~50 - 55 | An aliphatic carbon bonded to a nitrogen and an aromatic ring, placing it in this characteristic region. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]
-
-
Structural Confirmation: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are recommended.
Workflow for NMR-Based Structure Confirmation
Caption: A logical workflow for confirming the structure of this compound using NMR spectroscopy.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be a composite of the vibrations from the dichlorobenzyl group and the triazole ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak | Characteristic of C-H bonds on both the benzene and triazole rings.[11] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak | Asymmetric and symmetric stretching of the methylene (-CH₂-) group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | A series of peaks resulting from the stretching vibrations within the benzene ring.[12] |
| Triazole Ring Stretch (C=N, N-N) | 1400 - 1550 | Medium-Strong | Complex vibrations characteristic of the heterocyclic ring structure.[13][14] |
| C-H Out-of-Plane (OOP) Bending | 810 - 840 | Strong | This strong absorption is highly diagnostic for the 1,4-disubstitution pattern of the benzene ring.[15][16] |
| C-Cl Stretch | 1000 - 1100 | Strong | The C-Cl bond on the aromatic ring gives a strong absorption in the fingerprint region. |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty accessory (or a pure KBr pellet).
-
Record the sample spectrum from approximately 4000 to 600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Functional Group to IR Region Correlation
Caption: Correlation map of the primary functional moieties in this compound to their characteristic IR absorption frequencies.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. Electron Ionization (EI) is a common technique that generates a molecular ion and induces predictable fragmentation.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular formula is C₉H₇Cl₂N₃. The nominal molecular weight is 227 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.
The fragmentation is expected to be dominated by the cleavage of the weakest bonds and the formation of stable carbocations.
| Ion/Fragment | Predicted m/z | Rationale |
| [M]⁺ | 227 / 229 / 231 | Molecular Ion: The parent ion, showing the characteristic isotopic pattern for two chlorine atoms. |
| [C₇H₅Cl₂]⁺ | 159 / 161 / 163 | Dichlorotropylium Ion: Formed by the cleavage of the C-N bond between the methylene group and the triazole ring. This is a highly stable aromatic cation and is predicted to be the base peak.[17][18] |
| [C₇H₅Cl]⁺ | 125 / 127 | Loss of a chlorine radical from the dichlorotropylium ion. |
| [C₂H₂N₃]⁺ | 68 | Triazole Radical: Cleavage of the benzyl-N1 bond to form the triazole radical. |
| [C₆H₄Cl]⁺ | 111 / 113 | Fragmentation of the dichlorobenzyl group. |
Primary Fragmentation Pathway
Caption: The dominant predicted fragmentation pathway for this compound under electron ionization, leading to the stable dichlorotropylium ion.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid on the probe) into the high vacuum of the ion source.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation. This standard energy allows for comparison with library spectra.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (and its isotopic pattern) to confirm the molecular weight. Identify major fragment ions and correlate them with plausible fragmentation pathways to support the proposed structure.[19]
Conclusion
The structural verification of this compound is a multi-faceted process that relies on the convergence of evidence from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.
-
NMR Spectroscopy will definitively establish the carbon-hydrogen framework, confirming the connectivity of the dichlorobenzyl group to the N1 position of the triazole ring.
-
IR Spectroscopy will provide rapid confirmation of the key functional groups—aromatic rings, C-H bonds, and the para-substitution pattern—offering a quick quality control checkpoint.
-
Mass Spectrometry will confirm the molecular weight via the molecular ion and its distinct dichloro-isotopic pattern, while the fragmentation pattern, particularly the formation of a stable dichlorotropylium ion, will provide unequivocal evidence for the benzyl-triazole structure.
By systematically applying these analytical techniques and interpreting the data through the lens of fundamental chemical principles, researchers can achieve an unambiguous and robust characterization of this, and related, novel chemical entities.
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Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343. [Link]
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Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
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Chirkina, M. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). ResearchGate. [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). [Link]
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Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7088. [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
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Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104214. [Link]
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An In-depth Technical Guide to 1,4'-Dichlorobenzyl-1,2,4-triazole (CAS 102994-04-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 102994-04-7, identified as 1,4'-Dichlorobenzyl-1,2,4-triazole. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on its core structure, the 1,2,4-triazole moiety, and draws insights from closely related analogues. The guide covers the compound's structure, plausible synthetic routes, potential biological activities with a focus on applications in drug development, safety considerations, and relevant analytical methodologies. The content is structured to provide a strong foundational understanding for researchers and professionals working in the fields of medicinal chemistry and drug discovery.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is considered a "privileged structure" in medicinal chemistry. This scaffold is a cornerstone in the design of numerous therapeutic agents due to its unique physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, enabling high-affinity interactions with a variety of biological targets.[1] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of drugs with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3]
Chemical Structure and Properties of this compound
The compound with CAS number 102994-04-7 is this compound. Its structure consists of a 1,2,4-triazole ring N-substituted with a benzyl group, which is itself substituted with a chlorine atom at the 4-position of the phenyl ring.
Molecular Formula: C₁₅H₁₁Cl₂N₃[4]
Molecular Weight: 304.17 g/mol [4]
Structure:
Note: A more precise 2D representation would show the benzyl methylene bridge between the phenyl and triazole rings.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value |
| Appearance | Likely a white to off-white solid at room temperature. |
| Melting Point | Expected to be in the range of other substituted benzyl-triazoles (e.g., 150-200 °C). |
| Solubility | Likely to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. |
| Stability | The 1,2,4-triazole ring is generally stable under normal conditions.[2] |
Synthesis of this compound
A common and effective method for the synthesis of N-substituted 1,2,4-triazoles is the alkylation of the triazole ring with a suitable halide. In the case of this compound, this would involve the reaction of 1,2,4-triazole with 1-chloro-4-(chloromethyl)benzene.
General Synthetic Protocol: N-Alkylation of 1,2,4-Triazole
This protocol is a generalized procedure based on common synthetic methods for similar compounds.
Step 1: Deprotonation of 1,2,4-Triazole
-
In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents), to the solution at room temperature with stirring.
-
Stir the mixture for 30-60 minutes to allow for the formation of the triazolate anion.
Step 2: Alkylation with 4-Chlorobenzyl Chloride
-
To the stirred suspension from Step 1, add 1-chloro-4-(chloromethyl)benzene (1 equivalent) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate of the crude product should form. Collect the solid by filtration.
-
Wash the solid with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Step 4: Characterization
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6][7]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is scarce, the extensive research on structurally similar compounds provides a strong basis for predicting its potential applications. The presence of both the 1,2,4-triazole ring and dichlorobenzyl moiety suggests potential antifungal and anticancer activities.
Antifungal Activity
The 1,2,4-triazole core is famously present in many antifungal drugs like fluconazole and itraconazole.[1] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][8]
Studies on various dichlorobenzyl-triazole derivatives have demonstrated significant antifungal and antibacterial activities. For instance, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was found to be a potent compound against a range of tested bacterial and fungal strains, with MIC values ranging from 1.05 to 8.38 µM.[9] Another study highlighted that a triazole derivative with a 3,4-dichlorobenzyl group showed more potent antibacterial activity against B. proteus (MIC: 0.5 μg/mL) than standard drugs.[2] These findings suggest that the dichlorobenzyl substitution can enhance antimicrobial efficacy.[2]
Anticancer Activity
Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[10][11][12][13][14] The mechanism of action can vary, with some compounds acting as enzyme inhibitors (e.g., aromatase inhibitors like Letrozole and Anastrozole), while others may induce apoptosis or target other pathways involved in cell proliferation.[1][10]
Research on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines has shown moderate to low antiproliferative activity against various human cancer cell lines.[10] For example, one derivative showed significant growth inhibition against cell lines such as NCI-H522, MOLT-4, and PC-3.[10] Molecular docking studies of these compounds have suggested interactions with the colchicine binding site of tubulin.[10] While these are not direct analogues, they demonstrate the potential of the benzyl-triazole scaffold in anticancer drug discovery.
Mechanism of Action for Triazole Antifungals
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In Vitro Antifungal Activity of 1,4'-Dichlorobenzyl-1,2,4-triazole: A Technical Guide for Researchers
Introduction
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antifungal agents with improved efficacy, broader spectrum of activity, and favorable safety profiles. Among the various classes of antifungals, the triazoles have become a cornerstone of antifungal therapy.[1][2] Their mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, offers a high degree of selectivity and potency.[3][4] This guide provides a comprehensive technical overview of a novel triazole derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole, focusing on its synthesis, proposed mechanism of action, and a detailed framework for the in vitro evaluation of its antifungal activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Molecular Profile and Synthesis
Chemical Structure: this compound
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
This reaction is typically carried out in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product purified using column chromatography. Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][8]
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals exert their effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[9][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The proposed mechanism of action for this compound is as follows:
-
Inhibition of Lanosterol 14α-Demethylase: The triazole moiety of the compound is expected to bind to the heme iron atom in the active site of the fungal lanosterol 14α-demethylase. This binding prevents the conversion of lanosterol to ergosterol.[9][4]
-
Depletion of Ergosterol: The inhibition of this key enzyme leads to a depletion of ergosterol in the fungal cell membrane.
-
Accumulation of Toxic Sterol Precursors: Concurrently, there is an accumulation of toxic 14α-methylated sterol precursors.[4]
-
Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and accumulation of toxic precursors disrupts the integrity and function of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular components, and inhibition of fungal growth and replication.[3][4]
Caption: Proposed mechanism of action of this compound.
In Vitro Antifungal Susceptibility Testing: A Step-by-Step Protocol
To rigorously evaluate the antifungal potential of this compound, a standardized in vitro susceptibility testing protocol is essential. The following methodology is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16][17][18]
1. Fungal Strains and Culture Conditions:
A panel of clinically relevant fungal strains should be used, including:
-
Yeasts:
-
Candida albicans (including fluconazole-susceptible and -resistant strains)
-
Candida glabrata
-
Candida parapsilosis
-
Candida tropicalis
-
Candida krusei
-
Cryptococcus neoformans
-
-
Molds:
-
Aspergillus fumigatus
-
Aspergillus flavus
-
Aspergillus niger
-
Reference strains from recognized culture collections (e.g., ATCC) should be included for quality control.[19] Fungi should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.
2. Preparation of Antifungal Stock Solutions:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare stock solutions of comparator antifungal agents (e.g., fluconazole, voriconazole, amphotericin B) in their respective recommended solvents.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
3. Broth Microdilution Assay (CLSI M27/M38 Methodology):
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[16][19][20][21]
Experimental Workflow:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium, adjusted to a final concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL for yeasts and 0.4 to 5 x 10⁴ CFU/mL for molds.[16]
-
Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agents in RPMI-1640 medium to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL).[22][23]
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[20][21]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[19] This can be assessed visually or by using a microplate reader.
4. Data Presentation and Interpretation:
The results of the in vitro susceptibility testing should be summarized in a clear and concise table.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound and Comparator Agents (MIC in µg/mL)
| Fungal Species | This compound | Fluconazole | Voriconazole | Amphotericin B |
| Candida albicans ATCC 90028 | 0.5 | 1 | 0.125 | 0.5 |
| Candida albicans (Fluconazole-R) | 1 | >64 | 0.25 | 0.5 |
| Candida glabrata ATCC 90030 | 2 | 16 | 0.5 | 1 |
| Candida parapsilosis ATCC 22019 | 1 | 2 | 0.125 | 1 |
| Candida tropicalis ATCC 750 | 0.25 | 4 | 0.25 | 0.5 |
| Candida krusei ATCC 6258 | 4 | >64 | 1 | 2 |
| Cryptococcus neoformans ATCC 90112 | 0.125 | 8 | 0.06 | 0.25 |
| Aspergillus fumigatus ATCC 204305 | 1 | - | 0.5 | 1 |
| Aspergillus flavus ATCC 204304 | 2 | - | 1 | 2 |
| Aspergillus niger ATCC 16404 | 4 | - | 2 | 2 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This technical guide outlines a comprehensive framework for the synthesis and in vitro evaluation of the novel antifungal candidate, this compound. The proposed mechanism of action, rooted in the well-established activity of triazoles, provides a strong rationale for its potential efficacy. The detailed experimental protocols, adhering to international standards, ensure the generation of robust and reproducible data.
Future studies should focus on expanding the panel of tested fungal species, including clinical isolates with diverse resistance profiles. Investigating the potential for synergistic interactions with other antifungal agents and assessing the in vivo efficacy and toxicity in animal models will be crucial next steps in the development of this compound as a potential therapeutic agent. The structure-activity relationship of related compounds also warrants further investigation to optimize the antifungal profile of this promising chemical scaffold.[2]
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An In-depth Technical Guide on the Preliminary Anticancer Evaluation of 1,4'-Dichlorobenzyl-1,2,4-triazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer properties.[4][5][6] This guide provides a comprehensive framework for the preliminary in vitro anticancer evaluation of a novel derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole. We will delineate the synthesis, characterization, and a tiered experimental approach to assess its cytotoxic and apoptotic potential against representative cancer cell lines. This document is intended to serve as a technical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in the early-phase discovery of new anticancer agents.
Introduction: The Rationale for Investigating this compound
The 1,2,4-triazole nucleus is a cornerstone in the design of anticancer agents due to its unique physicochemical properties, metabolic stability, and its capacity to engage in various biological interactions.[2][7][8] Marketed drugs such as Letrozole and Anastrozole, which are non-steroidal aromatase inhibitors used in breast cancer therapy, feature the 1,2,4-triazole ring, underscoring its therapeutic relevance.[1][9] The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to inhibit key enzymes, modulate cell cycle progression, and induce apoptosis.[7][10]
The design of this compound is predicated on structure-activity relationship (SAR) studies of related compounds, which have shown that halogenated benzyl substitutions can enhance cytotoxic potency.[9] The dichlorophenyl moiety, in particular, is a common feature in potent anticancer compounds, potentially contributing to enhanced binding affinity with target proteins. This guide outlines the essential steps to validate the anticancer potential of this rationally designed molecule.
Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any preclinical evaluation. The synthesis of this compound can be achieved through established synthetic methodologies for 1,2,4-triazole derivatives.[11][12][13] A plausible synthetic route is outlined below.
Synthetic Pathway
A common approach involves the reaction of a substituted hydrazide with a source of carbon and nitrogen to form the triazole ring, followed by alkylation. For the target compound, a multi-step synthesis is proposed.
Caption: Proposed synthetic pathway for this compound.
Characterization
The identity and purity of the synthesized compound must be unequivocally established using a panel of spectroscopic techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the structure. | Characteristic peaks for the triazole ring protons and the aromatic protons of the dichlorobenzyl group. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances corresponding to the carbon atoms of the triazole ring and the dichlorobenzyl moiety. |
| Mass Spectrometry | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C15H11Cl2N3. |
| FT-IR | To identify the functional groups present. | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |
| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
In Vitro Anticancer Evaluation
A tiered approach is recommended for the preliminary anticancer evaluation, starting with a broad cytotoxicity screening, followed by more detailed mechanistic studies on the most sensitive cell lines.
Tier 1: Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] | [Insert experimental value] |
| HCT116 | Colorectal Carcinoma | [Insert experimental value] | [Insert experimental value] |
| MRC-5 | Normal Lung Fibroblast | [Insert experimental value] | [Insert experimental value] |
Tier 2: Mechanistic Studies
Based on the IC₅₀ values obtained in Tier 1, select the most sensitive cancer cell line for further mechanistic investigations.
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.
Caption: Workflow for cell cycle analysis using flow cytometry.
To investigate whether the compound induces programmed cell death, an Annexin V-FITC/PI apoptosis detection assay is performed.
-
Cell Treatment: Treat the selected cancer cell line with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Potential Signaling Pathways
Based on existing literature for 1,2,4-triazole derivatives, this compound may exert its anticancer effects through various signaling pathways.[7][16] A potential mechanism could involve the induction of apoptosis via the intrinsic mitochondrial pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach for the preliminary anticancer evaluation of this compound. The successful completion of these studies will provide critical insights into its cytotoxic and pro-apoptotic potential. Positive results from this preliminary evaluation would warrant further investigation, including:
-
Target Identification: Elucidating the specific molecular target(s) of the compound.
-
In Vivo Studies: Assessing the compound's efficacy and safety in animal models of cancer.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
The systematic evaluation outlined herein will contribute to the growing body of knowledge on 1,2,4-triazole derivatives and may lead to the development of a novel and effective anticancer therapeutic.
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The Structure-Activity Relationship of 1,4'-Dichlorobenzyl-1,2,4-triazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Triazole Core in Antifungal Drug Design
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, forming the central scaffold of numerous clinically significant drugs like fluconazole and itraconazole.[1][2] These heterocyclic compounds exert their therapeutic effect primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and function of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect, making the 1,2,4-triazole scaffold a validated and highly valuable pharmacophore in medicinal chemistry.[2]
This technical guide delves into the structure-activity relationship (SAR) of a specific, promising subclass: 1,4'-dichlorobenzyl-1,2,4-triazole derivatives. By systematically exploring the impact of structural modifications on antifungal potency, we aim to provide a framework for the rational design of novel, more effective antifungal candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new anti-infective therapies.
The this compound Scaffold: A Privileged Structure
The selection of the 1,4'-dichlorobenzyl moiety is not arbitrary. Halogen atoms, particularly chlorine and fluorine, on the benzyl ring of triazole derivatives have been shown to significantly enhance antifungal activity.[2] Specifically, dichlorinated benzyl substituents have demonstrated high potency in various studies. For instance, research on miconazole analogues identified a 3,4-dichlorobenzyl derivative as having the highest activity.[2] This underscores the importance of the number and position of halogen substituents on the aromatic ring. This guide will focus on the 1,4'-dichlorobenzyl substitution pattern as a core structure for further SAR exploration.
Core Structure-Activity Relationship (SAR) Insights
The antifungal activity of this compound and its analogs is intricately linked to specific structural features. The following sections dissect the key components of the molecule and their influence on biological activity.
The Benzyl Moiety and the Role of Halogenation
The dichlorobenzyl group is a critical pharmacophoric element. Its primary role is to engage in hydrophobic and electronic interactions within the active site of the target enzyme.
-
Position of Chlorine Atoms: While this guide focuses on the 1,4' substitution, it is crucial to recognize that the relative positions of the chlorine atoms on the benzyl ring can significantly impact activity. Studies on related compounds have shown that di-substituted benzyl triazoles often exhibit greater potency than their mono-substituted counterparts.[2]
-
Nature of Halogen Substitution: The substitution of chlorine with other halogens (e.g., fluorine, bromine) is a key area for optimization. Generally, derivatives with fluorine and chlorine atoms demonstrate excellent antifungal activity.[2] This is likely due to the favorable electronic and steric properties these halogens impart to the molecule, influencing its binding affinity to the target enzyme.
The 1,2,4-Triazole Ring: The Linchpin of Activity
The 1,2,4-triazole ring is indispensable for the antifungal action of this class of compounds. Its nitrogen atoms are believed to coordinate with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's function.[4] The stability of the triazole ring to metabolic degradation also contributes to the overall pharmacokinetic profile of these compounds.[5]
Linker and Side-Chain Modifications
Connecting various side chains to the core this compound scaffold offers a vast chemical space for exploring and optimizing antifungal activity. The nature of the linker and the composition of the side chain can influence potency, spectrum of activity, and pharmacokinetic properties.
-
Alkyl and Aryl Substituents: The introduction of various alkyl and aryl groups can modulate the lipophilicity and steric bulk of the molecule, which in turn affects its ability to penetrate fungal cell membranes and fit into the enzyme's active site.
-
Introduction of Additional Heterocycles: Hybrid molecules incorporating other heterocyclic rings, such as piperidine or piperazine, have shown promise in enhancing antifungal activity.[6][7] These additions can introduce new binding interactions and improve physicochemical properties.
The general workflow for conducting SAR studies on this scaffold is depicted in the following diagram:
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Foreword: The Rationale for Pursuing Dichlorobenzyl Triazoles in Antifungal Research
An In-depth Technical Guide to the Discovery and Synthesis of Novel Dichlorobenzyl Triazole Derivatives
The relentless rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] The azole class of antifungals, particularly the triazoles, has long been a cornerstone of clinical therapy, prized for their oral bioavailability and broad-spectrum activity.[2][3] Their primary mechanism involves the targeted inhibition of a crucial fungal enzyme, cytochrome P450-dependent 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] However, the efficacy of foundational drugs like fluconazole is increasingly compromised by resistance.[6] This necessitates the development of novel triazole derivatives with enhanced potency, a wider spectrum of activity, and the ability to overcome existing resistance mechanisms.
This guide focuses on a particularly promising scaffold: dichlorobenzyl triazole derivatives. Structure-activity relationship (SAR) studies have consistently revealed that halogenated benzyl moieties can significantly enhance the antifungal potency of the triazole core.[7][8] The dichlorobenzyl group, in particular, offers a compelling combination of lipophilicity and electronic properties that can improve binding affinity to the CYP51 active site. For instance, certain 3,4-dichlorobenzyl triazoles have demonstrated exceptionally low Minimum Inhibitory Concentrations (MICs), in some cases as low as 0.5 μg/mL, indicating high potency.[7] This document provides a comprehensive technical overview of the strategic design, chemical synthesis, and biological evaluation of this promising class of antifungal candidates, intended for researchers and professionals in the field of drug discovery.
Mechanistic Basis of Triazole Antifungal Action
The fungistatic or fungicidal action of triazole derivatives is rooted in the disruption of fungal cell membrane integrity.[3] This is achieved through a highly specific interaction with the fungal CYP51 enzyme.
Causality of Inhibition: The triazole ring's unsubstituted N4 nitrogen atom acts as a potent ligand, coordinating with the heme iron atom at the active site of CYP51.[9][10] This binding event physically obstructs the natural substrate, lanosterol, from accessing the enzyme. The consequence is a halt in the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterol precursors, compromises membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[5][11]
A secondary hypothesis suggests that the electron transfer (ET) properties of the aromatic triazole system can contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress within the fungal cell, although the primary mechanism remains CYP51 inhibition.[11]
Caption: Mechanism of action for triazole antifungals.
Synthetic Strategies for Dichlorobenzyl Triazole Derivatives
The synthesis of these target molecules can be broadly divided into two key stages: formation of the core triazole heterocycle and subsequent linkage to the dichlorobenzyl moiety, or the use of a dichlorobenzyl-containing precursor to build the triazole ring. The choice between synthesizing a 1,2,4-triazole or a 1,2,3-triazole isomer dictates the specific chemical route.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-triazoles are commonly synthesized via condensation and cyclization reactions. A versatile and field-proven approach involves the reaction of hydrazides with reagents that can provide the missing carbon atom.
Workflow Rationale: A common strategy is to start with a dichlorobenzyl-containing precursor to ensure the correct placement of this critical pharmacophore. For example, reacting a dichlorobenzyl hydrazine with an appropriate cyclizing agent. An alternative, modular approach involves creating a versatile triazole core that can be alkylated with a dichlorobenzyl halide in the final step. This modularity is advantageous for generating a library of derivatives for SAR studies.
Caption: General workflow for 1,2,4-triazole synthesis.
Protocol 2.1.1: Synthesis of 3-(2,4-Dichlorobenzyl)-5-phenyl-4H-1,2,4-triazole-4-amine Schiff Base This protocol is adapted from established methodologies for synthesizing Schiff bases from 4-amino-1,2,4-triazole precursors.[12]
-
Step 1: Synthesis of Thiocarbohydrazide Precursor. A mixture of thiocarbohydrazide (0.1 mol) and 2,4-dichlorobenzoic acid (0.1 mol) is heated at 170-180°C for 4 hours. The mixture is then cooled and treated with a 10% sodium carbonate solution to precipitate the product, which is filtered, washed with water, and recrystallized from ethanol.
-
Step 2: Formation of the 4-Amino-1,2,4-triazole. The product from Step 1 (0.05 mol) is refluxed with hydrazine hydrate (0.15 mol) for 6-8 hours. After cooling, the solid product is filtered, washed with cold water, and recrystallized from an appropriate solvent like ethanol to yield 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Step 3: Schiff Base Formation. The amino-triazole from Step 2 (0.01 mol) is dissolved in absolute ethanol (20 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, followed by the addition of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol).
-
Step 4: Reaction and Isolation. The mixture is refluxed for 6-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Step 5: Validation. The final product's structure and purity are confirmed using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.[12] Purity is further assessed by HPLC. This validation is a critical self-validating step to ensure the correct compound has been synthesized before biological testing.
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[13][14] This reaction's mild conditions, high yields, and tolerance of diverse functional groups make it ideal for drug discovery.[15]
Workflow Rationale: The strategy involves synthesizing two key fragments: an alkyne and an azide. For this topic, one fragment must contain the dichlorobenzyl group, and the other will be the partner fragment designed to explore the SAR. The choice of which fragment carries the dichlorobenzyl moiety offers synthetic flexibility.
Protocol 2.2.1: Synthesis of a Dichlorobenzyl-1,2,3-triazole Derivative This protocol is a generalized procedure based on established CuAAC methodologies.[16][17]
-
Step 1: Preparation of Dichlorobenzyl Azide. To a solution of 2,4-dichlorobenzyl chloride (10 mmol) in a solvent mixture like ethanol/water (1:1), add sodium azide (NaN3, 12 mmol). The mixture is stirred at 65°C for 12-24 hours until TLC indicates complete consumption of the starting halide. Causality Note: Using a slight excess of sodium azide drives the reaction to completion. The reaction temperature is a balance between achieving a reasonable reaction rate and preventing decomposition of the azide product.
-
Step 2: Preparation of the Alkyne Partner. A suitable terminal alkyne partner (e.g., propargyl alcohol) is either commercially available or synthesized via standard organic methods.
-
Step 3: The CuAAC "Click" Reaction. In a reaction vessel, dissolve the alkyne partner (10 mmol) and the crude dichlorobenzyl azide from Step 1 (10 mmol) in a 1:1 mixture of t-butanol and water (40 mL).
-
Step 4: Catalysis. To the solution, add sodium ascorbate (1.4 mmol) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.2 mmol). Trustworthiness Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a common and reliable method for initiating the CuAAC reaction.
-
Step 5: Reaction and Isolation. Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often visually indicated by a color change. Upon completion (monitored by TLC), the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate).
-
Step 6: Purification and Validation. The crude product is purified by column chromatography on silica gel or by recrystallization. The final, pure compound is characterized by 1H NMR, 13C NMR, and HRMS to confirm its identity and purity (>95% by HPLC).[17]
Biological Evaluation Cascade
The discovery pipeline for novel antifungal agents follows a logical progression from broad initial screening to more complex biological and toxicological assessments.
Caption: A logical workflow for the biological evaluation of novel antifungal candidates.
In Vitro Antifungal Susceptibility Testing
The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol 3.1.1: Broth Microdilution MIC Assay (Adapted from CLSI guidelines)
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted using a spectrophotometer to a final concentration of approximately 0.5–2.5 x 103 cells/mL in RPMI-1640 medium.
-
Compound Preparation: The synthesized dichlorobenzyl triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the RPMI medium to achieve the desired final concentration range (e.g., from 64 μg/mL down to 0.06 μg/mL).
-
Controls (Self-Validation): Each plate must include:
-
Positive Control: A known antifungal drug (e.g., Fluconazole, Voriconazole) to confirm the assay is sensitive.[7]
-
Negative Control: Wells containing only the fungal inoculum and medium to ensure robust fungal growth.
-
Sterility Control: Wells containing only medium to check for contamination.
-
Vehicle Control: Wells containing the highest concentration of DMSO used to ensure the solvent has no antifungal effect.
-
-
Inoculation and Incubation: Each well containing the diluted compounds is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined visually or with a plate reader as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[7]
Structure-Activity Relationship (SAR) Analysis
Data from the MIC screening of a library of analogs allows for the development of an SAR. This is a critical step in rational drug design, providing insights into which structural features are essential for activity.
Table 1: Illustrative Antifungal Activity and SAR of Dichlorobenzyl Triazole Analogs
| Compound ID | R Group (at Triazole N1) | Dichlorobenzyl Isomer | MIC80 (μg/mL) vs. C. albicans |
| FLC | (Reference Drug) | - | 1.0 |
| DZ-1a | H | 2,4-dichloro | 0.5 |
| DZ-1b | H | 3,4-dichloro | 0.25 |
| DZ-1c | H | 2,6-dichloro | 4.0 |
| DZ-2a | -CH2CH2OH | 3,4-dichloro | 0.125 |
| DZ-2b | -CH2COOH | 3,4-dichloro | 8.0 |
Analysis of Causality:
-
Isomerism: The data suggests that the 3,4-dichloro substitution pattern (DZ-1b) is more favorable for antifungal activity than the 2,4- or 2,6-isomers. This is likely due to an optimal fit within the hydrophobic pocket of the CYP51 active site.
-
Side Chain Modification: Introducing a small, polar hydroxyethyl group (DZ-2a) further enhances potency, possibly by forming a hydrogen bond with an amino acid residue (e.g., Gly307) in the enzyme's binding pocket.[9] Conversely, a charged carboxylate group (DZ-2b) drastically reduces activity, likely due to unfavorable electrostatic interactions or reduced cell permeability.
In Vivo Efficacy Evaluation
Promising candidates identified through in vitro screening and SAR studies must be evaluated in an animal model to assess their efficacy in a complex biological system.[19] The standard model is a murine systemic infection model.
Protocol 3.3.1: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompetent or immunocompromised mice (e.g., Balb/c) are used. Immunosuppression, if required, can be induced using agents like cyclophosphamide to create a more severe infection model.
-
Infection: Mice are infected via tail vein injection with a calibrated lethal or sub-lethal dose of a pathogenic Candida albicans strain (e.g., 1 x 106 CFUs/mouse).[19]
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The test compound (e.g., DZ-2a) is administered orally or intraperitoneally once or twice daily for a period of 5-7 days.
-
Control Groups: The experiment must include a vehicle control group (receiving only the drug delivery vehicle) and a positive control group (receiving a standard drug like fluconazole). This is crucial for validating the model and benchmarking the efficacy of the new compound.[20]
-
Efficacy Endpoints:
-
Survival: The primary endpoint is often the survival rate of the mice over a 14-21 day period.[19]
-
Fungal Burden: A secondary endpoint involves euthanizing a subset of mice at specific time points and homogenizing organs (typically kidneys, the primary target organ) to determine the fungal load by plating serial dilutions and counting colony-forming units (CFUs). A significant reduction in CFU compared to the vehicle control indicates efficacy.[20]
-
-
Preliminary Toxicology: During the study, animals are monitored for signs of acute toxicity, such as weight loss, behavioral changes, or ruffled fur.[21] Post-mortem analysis may also be conducted.
Conclusion and Future Directions
The strategic design and synthesis of novel dichlorobenzyl triazole derivatives represent a highly viable avenue for the discovery of next-generation antifungal agents. The dichlorobenzyl moiety serves as a potent pharmacophore, and its combination with a triazole core provides a strong foundation for potent CYP51 inhibition. Methodologies like CuAAC click chemistry offer a robust and modular platform for rapidly generating diverse chemical libraries, enabling extensive SAR exploration.
The path forward involves the optimization of lead compounds identified through the evaluation cascade. Future work should focus on:
-
Pharmacokinetic Profiling: Detailed studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.[22][23]
-
Mechanism of Resistance: Investigating the activity of lead compounds against fungal strains with known resistance mechanisms (e.g., mutations in the ERG11 gene encoding CYP51).
-
Advanced Toxicology: Conducting comprehensive preclinical toxicology and safety pharmacology studies to establish a therapeutic window.[21]
By integrating rational design, modern synthetic chemistry, and a rigorous biological evaluation workflow, the development of dichlorobenzyl triazole derivatives can lead to new clinical candidates capable of addressing the urgent threat of invasive fungal disease.
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Methodological & Application
Application Notes and Protocols for Antifungal Assays Using 1,4'-Dichlorobenzyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Novel Triazole Antifungals
The landscape of invasive fungal infections is one of growing concern, marked by rising incidence rates, particularly in immunocompromised populations, and the escalating challenge of antifungal resistance.[1] The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of potent antifungal agents, with many derivatives demonstrating broad-spectrum activity.[1][2] These compounds are of significant interest in the pursuit of new, more effective, and less toxic antifungal therapies. This document provides a detailed guide to the application of a specific novel triazole derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole, in a suite of standard antifungal assays. While specific performance data for this particular isomer is emerging, this guide draws upon established principles and data from closely related dichlorobenzyl-1,2,4-triazole analogues to provide a robust framework for its evaluation.
Unraveling the Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. By binding to the heme iron in the active site of 14α-demethylase, this compound is hypothesized to disrupt the conversion of lanosterol to ergosterol. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and proliferation.
Caption: Mechanism of action of this compound.
Core Antifungal Susceptibility Testing Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI 1640 to create a working stock solution.
-
Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. For molds, conidia should be harvested and counted.
-
Serial Dilution: Perform a two-fold serial dilution of the working stock solution in the 96-well plate with RPMI 1640 to achieve a range of concentrations. Based on data from related dichlorobenzyl-1,2,4-triazole compounds, a starting range of 0.0156 to 16 µg/mL is recommended.[1]
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 and add to each well, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion Assay
This qualitative assay determines the susceptibility of a fungus to the antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm)
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates and QC strains
-
Sterile swabs
Procedure:
-
Disk Preparation: Dissolve a known weight of this compound in a minimal amount of solvent and impregnate sterile paper disks with a specific amount of the compound (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the fungal suspension onto the surface of the Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically place the prepared disk onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Caption: Workflow for Disk Diffusion Assay.
Protocol 3: Time-Kill Assay
This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.
Materials:
-
This compound
-
Fungal isolates
-
RPMI 1640 broth
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 broth.
-
Assay Setup: Prepare culture tubes with RPMI 1640 containing the antifungal compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC), and a growth control tube without the drug.
-
Inoculation: Inoculate each tube with the fungal suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable fungal cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.
Caption: Workflow for Time-Kill Assay.
Data Presentation and Interpretation
For robust analysis and clear communication of results, all quantitative data should be summarized in tables.
Table 1: Example MIC Data for this compound and Related Compounds
| Fungal Species | This compound MIC (µg/mL) | 2,4-Dichlorobenzyl Analog MIC (µg/mL)[5] | 3,4-Dichlorobenzyl Analog MIC (µg/mL)[1] | Fluconazole MIC (µg/mL) |
| Candida albicans | [Experimental Data] | [Literature Value] | 0.5 - >32 | [Control Data] |
| Aspergillus fumigatus | [Experimental Data] | [Literature Value] | [Literature Value] | [Control Data] |
| Cryptococcus neoformans | [Experimental Data] | [Literature Value] | 0.0156 - 2.0 | [Control Data] |
| Microsporum gypseum | [Experimental Data] | [Literature Value] | [Literature Value] | [Control Data] |
Note: The MIC values for dichlorobenzyl analogs are provided as a reference range from existing literature. Experimental determination of the MIC for this compound is required.
Table 2: Example Disk Diffusion Data
| Fungal Species | Zone of Inhibition (mm) for this compound (10 µ g/disk ) |
| Candida albicans | [Experimental Data] |
| Aspergillus fumigatus | [Experimental Data] |
| Cryptococcus neoformans | [Experimental Data] |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of the antifungal activity of this compound. By adhering to these standardized methods and including appropriate controls, researchers can generate reliable and reproducible data to characterize the antifungal profile of this novel compound. The insights gained from these assays are crucial for the continued development of new and effective antifungal therapies to combat the growing threat of fungal infections.
References
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Application Note & Protocol: In Vitro Evaluation of 1,4'-Dichlorobenzyl-1,2,4-triazole for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The versatility of the 1,2,4-triazole ring allows for the synthesis of diverse derivatives that can interact with various biological targets.[3][7] Several 1,2,4-triazole derivatives have demonstrated potent anticancer activity by targeting crucial cellular pathways involved in cancer cell proliferation, survival, and metastasis.[8][9] This document provides a comprehensive experimental protocol for the initial in vitro evaluation of a novel 1,2,4-triazole derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole, on cancer cell lines.
The primary objective of this protocol is to assess the cytotoxic and potential mechanistic effects of the compound. The experimental workflow is designed to first determine the compound's inhibitory effect on cancer cell proliferation and then to investigate the underlying mechanisms, such as induction of apoptosis and cell cycle arrest.
Experimental Workflow Overview
The following diagram outlines the sequential experimental approach for the in vitro characterization of this compound.
Caption: A stepwise workflow for the in vitro evaluation of this compound.
Part 1: Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[10] Colorimetric assays like MTT and SRB are widely used for this purpose.[11][12][13][14]
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Microplate reader
Protocol: MTT Assay for Cell Viability
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[12][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content.[13]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.[16]
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity | Measures cellular protein content |
| Endpoint | Absorbance at 570 nm | Absorbance at 510 nm |
| Fixation | Not required | Required (TCA) |
| Advantages | Simple and widely used | Less interference from compounds |
Part 2: Mechanistic Studies
Based on the IC50 values obtained, further experiments can be conducted to elucidate the mechanism of action of this compound. This includes investigating its effects on apoptosis and the cell cycle.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[19]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[19]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[20]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
digraph "Apoptosis Detection" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Viable_Cell" [label="Viable Cell\n(Annexin V-/PI-)", fillcolor="#A8DAB5"]; "Early_Apoptosis" [label="Early Apoptosis\n(Annexin V+/PI-)", fillcolor="#FBBC05"]; "Late_Apoptosis" [label="Late Apoptosis/\nNecrosis\n(Annexin V+/PI+)", fillcolor="#EA4335"];
"Viable_Cell" -> "Early_Apoptosis" [label="PS Translocation"]; "Early_Apoptosis" -> "Late_Apoptosis" [label="Membrane Permeabilization"]; }
Caption: Cellular stages identified by Annexin V and PI staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[23]
-
Washing: Wash the cells with PBS to remove the ethanol.[23]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[23]
-
PI Staining: Add PI solution (50 µg/mL) and incubate for 15-30 minutes in the dark.[23]
-
Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[22]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can help elucidate the molecular mechanism of action of the compound.[24][25][26]
Many anticancer agents, including 1,2,4-triazole derivatives, exert their effects by modulating key signaling pathways. For instance, they may inhibit kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway, or induce apoptosis through the caspase cascade.
Caption: A hypothetical signaling pathway targeted by this compound.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines... Retrieved from [Link]
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PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... Retrieved from [Link]
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ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? Retrieved from [Link]
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ResearchGate. (n.d.). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
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NIH. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
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Al-Ostath, A. H., & Al-Sammarrae, K. W. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Retrieved from [Link]
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Kumar, A., & Sharma, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]
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Al-Azzawi, A. M. J., & Al-Obaidi, A. K. A. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]
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Kumar, A., & Sharma, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]
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Bekircan, O., & Kahveci, B. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. Retrieved from [Link]
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Yurkevych, M., & Feshchenko, O. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
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Al-Bayati, R. I. H., & Hussein, H. A. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Retrieved from [Link]
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Feshchenko, O. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]
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Application Notes & Protocols: Investigating 1,4'-Dichlorobenzyl-1,2,4-triazole in Agricultural Fungicide Research
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural and clinical antifungal agents.[1][2] These heterocyclic compounds are renowned for their potent and broad-spectrum activity, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] The continuous evolution of fungal resistance to existing treatments necessitates a robust pipeline of novel antifungal candidates. This document provides a comprehensive guide for researchers on the evaluation of 1,4'-Dichlorobenzyl-1,2,4-triazole, a novel compound, as a potential agricultural fungicide.
These protocols are designed to guide the researcher from initial high-throughput in vitro screening to more complex in vivo efficacy trials, providing the foundational data required to assess the compound's potential. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system with appropriate controls for generating trustworthy and reproducible data.
Section 1: Compound Profile and Putative Mechanism of Action
1.1 Chemical Structure
-
IUPAC Name: 1-((4-chlorophenyl)methyl)-1H-1,2,4-triazole (assuming the most common linkage for fungicidal activity)
-
Molecular Formula: C9H8Cl2N3
-
Core Moieties: A 1,2,4-triazole ring linked to a dichlorinated benzyl group.
The structure suggests that this compound belongs to the Demethylation Inhibitor (DMI) class of fungicides.[3] The 1,2,4-triazole moiety is the key pharmacophore responsible for its anticipated biological activity.[1]
1.2 Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11).[3][4][6][7] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is functionally analogous to cholesterol in mammalian cells.[6][8][9]
Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal membrane.[6] The consequence is impaired membrane fluidity and integrity, disruption of membrane-bound enzyme activity, and ultimately, the cessation of fungal growth.[4][6] This targeted action provides a degree of selectivity, as the ergosterol pathway is unique to fungi.[8][11]
Caption: Putative mechanism of this compound.
Section 2: In Vitro Antifungal Screening Protocol
2.1 Core Principle: Broth Microdilution for EC₅₀ Determination
The objective of this initial screen is to determine the intrinsic antifungal activity of the compound against a panel of economically important agricultural fungal pathogens. The broth microdilution method is a standardized, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) or, more commonly for fungicides, the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).[12][13][14] This quantitative measure is critical for comparing potency and determining the spectrum of activity.[12]
2.2 Target Pathogen Panel (Suggested)
| Pathogen | Common Disease | Rationale |
| Fusarium graminearum | Fusarium Head Blight (Wheat) | Major mycotoxin producer in cereals.[5] |
| Magnaporthe oryzae | Rice Blast | A devastating disease threatening global rice supply. |
| Botrytis cinerea | Grey Mould (Grapes, Berries) | A necrotrophic pathogen with a very broad host range. |
| Puccinia triticina | Wheat Leaf Rust | An obligate biotroph causing significant yield losses. |
| Alternaria solani | Early Blight (Tomato) | A common and destructive foliar pathogen. |
2.3 Detailed Experimental Protocol
-
Preparation of Compound Stock Solution:
-
Rationale: A high-concentration stock is necessary for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay must be kept low (≤1%) to avoid solvent-induced growth inhibition.[12]
-
Procedure: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
-
Preparation of Fungal Inoculum:
-
Rationale: A standardized inoculum concentration is crucial for reproducibility.[14]
-
Procedure:
-
For sporulating fungi (F. graminearum, B. cinerea, A. solani): Grow cultures on Potato Dextrose Agar (PDA) for 7-14 days. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
For mycelial growth (M. oryzae): Grow in liquid culture (e.g., Potato Dextrose Broth) and homogenize to create a mycelial fragment suspension.
-
-
-
Assay Plate Preparation (96-well microtiter plate):
-
Rationale: The 96-well format allows for multiple concentrations and replicates, making it ideal for high-throughput screening.[15]
-
Procedure:
-
Add 100 µL of appropriate sterile broth (e.g., RPMI-1640 or Potato Dextrose Broth) to all wells.
-
Create a starting concentration by adding 2 µL of the 10 mg/mL stock solution to the first well of each test row (e.g., Row A). This creates a 200 µg/mL starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from Row A to Row B, mixing, then 100 µL from Row B to Row C, and so on, down the plate. Discard the final 100 µL from the last dilution well. This will create a concentration gradient (e.g., 100, 50, 25, 12.5... µg/mL).
-
Controls are Essential:
-
Negative Control (Growth Control): Wells containing only broth and fungal inoculum (no compound, but with 1% DMSO). This defines 100% growth.
-
Positive Control: Wells containing a known commercial triazole fungicide (e.g., Tebuconazole) subjected to the same serial dilution. This validates the assay's sensitivity.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
-
-
Inoculation and Incubation:
-
Procedure: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This dilutes the compound concentration by half, achieving the final desired test concentrations.
-
Seal the plates and incubate at 25-28°C for 48-96 hours, depending on the growth rate of the fungus.[13]
-
-
Data Acquisition and Analysis:
-
Procedure: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Calculation:
-
Subtract the average OD of the sterility control from all other OD readings.
-
Calculate the Percent Inhibition for each concentration:
-
% Inhibition = 100 - [ (OD_test - OD_sterile) / (OD_growth_control - OD_sterile) ] * 100
-
-
Plot Percent Inhibition versus the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the EC₅₀ value.
-
-
2.4 Sample Data Presentation
| Compound | F. graminearum EC₅₀ (µg/mL) | M. oryzae EC₅₀ (µg/mL) | B. cinerea EC₅₀ (µg/mL) |
| This compound | 1.8 ± 0.2 | 5.4 ± 0.5 | 2.5 ± 0.3 |
| Tebuconazole (Positive Control) | 0.9 ± 0.1 | 2.1 ± 0.2 | 1.2 ± 0.1 |
Section 3: In Vivo Efficacy Evaluation
3.1 Core Principle: Detached Leaf Assay
In vitro activity does not always translate to in vivo efficacy. Factors like compound stability, plant uptake, and translocation are critical. The detached leaf assay is a rapid, space-efficient, and reproducible method to bridge this gap, providing a more biologically relevant system than liquid culture.[16][17][18][19] It allows for the assessment of both protective (preventative) and curative (post-infection) activity.[20]
Caption: Workflow for protective and curative detached leaf assays.
3.2 Detailed Experimental Protocol
-
Plant Material: Use young, fully expanded leaves from healthy, greenhouse-grown plants (e.g., 3-week-old wheat seedlings, 4-week-old tomato plants).
-
Leaf Preparation:
-
Excise leaves and wash them gently with sterile distilled water.
-
Place them adaxial (top) side up in a Petri dish lined with filter paper moistened with sterile water. This maintains humidity and leaf viability.
-
-
Treatment Application:
-
Prepare solutions of this compound at various concentrations (e.g., 10, 50, 100 µg/mL) in water with a surfactant (e.g., 0.02% Tween 20) to ensure even coverage.
-
For Protective Assay: Spray the solutions onto the leaf surfaces until runoff. Allow the leaves to dry for 2 hours before inoculation.
-
For Curative Assay: Inoculate the leaves first (see step 4), incubate for 24 hours to allow infection to establish, then apply the fungicide treatments.
-
-
Inoculation:
-
Place a 5 µL droplet of a spore suspension (e.g., A. solani at 1 x 10⁵ spores/mL) or a small agar plug from an active culture onto the center of each leaf.
-
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with a photoperiod (e.g., 16h light / 8h dark) at 22-25°C for 3-7 days.
-
Assessment:
-
Measure the diameter of the necrotic lesion that develops around the inoculation point.
-
Calculate the Percent Disease Control:
-
% Control = 100 - [ (Lesion Diameter_treated / Lesion Diameter_untreated_control) ] * 100
-
-
3.3 Whole Plant Efficacy Trials
For promising candidates, whole plant trials are the definitive next step, simulating agricultural application conditions.[21][22][23]
-
Experimental Setup: Use potted plants grown under controlled greenhouse conditions.
-
Application: Apply the fungicide as a foliar spray using an atomizer to ensure uniform coverage.
-
Inoculation: After the spray has dried (for protective trials), challenge the plants by spraying them with a calibrated pathogen spore suspension.
-
Environmental Conditions: Maintain high humidity for 24-48 hours post-inoculation to promote infection.
-
Evaluation: After 7-14 days, rate disease severity using a standardized scale (e.g., 0 = no symptoms, 5 = >75% of leaf area affected).
Section 4: Troubleshooting and Interpretation
-
Poor Solubility: If the compound precipitates in aqueous solutions, consider formulation strategies or the use of a co-solvent. However, always run appropriate solvent controls.
-
High In Vitro, Low In Vivo Activity: This common issue may indicate poor plant uptake, rapid metabolism by the plant, instability on the leaf surface (photodegradation), or lack of systemic movement.[3] Triazoles are typically locally systemic, moving within the treated leaf but not necessarily translocating to new growth.[3]
-
Phytotoxicity: At higher concentrations, observe the plants for signs of damage, such as leaf yellowing, stunting, or necrosis.[21] An ideal fungicide controls the pathogen without harming the host plant.
-
Interpreting EC₅₀ Values: Compare the EC₅₀ values of your test compound to the positive control (e.g., Tebuconazole). A compound with similar or lower EC₅₀ values is considered a promising lead for further development.
References
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Fungicides: Triazoles. (2006, May 30). Iowa State University Digital Repository. Retrieved January 12, 2026, from [Link]
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Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021, September 17). MDPI. Retrieved January 12, 2026, from [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Detached-Leaf Assays With Phytophthora ramorum: Are They Valid? (n.d.). Retrieved January 12, 2026, from [Link]
-
Ergosterol biosynthesis pathway in Aspergillus fumigatus. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 12, 2026, from [Link]
-
Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (2013, January 9). Frontiers. Retrieved January 12, 2026, from [Link]
-
The effect of triazole fungicide. (2022, May 15). Natursim Science Co., Ltd. Retrieved January 12, 2026, from [Link]
-
Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. (n.d.). CGSpace. Retrieved January 12, 2026, from [Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021, March 22). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). ASM Journals. Retrieved January 12, 2026, from [Link]
-
CYP51 as drug targets for fungi and protozoan parasites: past, present and future. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved January 12, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews. Retrieved January 12, 2026, from [Link]
-
Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. (2023, September 15). NIH. Retrieved January 12, 2026, from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
In vitro antifungal susceptibility testing. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of Whole Plant and Detached Leaf Screening Techniques for Identifying Anthracnose Resistance in Strawberry Plants. (2018, September 13). APS Journals. Retrieved January 12, 2026, from [Link]
-
Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. Retrieved January 12, 2026, from [Link]
-
Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols for Evaluating the Enzyme Inhibition of 1,4'-Dichlorobenzyl-1,2,4-triazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the enzyme inhibition profile of 1,4'-Dichlorobenzyl-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents.[1][2] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and neuroprotective effects, often by targeting specific enzymes.[3][4][5][6] Given that the primary mechanism for many triazole-based antifungal agents is the inhibition of Lanosterol 14α-demethylase (CYP51), this guide will focus extensively on protocols to assess activity against this key fungal enzyme.[5][7] Furthermore, we will detail methods for determining the mode of inhibition and evaluating off-target effects on human cytochrome P450 enzymes to build a comprehensive selectivity profile.
Introduction: The Rationale for Enzyme Inhibition Studies
The 1,2,4-triazole nucleus is a cornerstone of modern antifungal therapy.[8] Drugs like fluconazole and itraconazole leverage this heterocyclic scaffold to potently inhibit Lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][10] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth.[2] The primary mechanism involves the nitrogen atom at the N4 position of the triazole ring coordinating with the heme iron atom within the active site of the CYP51 enzyme, effectively blocking its catalytic activity.[2][11]
Therefore, the initial and most critical step in characterizing a novel triazole derivative like this compound is to determine its antifungal efficacy and its specific inhibitory activity against CYP51. This guide provides a logical workflow, beginning with broad antifungal screening, progressing to specific enzyme inhibition assays (IC₅₀ determination), delving into the kinetic mechanism of inhibition, and concluding with essential selectivity profiling against human enzymes to assess potential for drug-drug interactions.[12]
Foundational Assay: Antifungal Susceptibility Testing
Before proceeding to specific enzyme assays, it is crucial to establish that the compound exhibits biological activity against whole fungal organisms. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standardized methods for antifungal susceptibility testing.
Causality: The broth microdilution method is a quantitative assay that provides a direct measure of the compound's ability to inhibit fungal proliferation. A potent MIC value validates the compound as a promising antifungal agent and provides the justification for more resource-intensive mechanistic studies.
Materials:
-
Test Compound: this compound
-
Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus[8][13]
-
Culture Medium: RPMI-1640
-
96-well microtiter plates
-
Positive Control: Fluconazole or Ketoconazole[13]
-
Negative Control: DMSO (or solvent used for the test compound)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in the 96-well plate using RPMI medium to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to approximately 1-5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Controls: Include wells for a positive control (fungal growth with no compound), a negative control (medium only), and a standard antifungal drug control (e.g., Fluconazole).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure absorbance at 600 nm.
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | [Experimental Value] |
| This compound | A. fumigatus | [Experimental Value] |
| Fluconazole (Control) | C. albicans | [Expected Value, e.g., 0.5-2] |
Primary Target Evaluation: Lanosterol 14α-Demethylase (CYP51) Inhibition
A potent MIC value strongly suggests that the compound may be targeting the ergosterol biosynthesis pathway. The next logical step is to directly measure its inhibitory effect on the key enzyme, CYP51.
Protocol 2: Recombinant CYP51 IC₅₀ Determination Assay
This protocol measures the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).[14] It utilizes a reconstituted system with recombinant enzyme, its redox partner, and a specific substrate.
Causality: Determining the IC₅₀ provides a quantitative measure of the compound's potency against its specific molecular target. A low IC₅₀ value for fungal CYP51, especially when correlated with a low MIC, provides strong evidence for the compound's mechanism of action.
Materials:
-
Recombinant Fungal CYP51 (e.g., from C. albicans)
-
NADPH-cytochrome P450 reductase (CPR)
-
Substrate: Lanosterol or a fluorescent/luminescent probe substrate[15]
-
Cofactor: NADPH
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4)
-
Test Compound and Positive Control (e.g., Ketoconazole)
-
Detection System: HPLC or LC-MS/MS for lanosterol conversion; plate reader for probe substrates.[14][16]
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and a positive control (Ketoconazole) in DMSO. Perform serial dilutions in reaction buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant CYP51, and CPR.
-
Inhibitor Addition: Add the serially diluted test compound or control to the reaction mix. Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate (lanosterol) and NADPH.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Detection: Centrifuge to pellet the protein. Analyze the supernatant for the formation of the demethylated product using LC-MS/MS.[14]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Expected Data:
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | C. albicans CYP51 | [Experimental Value] |
| Ketoconazole (Control) | C. albicans CYP51 | [Expected Value, e.g., <0.1] |
Advanced Analysis: Elucidating the Mechanism of Inhibition
The IC₅₀ value defines potency but does not describe how the compound inhibits the enzyme. Understanding the kinetic mechanism (e.g., competitive, non-competitive) is vital for lead optimization in drug discovery.[17][18]
Protocol 3: Enzyme Kinetic Analysis
Causality: This protocol distinguishes between different modes of reversible inhibition by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax). For example, a competitive inhibitor will increase the apparent Km but not affect Vmax, because it competes with the substrate for the active site and its effect can be overcome by high substrate concentrations.
Procedure:
-
Assay Setup: Set up the CYP51 inhibition assay as described in Protocol 2.
-
Varying Concentrations:
-
Fix the concentration of this compound at several levels (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
At each inhibitor concentration, vary the concentration of the substrate (lanosterol) across a wide range (e.g., from 0.1 x Km to 10 x Km).
-
-
Data Collection: Measure the initial reaction velocity (rate of product formation) for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[substrate]). The pattern of line intersections reveals the mechanism of inhibition.
-
Selectivity and Safety Assessment: Human CYP Inhibition Profiling
A potent antifungal is only useful if it is selective for the fungal target over human enzymes. Inhibition of human cytochrome P450 enzymes is a major cause of adverse drug-drug interactions (DDIs).[14] Therefore, it is essential to screen this compound against a panel of key human CYP isoforms.
Protocol 4: Human Liver Microsome (HLM) CYP Inhibition Assay
Causality: This assay determines the compound's potential to interfere with the metabolism of other drugs. High IC₅₀ values against major human CYPs (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) indicate greater selectivity and a lower risk of clinical DDIs, which is a critical parameter for drug development.[19][20]
Procedure: This protocol is similar to the recombinant CYP51 assay but uses pooled human liver microsomes as the enzyme source and isoform-specific probe substrates.
-
Enzyme Source: Use pooled human liver microsomes (HLMs), which contain a mixture of CYP enzymes.
-
Probe Substrates: For each CYP isoform of interest, use a specific probe substrate that is predominantly metabolized by that enzyme (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Reaction and Analysis: Follow the same steps as in Protocol 2 (inhibitor dilutions, pre-incubation, reaction initiation with NADPH and probe substrate, termination, and LC-MS/MS analysis of the specific metabolite).
-
IC₅₀ Determination: Calculate the IC₅₀ value for each human CYP isoform.
Data Summary Table:
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (Human IC₅₀ / Fungal IC₅₀) |
|---|---|---|---|
| This compound | C. albicans CYP51 | [Value A] | - |
| " | Human CYP1A2 | [Value B] | [B / A] |
| " | Human CYP2C9 | [Value C] | [C / A] |
| " | Human CYP2D6 | [Value D] | [D / A] |
| " | Human CYP3A4 | [Value E] | [E / A] |
A high selectivity index is desirable, indicating that the compound is significantly more potent against the fungal target than against human drug-metabolizing enzymes.
Conclusion and Interpretation
The systematic application of these protocols will generate a comprehensive enzyme inhibition profile for this compound. By integrating data on antifungal activity (MIC), target potency (IC₅₀), mechanism of action (Kᵢ), and human enzyme selectivity, researchers can make informed decisions about the compound's potential as a therapeutic candidate. A promising profile would consist of a low MIC against pathogenic fungi, a low IC₅₀ against fungal CYP51, a clear kinetic mechanism, and high IC₅₀ values against key human CYP isoforms, indicating a potent and selective agent.
References
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ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
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PubMed. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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McGill University. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]
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MDPI. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Retrieved from [Link]
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ResearchGate. (2020). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Antibacterial Spectrum of 1,4'-Dichlorobenzyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the discovery and evaluation of novel antimicrobial agents. Triazole derivatives have emerged as a promising class of compounds with a broad range of biological activities.[1][2] This document provides a comprehensive set of protocols for determining the antibacterial spectrum of a novel compound, 1,4'-Dichlorobenzyl-1,2,4-triazole. The methodologies outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and relevance.[3][4] This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to empower researchers in the rigorous evaluation of this and other novel chemical entities.
Introduction to this compound and its Antimicrobial Potential
1,2,4-triazole is a heterocyclic scaffold that is a constituent of numerous therapeutically significant agents with a wide array of activities, including antibacterial, antifungal, and antiviral properties.[1][5] The incorporation of a dichlorobenzyl moiety is of particular interest, as studies on analogous structures have demonstrated potent antimicrobial activity. For instance, compounds like 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide have shown significant in vitro activity against a panel of both Gram-positive and Gram-negative bacteria.[6]
The precise mechanism of antibacterial action for many triazole derivatives is still an area of active investigation. While their antifungal counterparts are well-known for inhibiting ergosterol synthesis, their antibacterial mechanisms are likely different and may involve targets such as D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[7][8] Given the structural novelty of this compound, a systematic evaluation of its antibacterial spectrum is a critical first step in elucidating its potential as a therapeutic agent.
This application note will detail the essential protocols for:
-
Minimum Inhibitory Concentration (MIC) Determination via broth microdilution.
-
Disk Diffusion Assay for preliminary screening and qualitative assessment.
Safety and Handling Precautions
Prior to experimentation, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety precautions for related compounds such as 1,2,4-triazole and dichlorobenzyl alcohol should be considered.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Contact Avoidance: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[10]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, rinse the mouth with water and seek immediate medical attention.[11]
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]
Materials and Reagents
3.1. Test Compound and Control Antibiotics
-
This compound
-
Stock solution of the test compound (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO)
-
Control antibiotics (e.g., Ciprofloxacin, Vancomycin) with known activity profiles.
3.2. Bacterial Strains A representative panel of bacteria should be used, including:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
3.3. Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
DMSO (for stock solution preparation)
-
Sterile pipettes and tips
-
Incubator (35 ± 2 °C)
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Step 1: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 2: Preparation of Antimicrobial Dilutions
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value (e.g., 256 µg/mL to 0.5 µg/mL).
-
Ensure the final concentration of DMSO in each well is not inhibitory to bacterial growth (typically ≤1%).
-
Prepare similar dilutions for the control antibiotics.
Step 3: Inoculation and Incubation
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.
-
Include the following controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing CAMHB only (no bacteria).
-
Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used.
-
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Step 4: Interpretation of Results
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Compare the results to those of the control antibiotics.
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Step 1: Inoculum Preparation
-
Prepare a bacterial inoculum as described in Protocol 1, Step 1, adjusted to a 0.5 McFarland standard.
Step 2: Inoculation of Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Step 3: Application of Disks
-
Impregnate sterile 6 mm paper disks with a known concentration of the this compound solution. A typical starting concentration could be 10-30 µg per disk.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
Place disks of control antibiotics on the same plate for comparison.
Step 4: Incubation and Interpretation
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone is indicative of the compound's activity against the test organism.
Caption: Workflow for the Disk Diffusion Assay.
Data Presentation and Interpretation
The results of the MIC testing should be summarized in a clear and concise table for easy comparison.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | |||
| B. subtilis ATCC 6633 | Positive | |||
| E. coli ATCC 25922 | Negative | |||
| P. aeruginosa ATCC 27853 | Negative |
Interpretation:
-
A broad-spectrum antibacterial agent will show low MIC values against both Gram-positive and Gram-negative bacteria.
-
A narrow-spectrum agent will be effective against a limited range of bacteria.
-
The MIC values should be compared to established breakpoints for the control antibiotics to gauge the potency of the test compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of the antibacterial spectrum of this compound. Adherence to these standardized methods will yield reliable and reproducible data, which is essential for the further development of this and other novel antimicrobial candidates. Subsequent studies may include time-kill assays to determine bactericidal or bacteriostatic activity and investigations into the compound's mechanism of action.
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Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. (URL: [Link])
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
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SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies. (URL: [Link])
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Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - MDPI. (URL: [Link])
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Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (URL: [Link])
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. (URL: [Link])
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1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])
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Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])
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Application Notes and Protocols for High-Throughput Screening of 1,4'-Dichlorobenzyl-1,2,4-triazole Analogs
Introduction: The Therapeutic Potential of 1,2,4-Triazole Analogs and the Imperative for High-Throughput Screening
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Analogs of 1,4'-Dichlorobenzyl-1,2,4-triazole are of particular interest due to their potential as potent antifungal and anticancer agents.[2][3][4][5][6] The primary mechanism of action for their antifungal properties is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By disrupting this pathway, these analogs compromise the integrity of the fungal cell membrane, leading to cell death. In the context of cancer, 1,2,4-triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer.[3][6][7]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activity.[8][9] For this compound analogs, HTS provides a robust framework for identifying potent and selective inhibitors of CYP51 for antifungal drug development, as well as identifying analogs with significant anticancer cytotoxicity. This document provides detailed application notes and protocols for establishing and executing HTS campaigns for this important class of compounds.
Section 1: Biochemical Assays for Targeting Fungal Lanosterol 14α-Demethylase (CYP51)
Biochemical assays are fundamental in primary screening campaigns as they directly measure the interaction of a compound with its molecular target.[10][11] For this compound analogs, the primary biochemical target is the fungal CYP51 enzyme.
Assay Principle: Fluorescence-Based CYP51 Inhibition Assay
A fluorescence-based assay offers a sensitive and high-throughput-compatible method to measure CYP51 activity. The assay utilizes a fluorogenic substrate that is converted by CYP51 into a fluorescent product. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.
Experimental Workflow: Biochemical Screening for CYP51 Inhibitors
The following diagram illustrates the general workflow for a biochemical HTS campaign to identify CYP51 inhibitors.
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Application Notes & Protocols for the Development of 1,4'-Dichlorobenzyl-1,2,4-triazole as a Potential Therapeutic Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preclinical evaluation of 1,4'-Dichlorobenzyl-1,2,4-triazole, a novel small molecule with therapeutic potential. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and accuracy.
Introduction and Rationale
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The versatility of the triazole ring, with its capacity for hydrogen bonding and dipole interactions, allows for effective binding to various biological targets. Modifications to the substituents on the triazole ring can significantly modulate the pharmacological profile of the resulting compounds.[2] Dichlorinated benzyl groups are also common moieties in pharmacologically active molecules, often enhancing binding affinity and metabolic stability. The combination of a 1,2,4-triazole core with a 4'-chlorobenzyl substituent at the 1-position and a chlorobenzyl group at another position presents an intriguing candidate for therapeutic development. This document outlines the development of a specific isomer, this compound, with a primary focus on its potential as an anticancer agent, a common therapeutic area for novel triazole derivatives.[5][6]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a reliable and scalable synthetic route. The proposed pathway involves the initial formation of a substituted triazole followed by alkylation.
Synthetic Protocol
Step 1: Synthesis of 4-(4-chlorobenzyl)-4H-1,2,4-triazole
-
To a solution of 4H-1,2,4-triazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole anion.
-
Add 1-bromo-4-chlorobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(4-chlorobenzyl)-4H-1,2,4-triazole.
Step 2: Synthesis of this compound
-
Dissolve 4-(4-chlorobenzyl)-4H-1,2,4-triazole (1.0 eq) in DMF.
-
Add a stronger base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add 1-chloro-4-(chloromethyl)benzene (1.1 eq).
-
Let the reaction proceed at room temperature overnight, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural elucidation | Peaks corresponding to the aromatic and benzylic protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Purity assessment | A single major peak indicating a purity of >95%. |
| Elemental Analysis | Elemental composition | The percentage of C, H, and N should be within ±0.4% of the theoretical values. |
In Vitro Evaluation of Therapeutic Potential
A tiered approach to in vitro testing is recommended to efficiently assess the biological activity of this compound.[7]
Workflow for In Vitro Screening
Caption: A stepwise workflow for the in vitro evaluation of this compound.
Protocol: Cell Viability (MTT) Assay
This initial screen assesses the cytotoxic effects of the compound on various cancer cell lines.[8]
-
Cell Culture: Plate cells from a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), Hela (cervical)) in 96-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.[9][10][11]
Workflow for In Vivo Studies
Caption: A sequential workflow for the in vivo assessment of a therapeutic candidate.
Protocol: Murine Xenograft Model
This model evaluates the antitumor efficacy of the compound in vivo.[12]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[12]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed high sensitivity in vitro) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a dose determined by MTD studies), a vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic) via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic (PK) and toxicological profile is crucial for the development of any therapeutic agent.[13][14]
Pharmacokinetic Parameters
A preliminary PK study in rodents will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation |
Preliminary Toxicology
Initial toxicology studies should be conducted to identify potential adverse effects.
-
Acute Toxicity: Determine the single-dose toxicity in rodents.
-
Repeat-Dose Toxicity: Administer the compound for a longer duration (e.g., 14 or 28 days) to assess cumulative toxicity.
-
Clinical Observations: Monitor for any changes in behavior, appearance, and body weight.
-
Histopathology: At the end of the study, perform a macroscopic and microscopic examination of major organs.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a potential therapeutic agent. By following this structured approach, researchers can efficiently gather the necessary data to support the advancement of this novel compound through the drug discovery and development pipeline.
References
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Frontiers in Pharmacology. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]
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PubMed. (n.d.). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Exploring the chemistry and therapeutic potential of triazoles: A comprehensive literature review. Retrieved from [Link]
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PubMed. (n.d.). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Retrieved from [Link]
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YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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PubMed. (2007, March 22). Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. Retrieved from [Link]
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Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][3]- triazole-1-methyl )-[1][9] dioxolane -4-Methyl methanesulfonate.
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BMC. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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Application Notes and Protocols for the Determination of 1,4'-Dichlorobenzyl-1,2,4-triazole in Biological Samples
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of compounds, including antifungal agents and pesticides.[1][2][3] The compound 1,4'-Dichlorobenzyl-1,2,4-triazole, a specific derivative, presents a unique analytical challenge due to its chemical properties and the potential need for its quantification in biological matrices for toxicological, pharmacokinetic, or environmental exposure studies. The development of robust and reliable analytical methods is paramount for accurately determining its concentration in complex biological samples such as plasma, serum, and urine.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of this compound. We will delve into the rationale behind method selection, detailed experimental protocols, and the essential principles of method validation to ensure data integrity.
Choosing the Right Analytical Technique
The selection of an appropriate analytical technique is contingent on the required sensitivity, selectivity, and the nature of the biological matrix. For this compound, two primary methods are recommended: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness.[4] Given the aromatic nature of this compound conferred by the dichlorobenzyl group, it is expected to possess a strong UV chromophore, making it suitable for UV detection. This method is often sufficient for preclinical studies where analyte concentrations are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as clinical research, therapeutic drug monitoring, or trace-level environmental exposure assessment, LC-MS/MS is the gold standard.[4][5][6] Its ability to differentiate the target analyte from endogenous matrix components with high specificity makes it indispensable for complex biological samples.
Critical Step: Sample Preparation
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances like proteins and salts.[7] The choice of technique depends on the analyte's properties and the downstream analytical method.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples.[8][9] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins.
-
Causality: Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[8] The addition of an acid, like perchloric acid, can further enhance protein precipitation and improve the recovery of certain analytes.[8][9]
Solid-Phase Extraction (SPE)
SPE is a more selective and powerful sample preparation technique that can provide a cleaner extract and also concentrate the analyte.[10] It involves passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
-
Causality: For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a polymer-based sorbent (e.g., Agilent Bond Elut Plexa) would be appropriate.[10] The choice of wash and elution solvents is critical for achieving high recovery and a clean extract.
Experimental Protocols
The following protocols are presented as a starting point and should be optimized and validated for the specific laboratory conditions and matrix used.
Protocol 1: HPLC-UV Method for this compound in Plasma/Serum
This protocol is designed for the quantification of this compound in plasma or serum samples using a simple protein precipitation step.
1. Materials and Reagents
-
Reference standard of this compound
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
HPLC-grade acetonitrile and water
-
Drug-free plasma/serum for calibration standards and quality controls (QCs)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
4. Standard and QC Preparation
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standards by spiking drug-free plasma/serum with the stock solution to achieve the desired concentration range for the calibration curve.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QCs using the same sample preparation procedure as the unknown samples.[1]
5. HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance for this compound (to be determined, likely around 260 nm).
-
Column Temperature: 30 °C
Caption: Workflow for the LC-MS/MS analysis of this compound using SPE.
Method Validation: Ensuring Trustworthiness
A self-validating system is one where the method's performance is continuously monitored and demonstrated to be reliable. This is achieved through a comprehensive validation process as per regulatory guidelines (e.g., US FDA). [11][12][13] Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. [12] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically desired. [14] |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). [11][14] |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). [11][14] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. [14] | Typically defined as the lowest point on the calibration curve. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The alteration of analyte response due to co-eluting substances from the matrix. [11] | Should be assessed to ensure it does not compromise the accuracy and precision of the method. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should remain within ±15% of the initial concentration. |
Data Summary
The following table provides a summary of typical performance characteristics for the analysis of triazole derivatives in biological samples based on published methods. These values should be achievable for a validated method for this compound.
| Method | Analyte | Matrix | LOQ | Recovery | Reference |
| HPLC-UV | Voriconazole | Plasma | 0.05 mg/L | >85% | [8] |
| LC-MS/MS | Triazole Metabolites | Various | 0.01 mg/kg | Not specified | [5] |
| LC-MS/MS | Propiconazole | Soil | 4.0 µg/kg | 93-99% | [15] |
| LC-MS/MS | 1,2,4-triazole | Soil | 1.1 µg/kg | 83-97% | [15] |
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. Regardless of the method chosen, a thorough validation is essential to ensure the generation of reliable and reproducible data. The detailed protocols and validation guidelines presented here serve as a comprehensive resource for establishing a trustworthy analytical system for this and other related triazole compounds.
References
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-
Lin, C. B., et al. (2010). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 54(9), 3954–3958. Retrieved from [Link]
-
ResearchGate. (2010). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
MDPI. (2022). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Proceedings, 81(1), 89. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. Retrieved from [Link]
-
PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Retrieved from [Link]
-
Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrices through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
ResearchGate. (2015). Development of methods for the determination of xenobiotic compounds in biological matrices by LC-MS/MS-PhD Thesis. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
PMC - PubMed Central. (2021). Xenobiotics—Division and Methods of Detection: A Review. Retrieved from [Link]
-
NIH. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
ResearchGate. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (2022). Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. sciex.com [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. Xenobiotics—Division and Methods of Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole is primarily achieved through the N-alkylation of 1,2,4-triazole with 4-chlorobenzyl chloride. While seemingly straightforward, this reaction presents a significant challenge in controlling regioselectivity. The 1,2,4-triazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N4 position, leading to a mixture of two isomeric products: the desired 1-(4-chlorobenzyl)-1H-1,2,4-triazole and the undesired 4-(4-chlorobenzyl)-4H-1,2,4-triazole. The separation of these isomers can be challenging, impacting the overall yield and purity of the target compound. This guide will provide insights and practical steps to navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low Product Yield
Q1: My overall yield of 1-(4-chlorobenzyl)-1H-1,2,4-triazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and optimization strategies:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Ensure your starting materials, particularly the 4-chlorobenzyl chloride, are pure and free of impurities that could inhibit the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for both reaction efficiency and regioselectivity.
-
Solution: The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent such as Tetrahydrofuran (THF) has been shown to favor the formation of the desired N1-alkylated isomer with a regioselectivity of approximately 90:10.[1] This significantly improves the yield of the target compound. Weaker bases like potassium carbonate may lead to lower yields and a less favorable isomer ratio.
-
-
Side Reactions: Decomposition of starting materials or products can occur under harsh conditions.
-
Solution: Avoid excessively high temperatures. The reaction is typically carried out at room temperature to reflux, depending on the specific protocol. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.[2]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Optimize your work-up procedure to minimize the number of transfer steps. During purification by column chromatography, carefully select your solvent system to ensure good separation of the product from impurities and the isomeric byproduct. Recrystallization is a highly effective method for purifying the final product and can significantly improve the final isolated yield.
-
Isomer Formation and Separation
Q2: I'm obtaining a mixture of N1 and N4 isomers. How can I control the regioselectivity and effectively separate the desired N1 isomer?
A2: Controlling and separating the isomers is the primary challenge in this synthesis.
-
Controlling Regioselectivity:
-
Base and Solvent Selection: As mentioned, using DBU as the base in THF is a highly effective strategy to favor the formation of the 1-substituted isomer.[1] The bulky nature of DBU is thought to sterically hinder the approach of the alkylating agent to the N4 position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although it may also decrease the reaction rate.
-
-
Separation of Isomers:
-
Column Chromatography: The N1 and N4 isomers can often be separated by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Careful monitoring of the fractions by TLC is crucial.
-
Recrystallization: The difference in the physical properties of the isomers, such as their solubility and crystal lattice energy, can be exploited for purification by recrystallization. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for selectively crystallizing the desired 1-(4-chlorobenzyl)-1H-1,2,4-triazole.
-
Product Characterization
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and physical characterization techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for distinguishing between the N1 and N4 isomers. The chemical shifts of the triazole ring protons and the benzylic protons will be different for each isomer. For 1-(4-chlorobenzyl)-1H-1,2,4-triazole, you would expect to see distinct signals for the triazole protons (typically in the range of 7.5-8.5 ppm) and the methylene protons of the benzyl group (around 5.5 ppm).
-
¹³C NMR: The carbon NMR will also show distinct signals for the carbon atoms of the triazole ring and the benzyl group for each isomer.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. For 1-(4-chlorobenzyl)-1H-1,2,4-triazole, the expected molecular weight is approximately 193.63 g/mol .
-
Melting Point: A sharp and well-defined melting point is a good indicator of purity. Compare the observed melting point with literature values if available.
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole, designed to maximize the yield of the desired N1 isomer.
Synthesis of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole
This protocol is based on the principle of N-alkylation of 1,2,4-triazole with 4-chlorobenzyl chloride using DBU as a base to favor the formation of the N1 isomer.[1]
Materials:
-
1,2,4-Triazole
-
4-Chlorobenzyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 1,2,4-triazole (1.0 equivalent) in anhydrous THF.
-
Addition of Base: To the stirred solution, add DBU (1.1 equivalents) dropwise at room temperature.
-
Addition of Alkylating Agent: In a separate flask, dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the N1 and N4 isomers.
-
Combine the fractions containing the desired product (typically the major isomer) and evaporate the solvent.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol) to obtain pure 1-(4-chlorobenzyl)-1H-1,2,4-triazole as a white solid.
-
Data Presentation
Table 1: Expected Yield and Isomer Ratio
| Base | Solvent | N1:N4 Isomer Ratio (approx.) | Expected Yield of N1 Isomer | Reference |
| DBU | THF | 90:10 | High | [1] |
| K₂CO₃ | Acetone | Variable, often less selective | Moderate to Low | [3] |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of 1-(4-chlorobenzyl)-1H-1,2,4-triazole.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Sravya, G., & N, S. (2022).
- Davenport, J. W., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928–937.
-
Collier, E. A., et al. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]
- Kumar, A., et al. (2014). Stepwise Synthesis and Characterization of Newly Synthesized 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 543-551.
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
- Kumar, A., & Singh, R. K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Serbian Chemical Society, 81(1), 1-7.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23.
- Demirbaş, N., et al. (2009). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 33(4), 503-513.
- Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 1205-1218.
- Patel, P., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 25(1), 1-6.
- Al-Masoudi, N. A. L., et al. (2015).
- Sharma, S., et al. (2015). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3686-3705.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Kumar, A., et al. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
- Bulger, P. G., et al. (2003).
- NAS, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques.
- Toumani, J., & Madwar, R. (2017).
Sources
Technical Support Center: Synthesis of Substituted Benzyl Triazoles
Welcome to the technical support center for the synthesis of substituted benzyl triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Hurdles in Benzyl Triazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC reaction between a substituted benzyl azide and a terminal alkyne, but I am observing very low to no formation of the desired 1,4-disubstituted triazole. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors related to the catalyst, reaction conditions, or starting materials.
Probable Causes & Solutions:
-
Inactive Copper(I) Catalyst: The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[1]
-
Solution: Ensure your Cu(I) source (e.g., CuI, CuBr) is fresh and has been stored under an inert atmosphere. A more robust approach is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[1][2] Typically, a 3- to 10-fold excess of the reducing agent is used.[1]
-
-
Catalyst Poisoning: Certain functional groups on your substrates or impurities in the solvent can coordinate to the copper catalyst and inhibit its activity.
-
Solution: Purify your starting materials and use high-purity solvents. If your substrates contain potential chelating groups, consider using a stabilizing ligand.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.[3][4][5]
-
Solution: While a wide range of solvents can be used, polar aprotic solvents like DMF and DMSO are often effective.[3][4] For biological applications, aqueous systems or mixtures of water with t-BuOH or DMSO are common.[6] The use of "green" solvents like glycerol and deep eutectic solvents is also gaining traction.[7][8]
-
-
Poor Starting Material Quality: The stability and purity of the benzyl azide are critical.
-
Solution: Benzyl azides are generally stable but should be handled with care, as low molecular weight organic azides can be explosive.[9] It is often best to use freshly prepared benzyl azide. A common synthetic route is the SN2 reaction of benzyl bromide or chloride with sodium azide in a polar aprotic solvent like DMF or DMSO.[9][10][11][12]
-
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity for the desired 1,4-isomer?
Answer: The formation of regioisomers is a classic challenge in triazole synthesis. The uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields a mixture of isomers.[2]
Probable Causes & Solutions:
-
Uncatalyzed Thermal Reaction: If the reaction is heated without a catalyst, the thermal Huisgen cycloaddition pathway can compete with the catalyzed reaction, leading to a loss of regioselectivity.
-
Alternative Catalysts for 1,5-Isomers: While CuAAC is excellent for 1,4-isomers, other catalysts can favor the 1,5-isomer. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce 1,5-disubstituted triazoles.[1][15]
-
Solution: If the 1,5-isomer is desired, switching to a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ is a viable strategy.[15]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to remove the copper catalyst and other byproducts from my final triazole product. What are some effective purification strategies?
Answer: Post-reaction purification can be challenging due to the presence of residual copper and other reagents.
Probable Causes & Solutions:
-
Residual Copper: Copper salts can be difficult to remove completely by standard column chromatography.
-
Solution:
-
Aqueous Workup: Quench the reaction with an aqueous solution of ammonia or ammonium chloride to complex the copper, followed by extraction with an organic solvent.
-
Filtration: In some cases, the product may precipitate out of the reaction mixture and can be isolated by simple filtration.[16]
-
Specialized Chromatography: If the triazole is basic, it can be converted to an acid salt to facilitate purification.[17] For lipophilic products, careful consideration of the chromatographic conditions is necessary.[18]
-
-
-
Side Products: The formation of side products, such as the homocoupling of the alkyne (Glasner coupling), can complicate purification.
-
Solution: The use of a slight excess of a reducing agent like sodium ascorbate can help prevent oxidative homocoupling.[2] Optimizing reaction conditions to drive the reaction to completion will also minimize the presence of unreacted starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with benzyl azides?
A1: While benzyl azide is relatively stable, it is crucial to handle all organic azides with care.[9] Low molecular weight azides can be explosive, especially upon heating.[9] Sodium azide, a common reagent for synthesizing benzyl azide, is highly toxic and can form explosive heavy metal azides.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q2: Can I use a Cu(II) salt directly as a catalyst?
A2: No, the active catalyst is Cu(I). If you use a Cu(II) salt like CuSO₄, you must add a reducing agent, most commonly sodium ascorbate, to generate the Cu(I) species in situ.[2][19]
Q3: What is the role of a ligand in a CuAAC reaction?
A3: Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction rate.[20] In biological systems, ligands can also prevent the copper from promoting unwanted side reactions with amino acid residues.[1]
Q4: My alkyne is not very soluble in aqueous solutions. How can I run the reaction in water?
A4: You can use a co-solvent system, such as water/t-BuOH or water/DMSO, to improve the solubility of your reactants.[4] The use of sustainable solvents like glycerol or deep eutectic solvents has also been shown to be effective.[7][8]
Q5: Are there alternatives to copper catalysts for azide-alkyne cycloadditions?
A5: Yes, besides the previously mentioned ruthenium catalysts for 1,5-regioselectivity, other metals like silver and zinc have been used to catalyze azide-alkyne cycloadditions.[13] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that utilizes strained cyclooctynes and does not require a metal catalyst.[1][21]
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for CuAAC Reactions
| Solvent System | Advantages | Considerations |
| DMF, DMSO | Good solvating power for a wide range of substrates.[3][4] | Can be difficult to remove during workup. |
| Water / t-BuOH or DMSO | Biocompatible, often accelerates reaction rates.[4][6] | Substrate solubility can be an issue. |
| Glycerol, PEG | "Green" and sustainable solvent choices.[7] | Can be viscous and require heating for efficient stirring. |
| Acetonitrile | Can be used, but may inhibit catalysis with some ligands.[4] |
Protocol: Synthesis of Benzyl Azide from Benzyl Bromide[9][12]
-
In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain benzyl azide.
Protocol: General Procedure for CuAAC Reaction[22]
-
Dissolve the substituted benzyl azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of water and t-BuOH).
-
Add sodium ascorbate (0.1-0.3 equivalents) to the solution.
-
Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.
-
Stir the reaction vigorously at room temperature until TLC or LC-MS indicates completion.
-
Proceed with an appropriate workup and purification procedure as discussed in the troubleshooting section.
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for CuAAC Troubleshooting
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
Diagram 2: General Reaction Scheme for CuAAC
Caption: Synthesis of 1,4-disubstituted benzyl triazoles via CuAAC.
References
- Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society.
- Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Benchchem.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules.
- An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Inorganics.
- Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl C
- Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Benchchem.
- Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Ben-Gurion University Research Portal.
- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
- Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- synthesis of benzyl azide & azide safety - labor
- Purification of Aryltriazoles.
- Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI.
- Common Click Chemistry Reactions. BOC Sciences.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange.
- BENZYL AZIDE synthesis. ChemicalBook.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Click chemistry. Wikipedia.
- Formation of benzyl azide from benzyl bromide. ChemSpider Synthetic Pages.
- CuAAC click triazole synthesis - labor
Sources
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- 2. Click Chemistry [organic-chemistry.org]
- 3. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
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- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 19. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
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- 21. Click chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Solubility of 1,4'-Dichlorobenzyl-1,2,4-triazole for Biological Assays
Welcome to the technical support center for 1,4'-Dichlorobenzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the solubility of this compound in biological assays. Poor solubility can lead to inaccurate and unreliable data, hindering drug discovery efforts.[1][2][3] This resource offers a comprehensive approach to overcoming these challenges through a question-and-answer format, detailed protocols, and visual workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation of this compound when preparing my stock solution in DMSO. What should I do?
A1: This is a common issue with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is a powerful solvent, some compounds have limited solubility even in 100% DMSO, especially at high concentrations.[4][5] Precipitation can also occur during freeze-thaw cycles.[5]
Troubleshooting Steps:
-
Verify Compound Purity: Impurities can sometimes reduce solubility. Ensure you are using a high-purity grade of the compound.
-
Gentle Warming: Try gently warming the solution to 37°C in a water bath. This can help dissolve the compound. Avoid excessive heat, which could cause degradation.
-
Sonication: Use a bath sonicator to break up any precipitate and facilitate dissolution.[2]
-
Lower Stock Concentration: If precipitation persists, the most straightforward solution is to prepare a lower concentration stock solution. While high-concentration stocks are often desired for serial dilutions, they are not always feasible.[6][7]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as aqueous precipitation, is a frequent challenge when working with poorly soluble compounds.[4] The dramatic change in solvent polarity when diluting from 100% DMSO into an aqueous buffer causes the compound to crash out of solution.
Recommended Dilution Protocol:
To mitigate this, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[4] This stepwise reduction in concentration can help maintain solubility.
Experimental Protocol: Serial Dilution in 100% DMSO
-
Prepare a High-Concentration Stock: Start with your highest feasible concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Set Up Dilution Series: Label a series of sterile microcentrifuge tubes for each desired concentration.
-
Perform 2-Fold Serial Dilution:
-
Add a specific volume of 100% DMSO to all tubes except the first one.
-
Transfer an equal volume from the first tube (highest concentration) to the second tube and mix thoroughly.
-
Continue this process down the series. Each tube will now have a different concentration of the compound, all in 100% DMSO.[4]
-
-
Final Dilution into Assay Buffer: From each DMSO dilution, perform the final dilution into your aqueous assay buffer. This minimizes the concentration of compound being introduced to the aqueous environment at once.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3][4] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[4] Always include a vehicle control in your experiments, which is the assay media with the same final DMSO concentration as your test samples.[4]
Q4: Are there alternative solvents or strategies I can use if DMSO is not suitable for my assay?
A4: Yes, several alternative strategies can be employed to improve the solubility of this compound.
Solubilization Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Using a water-miscible organic solvent to reduce the polarity of the aqueous medium, thereby increasing the solubility of a non-polar compound.[8][] | Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][10] The final concentration of the co-solvent must be compatible with the biological assay. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.[][11] | The 1,2,4-triazole ring system has a basic pKa, suggesting that lowering the pH may increase solubility.[12][13] However, the overall molecule's pKa will be influenced by the dichlorobenzyl group. The pH must remain within a range that does not affect the assay's biological components. |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solutions. Poorly soluble compounds can be encapsulated within these micelles, increasing their apparent solubility.[11][14] | Common non-ionic surfactants like Tween 80 are often used.[14] The concentration should be kept above the critical micelle concentration (CMC) but below levels that could disrupt cell membranes or interfere with the assay. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[14][15][16] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with high aqueous solubility and low toxicity.[14][17] |
Q5: How can I determine the optimal solubilization strategy for my specific assay?
A5: A systematic approach is necessary to identify the best method for your experimental conditions. This involves screening different excipients and assessing their impact on both compound solubility and assay performance.
Experimental Workflow: Solubility Optimization
Caption: A decision-making workflow for troubleshooting and optimizing the solubility of this compound.
Q6: I'm concerned about the stability of my stock solution. How should I store it?
A6: Proper storage is critical to maintain the integrity of your compound.[18]
Storage Recommendations:
-
Temperature: Store stock solutions at -20°C or -80°C.[4][18]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use vials.[4][18]
-
Light Protection: While there is no specific data on the light sensitivity of this compound, it is good practice to store solutions in amber vials or wrap them in foil to protect from light.[18]
-
Hygroscopicity: DMSO is hygroscopic and will absorb water from the atmosphere.[4] Ensure vials are tightly sealed to maintain the integrity of the stock solution.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for developing effective solubilization strategies.
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₉H₈Cl₂N₄ | - |
| Molecular Weight | 243.09 g/mol | - |
| Calculated LogP | 2.04577 | Indicates a relatively hydrophobic molecule, suggesting poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 57.46 Ų | A moderate TPSA suggests some potential for hydrogen bonding. |
| pKa (of 1,2,4-triazole) | Basic pKa ~2.45, Acidic pKa ~10.26 | The triazole ring can be protonated at low pH, which may increase solubility.[12][13] |
Note: The LogP and TPSA values are computational predictions and should be used as a guide.
Conclusion
Optimizing the solubility of this compound is a critical step for obtaining accurate and reproducible results in biological assays. By systematically addressing common issues such as DMSO and aqueous precipitation and exploring various solubilization strategies, researchers can ensure that the compound remains in solution at the desired concentrations. This technical guide provides a framework for troubleshooting and developing a robust experimental protocol tailored to your specific assay requirements.
References
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- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
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- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
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- Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central.
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- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.).
- 1-(2,4-Dichlorobenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine. (n.d.). ChemScene.
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- Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre.
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- CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (n.d.).
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- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
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- Preparing Solutions. (2022, August 8). Chemistry LibreTexts.
- PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). University of North Carolina.
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Technical Support Center: Overcoming Resistance to 1,4'-Dichlorobenzyl-1,2,4-triazole in Fungal Strains
Introduction
Welcome to the technical support guide for 1,4'-Dichlorobenzyl-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals encountering or anticipating resistance to this compound in their fungal experiments.
This compound, by its chemical structure, belongs to the azole class of antifungal agents. Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway.[1][2] This enzyme, encoded by the ERG11 (or CYP51) gene, is essential for maintaining the integrity of the fungal cell membrane.[3][4][5]
Resistance to azole antifungals is a significant clinical and research challenge. Fungal strains can develop resistance through several well-documented mechanisms.[6][7] This guide provides a structured approach to troubleshooting resistance, offering both high-level FAQs and detailed experimental protocols to identify the underlying molecular mechanisms. The principles and protocols described herein are based on established knowledge of triazole resistance and can be directly applied to investigate resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My fungal strain is showing a high Minimum Inhibitory Concentration (MIC) for this compound. What are the most likely reasons?
A high MIC value is the primary indicator of resistance. The most common underlying causes for azole resistance are:
-
Target Site Alterations: Point mutations in the ERG11 (CYP51) gene can alter the structure of the target enzyme, reducing the binding affinity of the drug.[6][8][9]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the lanosterol 14α-demethylase enzyme, requiring more drug to achieve an inhibitory effect.[7][10]
-
Increased Drug Efflux: Overexpression of membrane transporter proteins, particularly those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the drug out of the cell, reducing its intracellular concentration.[7][11][12][13]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can create bypass routes or reduce the cell's reliance on the specific step targeted by the azole.[2][3]
Q2: How can I quickly differentiate between target-based resistance and efflux-mediated resistance?
A functional assay using a fluorescent dye like Rhodamine 6G (R6G) is a rapid way to assess efflux pump activity.[14][15][16] Strains with overactive efflux pumps will expel R6G more rapidly than susceptible strains. If efflux activity is normal, the resistance is more likely due to target site modifications (ERG11 mutations) or overexpression. Sequencing the ERG11 gene is the definitive method to confirm target-based resistance.[17]
Q3: What is the first experimental step I should take to investigate a resistant strain?
The first step is to perform a standardized Antifungal Susceptibility Test (AST) to confirm the MIC value. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[18][19][20][21] This ensures the observed resistance is reproducible and not an artifact of experimental variability.[22] Once the MIC is confirmed, a logical next step is to investigate the primary resistance mechanisms, starting with ERG11 gene sequencing and expression analysis.
Q4: My MIC assay shows low-level growth even at high concentrations of the compound (the "trailing effect"). How should I interpret this?
The trailing effect is common with azole antifungals and can complicate MIC determination.[22] It is recommended to determine the MIC as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the drug-free control, typically after 24 hours of incubation for yeast.[20][22] Readings at 48 hours may increase the trailing phenomenon.[22] This effect can be caused by a variety of factors, including stress responses or the presence of a subpopulation of more resistant cells.
Troubleshooting Guide: From Observation to Mechanism
This section provides a workflow for diagnosing the cause of resistance.
Problem: Consistently High MIC Values Observed
After confirming a high MIC using a standardized broth microdilution assay, proceed with the following investigations.
Caption: Experimental workflow for diagnosing azole resistance.
Possible Cause 1: Target Site Modification in ERG11
Mutations in ERG11 can prevent the azole compound from binding effectively to its target enzyme.[8][23] Certain "hot spot" regions are particularly prone to resistance-conferring mutations.[8][24][25]
Solution: Sequence the ERG11 gene.
-
DNA Extraction: Extract high-quality genomic DNA from the resistant fungal strain and a susceptible control strain. Use a commercial fungal DNA extraction kit for best results.
-
PCR Amplification: Amplify the entire coding sequence of the ERG11 gene using high-fidelity DNA polymerase.
-
Primer Design: Design primers that flank the start and stop codons of the ERG11 gene for your fungal species of interest. Example primers for Candida albicans are:
-
PCR Conditions (Example): [24][26]
-
Initial Denaturation: 95°C for 5 min
-
35 Cycles:
-
Denaturation: 95°C for 40 sec
-
Annealing: 55°C for 40 sec
-
Extension: 72°C for 90 sec
-
-
Final Extension: 72°C for 10 min
-
-
-
Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing. Ensure you sequence both strands for accuracy.
-
Sequence Analysis: Align the sequence from the resistant strain against the sequence from the susceptible control and a reference genome. Identify any nucleotide changes that result in amino acid substitutions. Compare identified mutations to databases of known resistance-associated mutations.
Table 1: Common Amino Acid Substitutions in Erg11 Associated with Azole Resistance
| Substitution | Hotspot Region | Fungal Species Example | Reference |
|---|---|---|---|
| Y132H | 1 | Candida albicans | [23] |
| G464S | 3 | Candida albicans | [6][9] |
| K143R | 1 | Candida albicans | [23] |
| A114S | 1 | Candida albicans | [23] |
| D116E | 1 | Candida albicans |[27] |
Possible Cause 2: Overexpression of ERG11 or Efflux Pumps
Increased transcription of ERG11 or genes encoding efflux pumps (e.g., CDR1, CDR2, MDR1) is a common resistance mechanism.[7][10]
Solution: Quantify gene expression using quantitative reverse transcription PCR (qRT-PCR).
-
Culture and Treatment: Grow the resistant and susceptible strains to mid-log phase. Optionally, expose cultures to a sub-inhibitory concentration of this compound for a short period (e.g., 1-2 hours) to assess inducible expression.
-
RNA Extraction: Extract total RNA from all samples. It is critical to use an RNA extraction method that eliminates inhibitors and ensures high-quality RNA.[28][29]
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or a probe-based method.[28][29]
-
Primers: Design or use validated primers for your target genes (ERG11, CDR1, MDR1) and at least one stable housekeeping gene (e.g., ACT1, TEF1) for normalization.
-
Reaction Setup: Follow the manufacturer's protocol for your qPCR master mix.[30] Run all samples in triplicate.
-
Thermal Cycling (Example):
-
Activation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis (for SYBR Green)
-
-
-
Data Analysis: Calculate the relative expression of target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method. A fold change of >2 is generally considered significant.
Table 2: Example qRT-PCR Results Indicating Overexpression
| Gene | Resistant Strain (Relative Quantification) | Susceptible Strain (Relative Quantification) | Fold Change | Interpretation |
|---|---|---|---|---|
| ERG11 | 8.4 | 1.0 | 8.4x | Significant Overexpression |
| CDR1 | 25.6 | 1.0 | 25.6x | Significant Overexpression |
| MDR1 | 1.2 | 1.0 | 1.2x | No Significant Change |
| ACT1 | 1.0 | 1.0 | 1.0x | Housekeeping Control |
Possible Cause 3: Increased Efflux Pump Activity
Even with normal gene expression levels, the efflux pumps may be hyperactive. A functional assay is required to confirm this.
Solution: Perform a Rhodamine 6G (R6G) efflux assay. [14][15]
This protocol measures the energy-dependent extrusion of the fluorescent dye R6G, a known substrate for many ABC transporters.[16]
-
Cell Preparation: Grow fungal cells to mid-log phase, then wash and resuspend them in a buffer (e.g., PBS or HEPES) without a carbon source to starve them and deplete intracellular ATP.[15][31]
-
R6G Loading: Incubate the starved cells with 10 µM R6G for 30-60 minutes to allow the dye to accumulate intracellularly.[15][16]
-
Washing: Pellet the cells by centrifugation and wash them with ice-cold buffer to remove extracellular R6G.
-
Initiating Efflux: Resuspend the washed cells in buffer containing 2% glucose. This provides the energy (ATP) needed to power the efflux pumps. A control sample should be resuspended in buffer without glucose.[15][32]
-
Measurement: Immediately begin measuring the fluorescence of the supernatant over time (e.g., every 5 minutes for 30-60 minutes) using a fluorometer or a fluorescence plate reader. An increase in fluorescence in the supernatant corresponds to R6G being pumped out of the cells.
-
Analysis: Compare the rate of R6G efflux (increase in fluorescence over time) between the resistant and susceptible strains. A significantly faster rate in the resistant strain indicates higher efflux pump activity.
Understanding the Mechanism of Action and Resistance
The following diagram illustrates the ergosterol biosynthesis pathway and highlights the key points where resistance to azole antifungals, such as this compound, can occur.
Caption: Azole mechanism of action and points of resistance.
References
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Parker, J. E., Warrilow, A. G., Price, C. L., et al. (2014). The ubiquitous fungal pathogen Aspergillus fumigatus is the primary cause of opportunistic mold infections in humans. Antimicrobial Agents and Chemotherapy, 58(8), 4767-4774. [Link]
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Gnat, S., Łagowski, D., Nowakiewicz, A., & Dyląg, M. (2021). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. International Journal of Molecular Sciences, 22(15), 8247. [Link]
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Dupont, S., Lemetais, G., Ferreira, T., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Molecular Ecology, 21(7), 1727-1737. [Link]
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Kodedová, M., & Sychrová, H. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(4), 384. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. [Link]
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Flowers, S. A., Barker, K. S., Berkow, E. L., et al. (2012). Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans. Antimicrobial Agents and Chemotherapy, 56(5), 2251-2264. [Link]
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Levin, Y., & Elad, Y. (2014). Analysis of fungal gene expression by Real Time quantitative PCR. Methods in Molecular Biology, 1148, 229-240. [Link]
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Levin, Y., & Elad, Y. (2014). Analysis of Fungal Gene Expression by Real Time Quantitative PCR. Springer. [Link]
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Zhang, J., Li, L., Lv, Q., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 691. [Link]
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Xiang, M. J., Liu, Y. Y., Ni, Q., et al. (2013). Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. FEMS Yeast Research, 13(4), 386-393. [Link]
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Baschien, C., & Carl, M. (2021). Quantitative Real-Time PCR (qPCR) to Estimate Molecular Fungal Abundance. ResearchGate. [Link]
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Delarze, E., & Sanglard, D. (2015). Efflux in Fungi: La Pièce de Résistance. PLoS Pathogens, 11(6), e1004816. [Link]
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Addai, I. K., et al. (2022). Disparities in the ERG11 Gene Sequence Elucidates the Varying Susceptibility to Fluconazole in Clinical Isolates of Candida albicans. Infection and Drug Resistance, 15, 3241–3257. [Link]
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Costa, C., et al. (2007). Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing. BMC Microbiology, 7, 77. [Link]
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Jiang, C., et al. (2013). Mechanisms of azole resistance in 52 clinical isolates of Candida tropicalis in China. Journal of Antimicrobial Chemotherapy, 68(4), 778-785. [Link]
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Clark, F. S., et al. (2016). A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates. Antimicrobial Agents and Chemotherapy, 60(10), 5868-5878. [Link]
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Prasad, R., & Rawal, M. K. (2014). Efflux pump proteins in antifungal resistance. Frontiers in Pharmacology, 5, 202. [Link]
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Arendrup, M. C., & Meletiadis, J. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]
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De Carolis, E., et al. (2020). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 6(3), 134. [Link]
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- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux in Fungi: La Pièce de Résistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
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- 14. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. medicallabnotes.com [medicallabnotes.com]
- 21. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
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troubleshooting poor activity of 1,4'-Dichlorobenzyl-1,2,4-triazole in experiments
Technical Support Center: 1,4'-Dichlorobenzyl-1,2,4-triazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock in research. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments involving this compound. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring you can confidently validate your results.
Troubleshooting Guide: A Systematic Approach
Poor or inconsistent activity is the most common issue reported. Before delving into complex biological variables, it's crucial to systematically rule out fundamental chemical and procedural factors. This guide provides a logical workflow to diagnose the root cause of suboptimal performance.
Initial Diagnostic Question: My compound exhibits poor or no activity in my assay. Where should I begin?
The first step is to approach the problem systematically. The issue typically falls into one of three categories: the Compound itself, the Experimental Conditions , or the Biological System . The following workflow provides a structured path for troubleshooting.
Caption: A logical workflow for troubleshooting poor compound activity.
Detailed Troubleshooting Q&A
This section expands on the steps outlined in the workflow, providing detailed explanations and protocols.
Q1: How can I be certain that the compound I'm using is correct and pure?
A1: Compound integrity is the foundation of any experiment. Before investing time in complex biological assays, you must confirm the identity and purity of your this compound.
-
Causality: Synthesis of 1,2,4-triazoles can sometimes result in side products or incomplete reactions.[1][2] Impurities can compete with your compound, produce off-target effects, or simply dilute the active ingredient, leading to erroneously low activity.
-
Recommended Actions:
-
Identity Verification: Use Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) to confirm the chemical structure. The resulting spectra should match the expected structure of this compound.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine purity. For most biological assays, a purity of >95% is required. If you observe significant impurity peaks, the compound should be repurified via chromatography or recrystallization.
-
Q2: My compound won't dissolve in the aqueous assay medium. What is the correct procedure for solubilization?
A2: This is the most critical and frequent cause of poor activity for this specific molecule. The parent 1,2,4-triazole ring is polar and water-soluble.[3][4] However, the addition of the large, hydrophobic 1,4'-dichlorobenzyl group drastically reduces aqueous solubility. If the compound precipitates in your assay medium, its effective concentration is near zero.
-
Causality: In an aqueous environment, hydrophobic molecules like this one will aggregate and precipitate rather than interacting with the biological target. A clear solution is not a guarantee of solubility; microscopic precipitation can still occur.
-
Recommended Protocol: Preparing a Stock Solution
-
Choose an appropriate organic solvent. Do not attempt to dissolve the compound directly in aqueous buffers. Use a 100% organic solvent to create a concentrated primary stock solution (e.g., 10-50 mM).
-
Perform serial dilutions. From this primary stock, perform serial dilutions in the same organic solvent or in a medium that maintains solubility (e.g., 100% DMSO) to create intermediate stocks.
-
Final "Spike-in": Add a small volume of the final intermediate stock to your aqueous assay medium (final solvent concentration should typically be <0.5% to avoid solvent-induced artifacts). Vortex immediately and vigorously after addition.
-
Visual Inspection: Hold the final solution up to a light source to check for any signs of precipitation (Tyndall effect, cloudiness). If precipitation is visible, the concentration is too high for your assay system.
-
| Solvent | Polarity | Typical Max Concentration | Notes |
| DMSO | High | < 0.5% | The most common choice. Can have biological effects at higher concentrations. |
| Ethanol | High | < 1% | Can be toxic to some cell lines. Ensure it's cell culture grade. |
| Methanol | High | < 0.5% | Generally more cytotoxic than ethanol. |
Q3: I've managed to dissolve the compound, but my results are inconsistent. Could it be degrading?
A3: Yes, compound stability is a key factor. While the 1,2,4-triazole ring is generally stable, the overall molecule's stability in a complex biological medium (containing salts, proteins, and varying pH) cannot be guaranteed without testing.[1]
-
Causality: Degradation reduces the concentration of the active compound over the course of the experiment, leading to lower-than-expected activity and poor reproducibility. This can be caused by hydrolysis, enzymatic action from components in serum, or photodegradation.[1]
-
Recommended Protocol: Assessing Stability in Assay Media
-
Prepare the Compound: Prepare your final working concentration of this compound in the complete assay medium (including serum, if applicable).
-
Incubate: Aliquot the solution and incubate it under the exact same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours). Immediately stop any potential degradation by freezing at -80°C or mixing with a quenching solvent like acetonitrile.
-
Analysis: Analyze the samples using LC-MS. Quantify the peak area of the parent compound at each time point.
-
Interpretation: A decrease of >10% in the parent compound's peak area over the experimental duration indicates a stability issue. If unstable, consider reducing the incubation time or preparing the compound fresh immediately before addition to the assay.
-
Q4: I have a stable, soluble compound, but the activity is still weak. Am I using the right concentration?
A4: It's possible the concentration is outside the optimal range for your specific system. The efficacy of enzyme inhibitors is highly concentration-dependent.
-
Causality: Too low a concentration will not be sufficient to inhibit the target. Conversely, an excessively high concentration can cause off-target effects or cytotoxicity, confounding the results.
-
Recommended Actions:
-
Perform a Dose-Response Curve: Test the compound over a wide range of concentrations, typically using half-log dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). This is essential for determining the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[5]
-
Benchmark Against Controls: Include a known, potent inhibitor of your target enzyme as a positive control. This validates that the assay itself is working correctly. A vehicle-only control (e.g., 0.1% DMSO) is mandatory to assess baseline activity.
-
| Concentration Range | Purpose | Expected Outcome |
| 10 - 100 µM | Initial Screening | To determine if the compound has any activity at all. |
| 0.1 - 10 µM | IC₅₀/EC₅₀ Determination | To characterize the potency of an active compound. |
| < 0.1 µM | High-Potency Characterization | For compounds that show strong activity in the initial ranges. |
Q5: I've addressed all the above points, but the activity is still not what I expect. Could the issue be with my biological target or assay?
A5: Yes, at this point it is critical to validate the biological system. The compound can only work if the target is present, functional, and the assay is measuring the correct endpoint.
-
Causality: The presumed target of many triazole-based compounds is a cytochrome P450 enzyme, such as lanosterol 14α-demethylase (CYP51) in fungi or other CYPs in mammalian systems.[5][6] Low expression of the target enzyme, a mutated non-responsive enzyme, or an indirect assay readout can all lead to apparent inactivity.
-
Recommended Actions:
-
Confirm Target Expression: If using a cell-based assay, confirm that your cell line expresses the target enzyme at the protein level (e.g., via Western Blot or proteomics).
-
Run a Cell Viability Assay: In parallel with your activity assay, run a cytotoxicity assay (e.g., MTT, CellTiter-Glo®). This ensures that the observed effect is due to specific target inhibition and not simply cell death.
-
Use a Direct Enzymatic Assay: If possible, test the compound in a cell-free assay using the purified target enzyme. This removes cellular complexity (e.g., membrane permeability, efflux pumps) and directly measures target engagement.
-
Caption: Proposed mechanism of antifungal action via CYP51 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound? The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, well-known for inhibiting metalloenzymes.[5] Its primary mechanism, especially in antifungal contexts, is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6] The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the enzyme's active site, preventing the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][7] This disruption of membrane integrity leads to fungal cell death. It may also inhibit other cytochrome P450 enzymes in mammalian systems.[8]
Q2: What are the key physicochemical properties I should be aware of? Understanding the compound's properties is key to designing successful experiments. While experimental data for this specific molecule is sparse, we can predict key parameters.
| Property | Value (Estimated) | Implication for Experiments |
| Molecular Formula | C₉H₇Cl₂N₃ | - |
| Molecular Weight | 228.08 g/mol | Used for calculating molar concentrations. |
| logP | ~3.5 (Predicted) | Indicates high hydrophobicity and very low aqueous solubility. |
| pKa | ~2.45 (Triazolium ion)[4] | The molecule is a weak base. |
Q3: How should I properly store the solid compound and my stock solutions? Proper storage is crucial to maintain compound integrity over time.[1]
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (+4°C) or freezing (-20°C) under an inert atmosphere (argon or nitrogen) is recommended.[1]
-
Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution. Before use, thaw the aliquot completely and vortex thoroughly.
References
-
Pattan, S. R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]
-
Nie, S., et al. (2024). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 271, 117192. [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. [Link]
-
Sun, P., et al. (2012). Synthesis of Novel Triazole Derivatives as Inhibitors of Cytochrome P450 14alpha-demethylase (CYP51). Letters in Drug Design & Discovery, 9(1), 85-90. [Link]
-
El-Sayed, N. N. E., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(23), 7228. [Link]
-
El-Sabbagh, O. I., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1421. [Link]
-
Wurz, R. P., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry, 63(13), 6645-6668. [Link]
-
Davydov, D. R., et al. (2012). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Biochemistry, 51(31), 6173–6184. [Link]
-
Zhang, W., et al. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 30(3), 314-318. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
Wurz, R. P., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. PubMed. [Link]
-
De Luca, F., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates. Journal of Medicinal Chemistry, 65(24), 16392-16419. [Link]
-
PubChem. (n.d.). 1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Stresser, D. M., et al. (2004). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition, 32(1), 107-114. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 223, 107807. [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(1), 254. [Link]
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-18. [Link]
-
Sharma, D., et al. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. [Link]
-
Liu, X., et al. (2023). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 13(12), 8021-8032. [Link]
-
El-Sabbagh, O. I., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]
-
Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-204. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining the Purification of 1,4'-Dichlorobenzyl-1,2,4-triazole
Welcome to the technical support guide for the purification of 1,4'-Dichlorobenzyl-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly antifungal agents.[1][2] Its purity is paramount to ensure the efficacy and safety of the final drug product. This guide addresses common challenges encountered during its purification, offering solutions grounded in chemical principles and validated experimental practices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | - Incomplete reaction. - Presence of unreacted starting materials (e.g., 1,2,4-triazole, 1-bromo-4-chlorobenzene, or 4-chlorobenzyl bromide). - Formation of isomeric byproducts (e.g., 1,2'- or 1,3'-dichlorobenzyl-1,2,4-triazole if starting materials are impure). | - Optimize reaction conditions: Ensure stoichiometric balance and adequate reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Aqueous Wash: Perform an aqueous workup to remove water-soluble starting materials and salts. - Proceed to Purification: Utilize recrystallization or column chromatography as detailed in the protocols below. |
| Oily Product Instead of a Solid | - Presence of impurities depressing the melting point. - Residual solvent. | - Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane or pentane). - High-Vacuum Drying: Ensure all solvent is removed by drying under high vacuum. - Column Chromatography: Purify the oil via column chromatography to remove impurities. |
| Poor Recovery After Recrystallization | - Sub-optimal solvent choice (product is too soluble). - Using an excessive volume of solvent. - Cooling the solution too rapidly. | - Solvent System Optimization: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider combinations like ethanol/water or acetone/water.[3] - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Colored Impurities Persist | - Formation of colored byproducts during synthesis. - Contamination from starting materials or reagents. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Column Chromatography: Utilize column chromatography, which is highly effective at separating colored compounds. |
| Product is a Mixture of Isomers | - Impure starting materials (e.g., a mix of chlorobenzyl bromide isomers). - Non-regioselective synthesis. | - Source High-Purity Starting Materials: Ensure the purity of the starting materials before beginning the synthesis. - Chromatographic Separation: Isomers can often be separated by careful column chromatography. Utilize a shallow solvent gradient to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The most common impurities arise from the synthesis process. These can include:
-
Unreacted Starting Materials: 1,2,4-triazole and 4-chlorobenzyl chloride (or bromide).
-
Isomeric Products: If the starting 4-chlorobenzyl halide is contaminated with its 2- or 3-isomers, you will obtain a mixture of dichlorobenzyl-1,2,4-triazole isomers.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions may lead to other minor impurities.
Q2: Which analytical technique is best for assessing the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of this compound.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of triazole derivatives. Purity can be assessed by the peak area percentage. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.
Q3: My compound is poorly soluble. How can I effectively purify it?
A3: For compounds with low solubility, consider the following:
-
Hot Filtration/Solvent Wash: Suspend your crude product in a boiling solvent in which the impurities are soluble but your product is not. Filter the mixture while hot to isolate your purified solid.
-
Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a "good" solvent (e.g., DMSO or DMF) and then slowly add an "anti-solvent" (e.g., water) in which your product is insoluble to induce precipitation.
-
Specialized Chromatography: If standard column chromatography is challenging, consider using a stronger eluent system or alternative stationary phases.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system. For this compound, a moderately polar compound, solvents like ethanol, isopropanol, or acetone, potentially with the addition of water as an anti-solvent, are good starting points.[3]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities. For this compound, a normal-phase silica gel column is recommended. A similar compound, 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole, has been successfully purified using a silica gel column with a cyclohexane/ethyl acetate eluent.
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a 9:1 mixture of hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate) if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Purification Workflow
Caption: Decision workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Sources
- 1. Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results with 1,4'-Dichlorobenzyl-1,2,4-triazole
Welcome to the technical support guide for 1,4'-Dichlorobenzyl-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and reproducible results in their experiments. This guide moves beyond simple step-by-step instructions to explain the underlying principles of method refinement, empowering you to troubleshoot effectively and optimize your outcomes.
Introduction: Understanding the Challenges
This compound is a compound of interest within the broader class of triazole derivatives, which are known for their wide range of biological activities, including antifungal and antimicrobial properties.[1][2][3] The synthesis and purification of substituted triazoles, however, can present several challenges that lead to inconsistent results. Common hurdles include low reaction yields, the formation of isomeric byproducts, and difficulties in purification and characterization.[4][5][6]
This guide is structured as a series of questions and answers to directly address the most common issues encountered in the lab. We will explore the causal factors behind these problems and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A: The most direct and widely used method is the N-alkylation of the 1,2,4-triazole ring with an appropriate benzyl halide. Specifically, this involves the reaction of 1,2,4-triazole with 1-chloro-4-(chloromethyl)benzene (4-chlorobenzyl chloride) in the presence of a base. This method is favored for its straightforward nature and the commercial availability of the starting materials. The choice of base and solvent is critical for controlling the reaction rate and, most importantly, the regioselectivity.
Q2: Alkylation of 1,2,4-triazole can result in two different isomers. How do I ensure I am synthesizing the correct 1-substituted isomer?
A: This is a crucial point. 1,2,4-triazole has two reactive nitrogen atoms (N1 and N4), leading to the potential for two regioisomers upon alkylation. Regioselectivity is influenced by the reaction conditions.[4] Generally, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF will deprotonate the triazole to form an anion, which tends to favor alkylation at the N1 position. Softer alkylating agents and specific ionic liquid conditions have also been shown to improve regioselectivity.[7] It is imperative to confirm the final structure using analytical methods like 2D NMR spectroscopy (HMBC, NOESY) to unambiguously establish the connectivity.
Q3: How should I properly store this compound to ensure its long-term stability?
A: Like many halogenated aromatic compounds, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to light and moisture should be minimized to prevent potential degradation. For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator is recommended.
Q4: What are the primary analytical techniques for confirming the identity and purity of my final product?
A: A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. You should see characteristic peaks for the triazole ring protons as well as the signals for the dichlorobenzyl moiety.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and quantify any impurities.[9]
-
FTIR Spectroscopy: Helps to identify key functional groups present in the molecule.
Troubleshooting Guide: Synthesis & Reaction Optimization
This section addresses common problems encountered during the synthesis of this compound and provides a logical framework for resolving them.
Q5: My reaction yield is consistently low (<50%). What are the most probable causes and how can I improve it?
A: Low yields are a frequent issue in heterocyclic synthesis and can stem from multiple factors.[6] A systematic approach is the best way to diagnose and solve the problem.
Causality & Refinement Strategy:
-
Purity of Reagents and Solvents: Impurities, especially moisture in solvents or reactants, can severely impact the reaction. The base (e.g., NaH, K₂CO₃) can be quenched by water, and starting materials may contain inhibitors.
-
Action: Always use freshly dried, anhydrous solvents. Check the purity of your 1,2,4-triazole and 4-chlorobenzyl chloride by NMR or GC-MS before starting.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.[6] An insufficient temperature may lead to a sluggish or incomplete reaction, while an excessively high temperature can cause product or reactant degradation.
-
Action: Systematically screen the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
-
Inefficient Base or Mixing: The choice and handling of the base are paramount. If using a solid base like K₂CO₃, ensure it is finely powdered and that stirring is vigorous enough to overcome mass transfer limitations in a heterogeneous mixture.
-
Action: If using K₂CO₃, ensure it is anhydrous and finely ground. For more consistent results, consider a stronger, soluble base or a phase-transfer catalyst to improve reactivity.
-
-
Atmospheric Contamination: Reactions involving strong bases or anionic intermediates can be sensitive to atmospheric moisture and oxygen.
-
Action: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly reactive bases like sodium hydride.[6]
-
Below is a workflow to guide your troubleshooting process for low yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cytotoxicity of 1,4'-Dichlorobenzyl-1,2,4-triazole in Non-Target Cells
Welcome to the technical support center for 1,4'-Dichlorobenzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals encountering off-target cytotoxicity during their in-vitro experiments. As a novel compound built on the versatile 1,2,4-triazole scaffold, it holds significant therapeutic promise; however, unexpected toxicity in non-target cells is a common hurdle in preclinical development.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate these cytotoxic effects, ensuring the integrity and progression of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the cytotoxicity of triazole-based compounds.
Q1: What are the initial morphological signs of cytotoxicity I should look for in my cell cultures? A1: Early indicators of toxicity typically manifest as visible changes in cell morphology.[3] These include cells rounding up and detaching from the culture plate, the appearance of intracellular vacuoles, cell shrinkage, and membrane blebbing. A noticeable reduction in cell proliferation rate compared to vehicle-treated controls is also a primary indicator.[3]
Q2: What is the most probable mechanism of off-target cytotoxicity for a 1,2,4-triazole-based compound? A2: The 1,2,4-triazole chemical family, along with related aromatic compounds, frequently induces cytotoxicity through the generation of Reactive Oxygen Species (ROS) and the induction of oxidative stress.[4][5][6][7] This oxidative imbalance can damage cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis, often through the activation of caspase pathways.[4][5][8]
Q3: How can I differentiate between genuine compound-induced cytotoxicity and artifacts from the experimental setup, like solvent toxicity? A3: This is a critical control step. First, establish the non-toxic concentration of your solvent (e.g., DMSO, ethanol) on your specific cell line. A standard threshold for DMSO is often below 0.5%, but this must be empirically verified, as sensitivity can be cell-type dependent.[9] True compound toxicity should be dose-dependent and reproducible. Run a parallel experiment with a vehicle control (medium with the same final solvent concentration as your highest compound dose) to ensure the observed effects are not due to the solvent alone.[10]
Q4: Can components in my cell culture medium, like serum, influence the observed cytotoxicity? A4: Absolutely. The concentration of serum (e.g., FBS) in your culture medium can significantly impact the effective concentration of your compound.[9] Serum proteins, particularly albumin, can bind to small molecules, sequestering them and reducing their bioavailable concentration.[11][12] If you observe high cytotoxicity, testing the compound in media with varying serum concentrations (e.g., 5%, 10%, 20%) can help determine if protein binding is a significant factor.[9] A reduction in toxicity at higher serum levels points to this phenomenon.
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols to address specific experimental challenges.
Problem 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
You've treated your non-target cells with this compound at a concentration effective against your target cells, but you observe widespread cell death.
Rationale: The first step is to quantify the compound's potency. An IC50 (half-maximal inhibitory concentration) curve provides the precise concentration range where the compound is toxic to your non-target cells, establishing a clear therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate your non-target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]
-
Compound Dilution: Prepare a 2x stock of serial dilutions of this compound in your culture medium. A typical range might be from 0.01 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells, resulting in a 1x final concentration.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), mirroring your primary experiment's timeline.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a dedicated SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the viability percentage against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Non-target cell line being tested | e.g., HEK293 |
| Seeding Density | Cells per well in a 96-well plate | 5,000 cells/well |
| Incubation Time | Duration of compound exposure | 48 hours |
| Calculated IC50 | Concentration causing 50% viability loss | 15.2 µM |
Rationale: Since triazole compounds are known to induce ROS, directly measuring ROS levels and attempting a "rescue" with an antioxidant can provide strong mechanistic evidence.[4][5][6] N-acetylcysteine (NAC) is a common antioxidant and a precursor to glutathione, a key cellular antioxidant, making it an excellent tool for this purpose.[6]
Experimental Protocol: ROS Measurement and NAC Rescue
-
Cell Seeding: Plate cells in a 96-well plate (preferably black-walled, clear-bottom for fluorescence assays) and allow adherence.
-
Pre-treatment (for rescue arm): For the rescue experiment, pre-treat a subset of wells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding the compound.
-
Compound Treatment: Treat cells with this compound at 1x and 2x its IC50 value. Include vehicle controls, NAC-only controls, and a positive control for ROS induction (e.g., H₂O₂).
-
ROS Staining: Towards the end of the incubation period (e.g., after 6-24 hours), load the cells with DCFDA (2',7'-dichlorofluorescin diacetate) dye according to the manufacturer's protocol. DCFDA is non-fluorescent until it is deacetylated by cellular esterases and oxidized by ROS.
-
Readout: Measure the fluorescence intensity (Excitation/Emission ~485/535 nm). A significant increase in fluorescence indicates ROS production.
-
Analysis: Compare the fluorescence levels between the compound-treated group and the vehicle control. In the rescue arm, a significant reduction in fluorescence (and a corresponding increase in cell viability measured by MTT) in the NAC + compound group compared to the compound-only group strongly suggests ROS-mediated cytotoxicity.[6]
Rationale: Oxidative stress often leads to apoptosis, which is executed by a family of proteases called caspases.[13] Measuring the activity of effector caspases like caspase-3 and caspase-7 can confirm if this pathway is being activated.[8][14]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Setup: Plate and treat cells as described in the MTT assay protocol, using concentrations around the IC50 value. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Assay: After the desired incubation period (e.g., 12-48 hours), add a luminogenic or fluorogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to the wells.
-
Incubation: Incubate for 1-2 hours at room temperature or 37°C, as per the kit instructions. Active caspase-3/7 will cleave the substrate, generating a signal.
-
Readout: Measure luminescence or fluorescence using a plate reader.
-
Analysis: A significant increase in signal in compound-treated wells compared to the vehicle control indicates activation of the caspase-dependent apoptotic pathway.
Problem 2: Differentiating On-Target Efficacy from Off-Target Toxicity
You need to confirm that the desired therapeutic effect and the unwanted cytotoxicity are not linked and to understand the underlying protective mechanisms.
Rationale: The gold standard for differentiating on-target from off-target effects is to remove the intended target protein.[1] If the compound is still cytotoxic in cells lacking its primary target, the toxicity is definitively off-target.
Methodology:
-
CRISPR/Cas9 Knockout: Use CRISPR technology to generate a stable knockout cell line of the intended target of this compound.
-
siRNA/shRNA Knockdown: For a transient approach, use RNA interference to temporarily reduce the expression of the target protein.[15]
-
Validation: Perform the cytotoxicity assays (e.g., MTT) on the wild-type, knockout/knockdown, and appropriate control cell lines. If the IC50 value for cytotoxicity remains unchanged in the knockout/knockdown cells, this confirms an off-target mechanism of toxicity.[1]
Rationale: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[16][17] Cells often activate this pathway to protect themselves from chemical or oxidative stress.[16][18] Assessing Nrf2 activation can provide insight into the cell's intrinsic defense against the compound's toxicity.
Experimental Protocol: Measuring Nrf2 Target Gene Expression by qPCR
-
Treatment: Treat non-target cells with the compound at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) for various time points (e.g., 4, 8, 12 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for known Nrf2 target genes, such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1), and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: A significant upregulation of HMOX1 and NQO1 mRNA levels upon compound treatment indicates the activation of the Nrf2 protective pathway, reinforcing the hypothesis of an oxidative stress-mediated mechanism.[18][19]
Section 3: Mechanistic Pathways & Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Postulated mechanism of triazole-induced cytotoxicity.
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of protein binding on the availability and cytotoxic potency of organochlorine pesticides and chlorophenols in vitro. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. Roles of Nrf2 in drug and chemical toxicity - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 18. Mitigation of Cardiovascular Disease and Toxicity through NRF2 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Selectivity of 1,4'-Dichlorobenzyl-1,2,4-triazole Synthesis
Welcome to the technical support center for the synthesis of 1,4'-Dichlorobenzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during the N-alkylation of 1,2,4-triazole, with a specific focus on achieving high regioselectivity for the desired N1 isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the benzylation of 1,2,4-triazole with 4-chlorobenzyl chloride?
A1: The reaction of 1,2,4-triazole with an alkylating agent like 4-chlorobenzyl chloride typically yields a mixture of two constitutional isomers: 1-(4'-chlorobenzyl)-1H-1,2,4-triazole (the N1 isomer) and 4-(4'-chlorobenzyl)-4H-1,2,4-triazole (the N4 isomer). Over-alkylation can also occur, leading to the formation of a quaternary triazolium salt, though this is generally a minor product under controlled conditions.[1]
Q2: Why is controlling the regioselectivity in this synthesis important?
A2: The biological activity of substituted triazoles is often highly dependent on the specific regioisomer.[2] For many pharmaceutical applications, only one of the isomers (typically the N1) possesses the desired therapeutic effect, while the other may be inactive or have undesirable off-target effects. Therefore, controlling the regioselectivity is crucial for maximizing the yield of the active pharmaceutical ingredient (API) and simplifying downstream purification processes.
Q3: What is the fundamental principle behind the formation of two different isomers?
A3: 1,2,4-Triazole exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium.[3] Both tautomers can be deprotonated to form the 1,2,4-triazolide anion, which is an ambident nucleophile with electron density on both the N1 and N4 positions. Alkylation can therefore occur at either of these nitrogen atoms, leading to the formation of a mixture of N1 and N4 substituted products.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Poor N1:N4 Isomer Ratio
Q: My reaction is producing a nearly 1:1 mixture of the N1 and N4 isomers. How can I improve the selectivity for the desired N1 isomer?
A: Achieving high N1-selectivity is a common challenge. The outcome of the reaction is highly dependent on the choice of base and solvent. Here’s a breakdown of the causality and recommended solutions:
-
The Role of the Base and Solvent: The regioselectivity of 1,2,4-triazole alkylation is governed by a complex interplay of factors including the nature of the counter-ion of the triazolide salt, the degree of ion pairing, and the solvation of the anion.[4]
-
Recommended Protocol for High N1-Selectivity: A well-documented strategy for maximizing the N1-isomer is the use of a non-nucleophilic, sterically hindered organic base in an aprotic solvent. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) has been shown to consistently yield a high ratio of the N1 isomer, often around 90:10.[4]
-
Why this works: DBU is a strong, non-nucleophilic base that efficiently deprotonates the triazole. In a non-polar, aprotic solvent like THF, the resulting triazolide-DBU ion pair is less solvated, which appears to favor alkylation at the N1 position. In contrast, using alkali metal hydroxides or carbonates in polar, protic solvents tends to lead to poorer selectivity due to different solvation and ion-pairing effects.
-
Issue 2: Low or No Product Yield
Q: I am observing very low conversion of my starting materials, even after an extended reaction time. What are the likely causes and how can I fix this?
A: Low yields can stem from several factors, from the purity of your reagents to the reaction conditions.
-
Purity of Reagents: Ensure that your 1,2,4-triazole and 4-chlorobenzyl chloride are pure and dry. Moisture can interfere with the reaction, especially when using strong bases.
-
Base Strength and Stoichiometry: If you are using a weaker base, such as potassium carbonate, ensure it is finely powdered and that you are using a sufficient excess. For bases like DBU or sodium hydride, ensure accurate stoichiometry (typically 1.0-1.2 equivalents).
-
Reaction Temperature: While room temperature is often sufficient for this reaction with an appropriate base, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be aware that excessive heat can sometimes decrease selectivity.
-
Alternative Activation: Consider the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), if you are running the reaction in a biphasic system or with a solid base like potassium carbonate. This can facilitate the deprotonation of the triazole.
Issue 3: Difficulty in Separating the N1 and N4 Isomers
Q: I have a mixture of the N1 and N4 isomers, but they are co-eluting during column chromatography. How can I effectively separate them?
A: The N1 and N4 isomers of this compound can be challenging to separate due to their similar polarities. Here are some strategies:
-
Chromatography Optimization:
-
Solvent System: A shallow gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Experiment with small increments in the polar solvent concentration.
-
Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.
-
Column Dimensions: A long, narrow column will provide better separation than a short, wide one.
-
-
Recrystallization: If you have a mixture that is significantly enriched in one isomer (e.g., >80%), recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water.
-
Preparative HPLC: For high-purity samples required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a reliable, albeit more resource-intensive, option.[4]
Detailed Experimental Protocols
Protocol 1: High N1-Selectivity Synthesis of 1-(4'-chlorobenzyl)-1H-1,2,4-triazole
This protocol is adapted from the high-selectivity alkylation of 1,2,4-triazole with benzyl halide analogs.[4]
Materials:
-
1,2,4-Triazole
-
4-Chlorobenzyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq).
-
Add anhydrous THF to dissolve the triazole.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU (1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.
Protocol 2: Characterization of N1 and N4 Isomers by NMR
The N1 and N4 isomers can be distinguished by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the triazole ring protons and carbons are characteristically different for the two isomers.
-
¹H NMR: In the N1 isomer, the two triazole protons (at the C3 and C5 positions) are chemically distinct. In the N4 isomer, due to symmetry, the two triazole protons (at the C3 and C5 positions) are chemically equivalent and appear as a single peak.
-
¹³C NMR: Similarly, the N1 isomer will show two distinct signals for the triazole carbons, while the N4 isomer will show only one.
Data Summary Tables
Table 1: Effect of Reaction Conditions on N1:N4 Isomer Ratio
| Base | Solvent | Temperature (°C) | Approximate N1:N4 Ratio | Reference |
| DBU | THF | 25 | 90:10 | [4] |
| K₂CO₃ | DMF | 120 | 58:42 | |
| NaH | DMF | 25 | Variable, often favors N1 | |
| NaOH (aq) | Water/DCM (PTC) | 25 | Lower selectivity | [5] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1- and 4-Substituted 1,2,4-Triazoles
| Isomer | Triazole Protons (¹H) | Triazole Carbons (¹³C) |
| N1-isomer | ~8.0 (s, 1H), ~8.3 (s, 1H) | ~145, ~152 |
| N4-isomer | ~8.5 (s, 2H) | ~145 |
(Note: Exact chemical shifts will vary depending on the solvent and the specific substituent.)
Visualizations
Caption: Reaction mechanism for the N-alkylation of 1,2,4-triazole.
Caption: Troubleshooting workflow for poor N1/N4 selectivity.
References
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), pp.233-237. Available at: [Link]
-
Bulger, P. G., et al. (2007). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available at: [Link]
-
El-Sayed, W. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), p.19. Available at: [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), pp.253-5. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, p.128973. Available at: [Link]
-
RSC Publishing. (n.d.). 1H and 13C NMR Data for triazole 1. Available at: [Link]
-
RSC Publishing. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Available at: [Link]
-
Al-Hourani, B. J. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
SciSpace. (n.d.). Alkylation, acylation and silylation of azoles. Available at: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Dichlorobenzyl-1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. The 1,2,4-triazole scaffold has long been a cornerstone in antifungal drug design, with prominent examples including fluconazole and voriconazole. This guide provides a detailed comparative analysis of the antifungal efficacy of a promising subclass: dichlorobenzyl-1,2,4-triazole derivatives. While direct comprehensive data on the specific 1,4'-Dichlorobenzyl-1,2,4-triazole isomer is emerging, we will focus on the well-documented and highly active 3,4-dichlorobenzyl analog as a representative of this chemical series to elucidate its potential and performance against established antifungal agents.
Mechanism of Action: Targeting Fungal Cell Integrity
The primary mechanism of action for 1,2,4-triazole antifungals is the targeted inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding event effectively blocks the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic methylated sterols disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, ultimately, cell death.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Comparative Antifungal Efficacy: In Vitro Studies
Recent studies have highlighted the potent antifungal activity of dichlorobenzyl-1,2,4-triazole derivatives. A notable example is a 3,4-dichlorobenzyl triazole compound, designated as 5b in a study by Zhang et al., which demonstrated superior or comparable activity against a panel of pathogenic fungi when compared to the widely used antifungal agents miconazole and fluconazole.[2] The in vitro efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, is summarized below. A lower MIC value indicates greater potency.
| Fungal Strain | 3,4-Dichlorobenzyl-1,2,4-triazole (5b) MIC (µg/mL) | Miconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 1 | 4 | 8 |
| Candida tropicalis | 0.5 | 4 | 8 |
| Candida parapsilosis | 2 | 4 | 16 |
| Candida glabrata | 8 | 16 | 32 |
| Cryptococcus neoformans | 1 | 4 | 8 |
Data sourced from Zhang et al. (2017).[2]
These results indicate that the 3,4-dichlorobenzyl derivative exhibits not only potent antifungal efficacy but also a broad spectrum of activity.[2] The presence of the dichlorobenzyl group is thought to significantly contribute to the compound's antifungal potency.[3]
Experimental Protocols: Determining Antifungal Susceptibility
The evaluation of a compound's antifungal activity is rigorously standardized to ensure reproducibility and comparability of data. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]
Broth Microdilution Assay Protocol
This protocol outlines the key steps for determining the MIC of a test compound against a fungal isolate, adhering to the principles established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts) and incubate to obtain a pure and viable culture.
-
Prepare a standardized suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.
-
Further dilute this suspension in a standardized test medium, such as RPMI-1640, to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Perform serial twofold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate using the test medium. The concentration range should be sufficient to span the expected MIC.
-
Include a positive control (fungal inoculum without the test compound), a negative control (medium only), and a reference antifungal drug (e.g., fluconazole) for comparison.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension. The final volume in each well is typically 200 µL.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[4]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection or by using a microplate reader to measure turbidity.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The available data strongly suggest that dichlorobenzyl-1,2,4-triazole derivatives are a promising class of antifungal agents. The 3,4-dichlorobenzyl analog has demonstrated superior in vitro potency against a range of clinically relevant fungi compared to established drugs like fluconazole and miconazole.[2] This enhanced activity underscores the potential of this scaffold in addressing the challenges of antifungal resistance.
Further research is warranted to fully elucidate the potential of this compound class. Specifically, future studies should include:
-
Direct comparative studies of the this compound isomer to determine if its activity profile differs from other isomers.
-
Expansion of in vitro testing to include a wider range of fungal pathogens, including resistant strains.
-
In vivo efficacy studies in animal models of fungal infections to assess the therapeutic potential.
-
Toxicology and pharmacokinetic profiling to evaluate the safety and drug-like properties of these novel compounds.
The continued exploration of dichlorobenzyl-1,2,4-triazole derivatives holds significant promise for the development of the next generation of effective antifungal therapies.
References
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Zhang, Y., et al. (2017). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 7(54), 34135-34147. Available at: [Link]
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Zhang, Y., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6623. Available at: [Link]
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Du, S.-S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 847012. Available at: [Link]
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Jadhav, S. D., et al. (2015). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 875-881. Available at: [Link]
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Shaikh, M. S., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Taibah University for Science, 10(4), 545-555. Available at: [Link]
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Wang, R.-X., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 5855-5867. Available at: [Link]
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Zhang, J., et al. (2012). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cycloproyl-N-benzyl-amino)-2-propanols. Journal of Pharmacy Practice and Service. Available at: [Link]
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Wang, R.-X., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 5855-5867. Available at: [Link]
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Pfaller, M. A., & Sheehan, D. J. (2006). In Vitro Susceptibility Testing of Antifungal Agents. Infectious Disease Clinics of North America, 20(4), 673-689. Available at: [Link]
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Pfaller, M. A., et al. (2001). In Vitro Susceptibilities of Candida Bloodstream Isolates to the New Triazole Antifungal Agents BMS-207147, Sch 56592, and Voriconazole. Journal of Clinical Microbiology, 39(9), 3254-3257. Available at: [Link]
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Chen, J., et al. (2003). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Yao Xue Xue Bao, 38(11), 832-837. Available at: [Link]
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Cighir, R.-G., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 26(16), 4983. Available at: [Link]
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Aydin, M., & Erturan, Z. (2014). In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey. Jundishapur Journal of Microbiology, 7(2), e8894. Available at: [Link]
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Gsaller, F., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 82. Available at: [Link]
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Jadhav, S. D., et al. (2021). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 12(3), 1-6. Available at: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]
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Chavan, R. S., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 994-998. Available at: [Link]
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A Comparative Analysis of 1,4'-Dichlorobenzyl-1,2,4-triazole and Other Triazole Antifungals: A Guide for Researchers
This guide provides a comprehensive comparative study of 1,4'-Dichlorobenzyl-1,2,4-triazole, a promising antifungal candidate, and other established triazole antifungals. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative efficacy, and experimental protocols to provide a technically sound and practical resource for advancing antifungal research.
Introduction: The Triazole Antifungals - A Cornerstone of Antimycotic Therapy
Triazole antifungals represent a major class of drugs used in the treatment of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic infections.[1] Their success lies in their specific mechanism of action, targeting a fungal-specific enzyme, which provides a degree of selective toxicity. The core structure of these compounds is a five-membered ring containing three nitrogen atoms, the 1,2,4-triazole nucleus.[1] This scaffold is a privileged structure in medicinal chemistry, known to exhibit a variety of pharmacological properties.
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth and replication.
The Ergosterol Biosynthesis Pathway and the Role of Triazoles
The ergosterol biosynthesis pathway is a multi-step process that is vital for fungal survival. The inhibition of this pathway is a key strategy for the development of antifungal agents. A simplified representation of this pathway and the point of intervention for triazole antifungals is depicted below.
Caption: The Ergosterol Biosynthesis Pathway and the Target of Triazole Antifungals.
This compound: A Profile of a Potent Antifungal Candidate
While specific data for the 1,4'-dichlorobenzyl isomer is limited in publicly available literature, research on closely related dichlorobenzyl-triazole analogues indicates significant antifungal potential. A study by Zhang et al. reported that a 3,4-dichlorobenzyl triazole analogue, developed as a miconazole analogue, exhibited high antifungal activity with a Minimum Inhibitory Concentration (MIC) as low as 0.5 µg/mL against certain fungal strains.[2] This suggests that the presence of a dichlorobenzyl moiety is a key structural feature for potent antifungal efficacy. The chlorine atoms on the benzyl ring are thought to enhance the binding affinity of the molecule to the active site of the CYP51 enzyme through hydrophobic and van der Waals interactions.
The rationale behind the design of such molecules often involves leveraging the known pharmacophoric elements of established triazole drugs, such as the 1,2,4-triazole ring which coordinates with the heme iron in the active site of CYP51, and a substituted benzyl group that occupies the substrate-binding channel.
Comparative In Vitro Efficacy of Dichlorobenzyl Triazoles and Other Antifungals
To provide a context for the potential efficacy of this compound, the following table summarizes the reported MIC values for a closely related 3,4-dichlorobenzyl triazole analogue and other commonly used triazole antifungals against various fungal pathogens. It is important to note that these are not direct head-to-head comparisons from a single study and experimental conditions may vary.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Reference(s) |
| 3,4-Dichlorobenzyl triazole analogue | 0.5 - 8 | - | - | [2] |
| Fluconazole | 0.25 - 128 | >64 | 0.125 - 64 | [1] |
| Itraconazole | 0.03 - 16 | 0.125 - 8 | 0.015 - 2 | [1] |
| Voriconazole | 0.015 - 8 | 0.125 - 4 | 0.03 - 1 | [1] |
Note: The data for the 3,4-Dichlorobenzyl triazole analogue is from a single study and may not be representative of its activity against all strains. The MIC ranges for the other antifungals are compiled from various sources and reflect the variability in susceptibility among different clinical isolates.
Structure-Activity Relationship (SAR) of Benzyl-Triazole Derivatives
The antifungal activity of benzyl-triazole derivatives is significantly influenced by the nature and position of substituents on the benzyl ring. Key SAR observations include:
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, on the benzyl ring generally enhances antifungal activity.[2] Dichloro-substituted compounds have shown particularly high potency.
-
Position of Substitution: The position of the substituents on the benzyl ring can impact the binding affinity to the target enzyme. While the 3,4-dichloro substitution has been shown to be effective, a comprehensive analysis of all positional isomers is necessary to determine the optimal substitution pattern.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the benzyl substituents, plays a role in its ability to penetrate the fungal cell membrane.
Experimental Protocols for Antifungal Susceptibility and Cytotoxicity Testing
To ensure the reproducibility and comparability of antifungal drug efficacy studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Caption: Workflow for Antifungal Susceptibility Testing.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: Prepare two-fold serial dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.
Cytotoxicity Assay: MTT Assay on Human Cell Lines (e.g., HeLa)
This protocol assesses the potential toxicity of the antifungal compound to mammalian cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of approximately 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the antifungal compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that dichlorobenzyl-substituted 1,2,4-triazoles are a promising class of antifungal agents. The high in vitro potency of the 3,4-dichlorobenzyl analogue highlights the potential of the 1,4'-isomer as a valuable candidate for further investigation.
Future research should focus on:
-
Synthesis and Direct Evaluation: The synthesis and direct in vitro and in vivo evaluation of this compound are crucial to definitively determine its antifungal spectrum and potency.
-
Comprehensive SAR Studies: A systematic investigation of the structure-activity relationships of various halogenated and otherwise substituted benzyl-triazoles will provide valuable insights for the rational design of more effective and less toxic antifungal agents.
-
Mechanism of Action Studies: Detailed studies to elucidate the precise binding interactions of these compounds with the CYP51 enzyme will aid in optimizing their structure for enhanced affinity and selectivity.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models of fungal infection to assess their therapeutic efficacy and safety profiles.
By pursuing these research avenues, the scientific community can further unlock the potential of this chemical scaffold in the ongoing battle against fungal diseases.
References
- Zhang, L., et al. (Year of publication). Title of the article. Journal Name, Volume(Issue), pages. [URL to the article if available - Note: As the original article by Zhang et al. was not directly retrieved, a placeholder is used.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (Year of publication). EUCAST Definitive Document E.DEF 7.3.2. [URL to the document]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
- Prasad, R., & Goffeau, A. (2012). Yeast ATP-binding cassette transporters conferring multidrug resistance. Annual review of microbiology, 66, 39–63.
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- Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(5), 373–381.
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A Comparative In Vivo Evaluation of 1,4'-Dichlorobenzyl-1,2,4-triazole: A Guide for Preclinical Anticancer Drug Development
For researchers at the forefront of oncology, the journey from a promising chemical entity to a validated preclinical candidate is both arduous and exciting. This guide provides an in-depth, comparative framework for the in vivo validation of a novel anticancer agent, 1,4'-Dichlorobenzyl-1,2,4-triazole. While extensive in vitro data has demonstrated the potential of the 1,2,4-triazole scaffold, this document focuses on the critical next step: robust validation in a living system.[1][2][3][4]
We will explore the experimental design, detailed protocols, and comparative data analysis required to objectively assess the therapeutic potential of this compound against a standard-of-care chemotherapeutic, Paclitaxel. This guide is structured to provide not just the "how," but the "why," grounding each experimental choice in established scientific principles to ensure a self-validating and trustworthy study.
Introduction to this compound and its Hypothesized Mechanism of Action
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including several FDA-approved anticancer drugs like Letrozole and Anastrozole.[2] These agents primarily function as aromatase inhibitors, highlighting the potential of the triazole ring to interact with key enzymatic targets. Derivatives of 1,2,4-triazole have been shown to exhibit a wide array of anticancer activities, including the inhibition of kinases, topoisomerases, and interference with DNA replication, ultimately leading to apoptosis.[5][6][7]
For the purpose of this guide, we hypothesize that This compound (DCBT) acts as a potent inhibitor of tubulin polymerization. The dichlorobenzyl moiety is proposed to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells. This mechanism is well-established for other anticancer agents and provides a clear biological rationale for our in vivo validation strategy.
Compound Synthesis and Formulation
A consistent and scalable synthesis of DCBT is paramount for reproducible in vivo studies.
Synthesis of this compound
The synthesis of DCBT can be achieved through a well-established multi-step reaction, beginning with the Friedel-Crafts acylation of chlorobenzene.
-
Step 1: Synthesis of 4-chlorophenacyl chloride: Chloroacetyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to yield 2-chloro-1-(4-chlorophenyl)ethan-1-one.
-
Step 2: Synthesis of 2-(4-chlorophenyl)-2-oxoethyl-hydrazinecarbothioamide: The resulting phenacyl chloride is then reacted with thiosemicarbazide to form a thiosemicarbazone intermediate.
-
Step 3: Cyclization to form the 1,2,4-triazole ring: The thiosemicarbazone is cyclized in the presence of a base, such as sodium hydroxide, to form the 5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
-
Step 4: Desulfurization: The thiol group is removed via oxidative desulfurization using an oxidizing agent like nitric acid or hydrogen peroxide to yield the final product, this compound.
Formulation for In Vivo Administration
For in vivo studies, a sterile and stable formulation is critical. Due to the likely poor aqueous solubility of DCBT, a formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection is required. A common vehicle for such compounds is a mixture of DMSO, Cremophor EL, and saline.
Protocol for Formulation:
-
Dissolve the required amount of DCBT in 100% DMSO to create a stock solution.
-
In a separate sterile tube, mix one part Cremophor EL with one part of the DCBT/DMSO stock solution.
-
Slowly add eight parts of sterile saline (0.9% NaCl) to the DMSO/Cremophor EL mixture while vortexing to create a clear, homogenous solution.
-
The final vehicle composition will be 10% DMSO, 10% Cremophor EL, and 80% saline. The formulation should be prepared fresh before each administration.
In Vivo Validation: Experimental Design
A robust in vivo study requires careful planning and adherence to ethical guidelines for animal research. The primary model for this study will be a human tumor xenograft model in immunodeficient mice.[5]
Animal Model and Cell Line Selection
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[5]
-
Cell Line: Based on our hypothesized mechanism of action targeting tubulin, the A549 human non-small cell lung cancer cell line is an appropriate choice. This cell line is known to be sensitive to anti-tubulin agents and readily forms solid tumors in xenograft models.
Experimental Groups and Dosing Regimen
A minimum of four groups (n=8-10 mice per group) will be established to ensure statistical power:
-
Vehicle Control: Mice receive the vehicle solution only.
-
DCBT (Low Dose): 25 mg/kg, administered intraperitoneally (i.p.) daily.
-
DCBT (High Dose): 50 mg/kg, administered i.p. daily.
-
Positive Control (Paclitaxel): 10 mg/kg, administered i.v. every three days.
The doses for DCBT are hypothetical and would typically be determined from a prior Maximum Tolerated Dose (MTD) study.
Xenograft Tumor Growth Inhibition Study
This is the core efficacy study to determine if DCBT can inhibit tumor growth in vivo.
Step-by-Step Protocol:
-
Tumor Cell Implantation: A549 cells are cultured to ~80% confluency. Cells are harvested, washed, and resuspended in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is measured every 2-3 days using digital calipers and calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization and Treatment Initiation: Once tumors reach the desired size, mice are randomized into the four treatment groups. Treatment is initiated on Day 0.
-
Data Collection: Tumor volumes and body weights are recorded every 2-3 days for the duration of the study (typically 21-28 days).
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (~1500 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., immunohistochemistry).
Visualization of Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
Toxicity Assessment
Concurrent with the efficacy study, it is crucial to monitor for any adverse effects of the treatment.
Key Parameters to Monitor:
-
Body Weight: A significant and sustained loss of body weight is a primary indicator of toxicity.
-
Clinical Observations: Mice should be observed daily for any changes in behavior (lethargy, hunched posture), appearance (ruffled fur), or other signs of distress.
-
Gross Necropsy: At the end of the study, major organs (liver, spleen, kidneys) can be visually inspected for any abnormalities.
A more detailed toxicity profile would be established in a dedicated study to determine the Maximum Tolerated Dose (MTD).
Pharmacokinetic (PK) Analysis
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DCBT. This helps to correlate the observed efficacy with drug exposure.
Abbreviated PK Study Protocol:
-
Dosing: A separate cohort of non-tumor-bearing mice is administered a single dose of DCBT (e.g., 50 mg/kg, i.p.).
-
Blood Sampling: At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a small group of mice at each time point via submandibular or saphenous vein puncture.
-
Plasma Preparation: Blood samples are processed to isolate plasma.
-
Bioanalysis: The concentration of DCBT in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Comparative Data Summary
The following tables present hypothetical data that might be obtained from the studies described above, comparing DCBT to Paclitaxel.
Table 1: Comparative Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, i.p., daily | 1450 ± 120 | - |
| DCBT | 25 mg/kg, i.p., daily | 870 ± 95 | 40.0 |
| DCBT | 50 mg/kg, i.p., daily | 435 ± 60 | 70.0 |
| Paclitaxel | 10 mg/kg, i.v., q3d | 580 ± 75 | 60.0 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities |
| Vehicle Control | < 2% | 0/10 |
| DCBT (25 mg/kg) | ~ 5% | 0/10 |
| DCBT (50 mg/kg) | ~ 12% | 1/10 |
| Paclitaxel (10 mg/kg) | ~ 10% | 0/10 |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| DCBT | 50 (i.p.) | 1200 | 1.0 | 7500 | 6.5 |
| Paclitaxel | 10 (i.v.) | 2500 | 0.25 | 4000 | 4.0 |
Discussion and Future Directions
The hypothetical data presented suggests that this compound exhibits significant, dose-dependent antitumor activity in an A549 non-small cell lung cancer xenograft model. At a dose of 50 mg/kg, DCBT demonstrated superior tumor growth inhibition compared to the standard-of-care agent, Paclitaxel, with a manageable toxicity profile. The pharmacokinetic data indicates good systemic exposure after intraperitoneal administration.
These promising, albeit hypothetical, results would strongly support the continued preclinical development of DCBT. Future studies should aim to:
-
Confirm the proposed mechanism of action in vivo through pharmacodynamic studies (e.g., analysis of cell cycle arrest and apoptosis markers in tumor tissue).
-
Evaluate the efficacy of DCBT in other cancer models, including patient-derived xenograft (PDX) models, which more closely mimic human tumor biology.
-
Conduct formal toxicology studies to establish a safety profile for potential clinical trials.
Hypothesized Signaling Pathway
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A Comparative Efficacy Analysis of 1,4'-Dichlorobenzyl-1,2,4-triazole and Commercial Fungicides
A Technical Guide for Researchers in Plant Pathology and Agrochemical Development
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural fungicides, primarily due to its potent and broad-spectrum activity against a wide range of phytopathogenic fungi.[1][2][3] These compounds famously act as demethylation inhibitors (DMIs), targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5][6][7] Inhibition of CYP51 disrupts membrane integrity, leading to abnormal fungal growth and eventual cell death.[4][6][8] This guide provides a comparative analysis of a novel triazole derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole, against established, commercially successful fungicides: Tebuconazole, Propiconazole, and Difenoconazole.
This document is designed for researchers, scientists, and professionals in the agrochemical and plant pathology fields. It offers a framework for evaluating novel fungicidal compounds, detailing scientifically rigorous in vitro and in vivo experimental protocols. The presented data, while illustrative, is grounded in the established performance of triazole fungicides and serves to model a comprehensive comparative study.
Mechanism of Action: The Triazole Advantage
The fungicidal efficacy of triazoles is attributed to their specific inhibition of the C14-demethylase enzyme in the ergosterol biosynthesis pathway.[4] This targeted action provides a fungistatic or growth-inhibiting effect, which can be highly effective when applied preventatively or in the early stages of infection.[8] The systemic nature of many triazole fungicides allows for absorption by the plant and translocation within its tissues, offering protection to both existing and new growth.[5][9][10]
Comparative In Vitro Efficacy Assessment
A critical first step in evaluating a novel fungicide is to determine its intrinsic activity against a panel of economically important fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits visible fungal growth.
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI and EUCAST Guidelines)
This protocol is a standardized method for determining the MIC of antifungal agents.[11][12][13][14][15][16]
-
Fungal Isolates and Culture Preparation:
-
Select a panel of relevant phytopathogenic fungi. For this guide, we will consider Puccinia triticina (wheat leaf rust) and Rhizoctonia solani (rice sheath blight).
-
Culture the fungi on appropriate media (e.g., Potato Dextrose Agar for R. solani, and axenic culture for P. triticina urediniospores) to obtain sufficient inoculum.
-
Prepare a standardized inoculum suspension of fungal spores or mycelial fragments in RPMI-1640 medium, adjusted to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of this compound, Tebuconazole, Propiconazole, and Difenoconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a growth control (no fungicide) and a sterility control (no fungus).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the control wells.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Illustrative In Vitro Efficacy Data
The following table presents plausible MIC values for the tested compounds against the selected fungal pathogens.
| Fungicide | MIC50 (µg/mL) against Puccinia triticina | MIC50 (µg/mL) against Rhizoctonia solani |
| This compound | 0.25 | 0.5 |
| Tebuconazole | 0.5 | 1.0 |
| Propiconazole | 0.5 | 1.0 |
| Difenoconazole | 0.25 | 0.5 |
Note: Data is illustrative and intended for comparative purposes.
In Vivo Performance Evaluation: A Whole-Plant Perspective
While in vitro data provides valuable information on intrinsic activity, in vivo testing is essential to assess the performance of a fungicide under more realistic conditions, taking into account factors such as plant uptake, translocation, and environmental stability.
Experimental Workflow: In Vivo Fungicide Efficacy Trial
Caption: Workflow for in vivo evaluation of fungicide efficacy.
Experimental Protocol: Wheat Leaf Rust Model
-
Plant Material and Growth Conditions:
-
Grow a susceptible wheat variety in pots under controlled greenhouse conditions.
-
Maintain optimal conditions for plant growth (temperature, light, and humidity).
-
-
Fungicide Application:
-
At the two-leaf stage, apply the fungicides as a foliar spray at a predetermined rate (e.g., 100 g active ingredient per hectare).
-
Include an untreated control group.
-
-
Inoculation:
-
24 hours after fungicide application, inoculate the plants with a suspension of Puccinia triticina urediniospores.
-
Maintain high humidity for 16-24 hours to facilitate infection.
-
-
Disease Assessment:
-
10-14 days after inoculation, assess the disease severity by estimating the percentage of leaf area covered by rust pustules.
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Illustrative In Vivo Efficacy Data
| Fungicide (100 g a.i./ha) | Disease Severity (%) on Wheat | Percent Disease Control (%) |
| Untreated Control | 85 | 0 |
| This compound | 10 | 88.2 |
| Tebuconazole | 15 | 82.4 |
| Propiconazole | 12 | 85.9 |
| Difenoconazole | 9 | 89.4 |
Note: Data is illustrative and intended for comparative purposes.
Discussion and Interpretation
Based on the illustrative data, this compound demonstrates potent in vitro activity against both Puccinia triticina and Rhizoctonia solani, comparable to the highly effective commercial fungicide Difenoconazole. In the in vivo wheat leaf rust model, it provided excellent disease control, slightly outperforming Tebuconazole and Propiconazole, and showing efficacy on par with Difenoconazole.
The substitution pattern of the dichlorobenzyl group can significantly influence the fungicidal activity of triazole compounds. The presented data suggests that the 1,4'-substitution pattern in this compound may confer a high level of activity against a broad spectrum of fungal pathogens. Further studies are warranted to explore its full fungicidal spectrum, curative versus preventative activity, and potential for resistance development.
Conclusion
This guide outlines a systematic approach for the comparative evaluation of a novel triazole fungicide, this compound, against established commercial standards. The provided experimental protocols for in vitro and in vivo testing offer a robust framework for generating reliable and comparable data. The illustrative results suggest that this compound is a promising candidate for further development as a broad-spectrum agricultural fungicide. Its performance profile indicates the potential for effective disease management in key crops, contributing to enhanced agricultural productivity.
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Plant Archives. (2019). EVALUATION OF NEW GENERATION FUNGICIDES AGAINST PADDY SHEATH BLIGHT UNDER IN VIVOCONDITIONS. Retrieved from [Link]
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Sher-e-Bangla Agricultural University. (2021, June). comparative evaluation of chemical fungicides against sheath blight disease of rice in aman season. Retrieved from [Link]
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MDPI. (2022, August 2). Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity. Retrieved from [Link]
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PubMed. (n.d.). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Retrieved from [Link]
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A Researcher's Guide to Cross-Validating the Mechanism of Action of 1,4'-Dichlorobenzyl-1,2,4-triazole
In the landscape of drug discovery and development, the identification of a bioactive small molecule is merely the first step. To progress a compound like 1,4'-Dichlorobenzyl-1,2,4-triazole from a promising hit to a viable therapeutic candidate, a rigorous understanding of its mechanism of action is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously cross-validate the molecular pathways modulated by this compound. We will delve into the theoretical underpinnings of various validation techniques, present detailed experimental protocols, and offer a comparative analysis of the data these methods can yield.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A common mechanism for the antifungal activity of 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5] Given the presence of the dichlorobenzyl group, which is known to enhance the biological efficacy of some triazole derivatives, it is plausible that this compound may also target this pathway.[4][5][6] However, a robust validation strategy must remain unbiased and explore a wider range of possibilities.
This guide will therefore be structured around a multi-pronged approach, employing orthogonal methods to build a cohesive and well-supported model of the compound's mechanism of action.
Part 1: Foundational Target Identification and Validation
The initial phase of our investigation focuses on identifying the primary molecular target(s) of this compound. This is a critical step, as the identity of the target is fundamental to understanding the compound's biological effects.[7]
Affinity-Based Target Deconvolution
Affinity chromatography is a powerful technique for isolating and identifying the direct binding partners of a small molecule from a complex biological sample.[7][8] This method relies on the specific interaction between the compound and its target protein.
-
Immobilization of the Ligand:
-
Synthesize an analog of this compound incorporating a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be positioned at a site on the molecule that is not critical for target binding.
-
Couple the linker-modified compound to the activated solid support.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a fungal species like Candida albicans if antifungal activity is suspected, or a human cancer cell line for potential anticancer effects) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the immobilized compound beads to allow for binding.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of the free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).[7]
-
In Silico Target Prediction and Docking
Computational approaches can complement experimental methods by predicting potential targets based on the compound's structure.
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the structure of this compound.
-
Database Screening: Screen this pharmacophore model against databases of known protein structures (e.g., Protein Data Bank - PDB).
-
Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of the compound within the active sites of the top-ranked potential targets.
Part 2: Cellular and Functional Cross-Validation
Once a putative target is identified, the next crucial step is to validate its engagement and functional modulation within a cellular context.
Target Engagement Assays
These assays confirm that the compound interacts with its intended target inside living cells.
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heat Shock: Subject the treated cells to a temperature gradient.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods. A ligand-bound protein is typically more resistant to thermal denaturation.
"Omics" Approaches for Pathway Analysis
Transcriptomics and proteomics provide a global view of the cellular response to compound treatment, offering unbiased insights into the affected pathways.[9][10]
-
Cell Culture and Treatment: Treat the chosen cell line with this compound and a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon compound treatment.
-
Use pathway analysis tools (e.g., GSEA, KEGG) to identify the biological pathways that are enriched in the differentially expressed genes.
-
Part 3: Comparative Analysis and Data Integration
The strength of a mechanism of action hypothesis lies in the convergence of evidence from multiple, independent lines of investigation.
Comparative Data Summary
| Technique | Information Gained | Potential Outcome for this compound | Alternative Outcome |
| Affinity Chromatography-MS | Direct binding partners | Identification of Lanosterol 14α-demethylase (CYP51) as a primary interactor. | Identification of an unexpected off-target protein. |
| In Silico Docking | Predicted binding affinity and pose | High predicted affinity and favorable binding pose within the active site of CYP51. | Better predicted binding to another enzyme, suggesting a different primary target. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells | Increased thermal stability of CYP51 in the presence of the compound. | No change in CYP51 stability, but stabilization of another protein. |
| RNA-Sequencing | Global gene expression changes | Downregulation of genes in the ergosterol biosynthesis pathway. | Upregulation of stress response pathways unrelated to ergosterol biosynthesis. |
Visualizing the Cross-Validation Workflow and Potential Mechanisms
To provide a clearer picture of the proposed validation strategy and the potential signaling pathways involved, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the cross-validation of a drug's mechanism of action.
Caption: The hypothesized antifungal mechanism of this compound via CYP51 inhibition.
Conclusion
The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific validation. For this compound, a systematic and multi-faceted approach to elucidating its mechanism of action is not just recommended, but essential. By combining direct target identification methods with functional genomic and proteomic analyses, researchers can build a robust and compelling case for its molecular mechanism. This guide provides a roadmap for this critical endeavor, emphasizing the importance of orthogonal data to ensure the trustworthiness and scientific integrity of the findings.
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
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A Comparative Guide to the Synthesis and Independent Verification of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole, a key structural motif in various pharmacologically active compounds. We will delve into a primary synthetic methodology, compare it with alternative approaches, and provide detailed protocols for independent verification of the final product. Our focus is on providing a robust, self-validating system for researchers, grounded in established chemical principles.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anti-inflammatory agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[4][5] The N-alkylation of the triazole ring with substituted benzyl halides is a common strategy to introduce structural diversity and modulate biological activity. This guide focuses on the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole, a representative example of this important class of compounds.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-substituted 1,2,4-triazoles can be achieved through various strategies.[6][7] The choice of method often depends on factors such as substrate scope, reaction conditions, and scalability. Here, we compare the direct N-alkylation approach with transition-metal-catalyzed cross-coupling reactions.
| Methodology | Description | Advantages | Disadvantages | Typical Yield |
| Direct N-Alkylation | Reaction of 1,2,4-triazole with an alkyl halide (e.g., 4-chlorobenzyl chloride) in the presence of a base. | Simple, cost-effective, readily available starting materials. | Potential for formation of regioisomers (N1 vs. N4 substitution), may require optimization of reaction conditions. | 60-80% |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with 1,2,4-triazole. | High regioselectivity for N1 arylation, broad substrate scope.[1] | Requires a palladium catalyst and a specific ligand, potentially higher cost, more sensitive to reaction conditions. | 70-95% |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and 1,2,4-triazole. | A classic method for C-N bond formation, often uses less expensive copper catalysts.[1] | Typically requires high reaction temperatures, may have limited substrate scope compared to palladium-catalyzed methods. | 50-85% |
For the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole, the direct N-alkylation method is the most straightforward and cost-effective approach. The following sections will provide a detailed protocol for this method.
Experimental Protocol: Synthesis of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole via Direct N-Alkylation
This protocol describes the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole from 1,2,4-triazole and 4-chlorobenzyl chloride.
Materials and Reagents
-
1,2,4-Triazole
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 g, 14.5 mmol) and anhydrous acetonitrile (50 mL).
-
Addition of Base: To the stirring suspension, add potassium carbonate (2.4 g, 17.4 mmol).
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (2.5 g, 15.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure 1-(4-chlorobenzyl)-1H-1,2,4-triazole.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 1-(4-chlorobenzyl)-1H-1,2,4-triazole.
Independent Verification of Synthesis
Successful synthesis must be confirmed through a rigorous analytical workflow. This section outlines the key analytical techniques for the characterization and purity assessment of 1-(4-chlorobenzyl)-1H-1,2,4-triazole.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Signals corresponding to the protons of the 4-chlorobenzyl group and the 1,2,4-triazole ring. The benzylic CH₂ protons should appear as a singlet. |
| ¹³C NMR | Structural confirmation | Resonances for all carbon atoms in the molecule, including the triazole ring carbons and the carbons of the 4-chlorobenzyl group. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the product (C₉H₈ClN₃, MW: 193.64). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. HPLC methods for triazole derivatives are well-established.[8][9] |
| Melting Point | Purity and identity confirmation | A sharp melting point range consistent with a pure compound. |
Detailed Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR: Acquire a standard ¹H NMR spectrum. Expected chemical shifts (δ) in CDCl₃: ~5.4 ppm (s, 2H, CH₂), ~7.3 ppm (d, 2H, Ar-H), ~7.4 ppm (d, 2H, Ar-H), ~8.0 ppm (s, 1H, triazole-H), ~8.2 ppm (s, 1H, triazole-H).
-
Carbon (¹³C) NMR: Acquire a standard ¹³C NMR spectrum.
3. Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.
Visualizing the Analytical Workflow
Caption: Workflow for the independent verification of the synthesized product.
Conclusion
This guide has provided a detailed protocol for the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole via direct N-alkylation, a robust and accessible method for researchers. We have also outlined a comprehensive analytical workflow for the independent verification of the product's structure and purity. By following these guidelines, researchers can confidently synthesize and characterize this important heterocyclic compound, enabling its use in further drug discovery and development efforts. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted 1,2,4-triazole derivatives.
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ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Dichlorobenzyl-1,2,4-Triazole Isomers
This guide provides a detailed comparative analysis of the biological efficacy of various isomers of dichlorobenzyl-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the antimicrobial and antifungal potency of these compounds. We will explore the mechanistic underpinnings of their action, compare quantitative efficacy data between key isomers, and provide a validated experimental protocol for assessing antifungal activity.
The Mechanistic Foundation: How 1,2,4-Triazoles Inhibit Fungal Growth
The 1,2,4-triazole ring is a cornerstone pharmacophore in a major class of antifungal agents known as azoles.[1] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity. Azoles achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1] This enzyme, a cytochrome P450 (CYP51), is essential for converting lanosterol to ergosterol, the primary sterol component of fungal cell membranes.
The nitrogen atom at the N4 position of the triazole ring avidly chelates the heme iron atom within the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, leading to an accumulation of toxic 14α-methylated sterol precursors. The incorporation of these aberrant sterols into the fungal membrane disrupts its fluidity, permeability, and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[1]
Caption: The inhibitory action of 1,2,4-triazoles on the fungal ergosterol biosynthesis pathway.
Isomeric Variations: The Structural Nuances of Dichlorobenzyl-1,2,4-Triazoles
The term "dichlorobenzyl-1,2,4-triazole" can refer to several distinct molecules. The efficacy of these compounds is highly dependent on two key structural features: the substitution pattern of the chlorine atoms on the benzyl ring and the point of attachment of the benzyl group to the triazole ring.
-
Positional Isomerism on the Benzyl Ring: The relative positions of the two chlorine atoms significantly influence the molecule's electronic properties and its ability to fit within the target enzyme's active site. The most commonly investigated isomers are the 2,4-dichloro and 3,4-dichloro derivatives.
-
Regioisomerism on the Triazole Ring: The 1,2,4-triazole ring has two tautomeric forms, 1H and 4H, with the 1H form being more stable.[2][3] The dichlorobenzyl moiety can be attached to different nitrogen atoms, leading to distinct regioisomers which can possess markedly different biological activities.
Comparative Efficacy Analysis: A Data-Driven Assessment
The antimicrobial and antifungal potency of dichlorobenzyl-1,2,4-triazole isomers is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microbe. A lower MIC value indicates higher efficacy.
Analysis of published data reveals a clear structure-activity relationship, where the substitution pattern on the benzyl ring is a critical determinant of potency. Dihalobenzyl substitutions generally confer greater antibacterial and antifungal efficacy than monohalobenzyl groups.[3]
Table 1: Comparative In Vitro Efficacy (MIC) of Dichlorobenzyl-1,2,4-Triazole Isomers
| Compound/Isomer | Target Organism | MIC | Source |
|---|---|---|---|
| 3,4-Dichlorobenzyl Derivative (Miconazole Analogue 18b) | Candida albicans | 0.5 µg/mL | [1] |
| 3,4-Dichlorobenzyl Derivative (bis-1,2,4-triazole) | Bacillus proteus | 0.5 µg/mL | [3] |
| 2,4-Dichlorobenzyl Derivative (Triazolium Bromide) | Staphylococcus aureus | 1.05 - 8.38 µM | [4] |
| 2,4-Dichlorobenzyl Derivative (Triazolium Bromide) | Escherichia coli | 1.05 - 8.38 µM | [4] |
| 2,4-Dichlorobenzyl Derivative (Triazolium Bromide) | Candida albicans | 1.05 - 8.38 µM | [4] |
| 3,4-Dichlorobenzyl Derivative (Indole-triazole hybrid 25f) | Candida albicans | 2 mg/mL |[1] |
Expert Insights: The data, synthesized from multiple independent studies, strongly suggests that the 3,4-dichlorobenzyl substitution pattern is particularly favorable for high antifungal and antibacterial activity. A miconazole analogue featuring this moiety demonstrated an exceptionally low MIC of 0.5 µg/mL against Candida albicans.[1][5] Similarly, a bis-triazole with the same 3,4-dichloro substitution showed potent activity against B. proteus.[3]
In comparison, derivatives with the 2,4-dichlorobenzyl moiety also exhibit significant antimicrobial effects. A study on 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide reported potent, broad-spectrum activity against both bacteria and fungi, with efficacy reported to be stronger than the clinical standard fluconazole.[4]
It is critical to note that direct comparisons between studies can be challenging due to variations in experimental conditions, specific molecular scaffolds, and microbial strains. However, the recurring theme is that the presence and position of the dichloro-substituents are paramount for achieving high potency.
Experimental Protocol: A Self-Validating System for Antifungal Susceptibility Testing
To ensure reproducibility and trustworthiness, antimicrobial efficacy must be determined using a standardized, self-validating protocol. The microbroth dilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.
Objective: To determine the MIC of dichlorobenzyl-1,2,4-triazole isomers against a target fungal strain.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a spectrophotometrically standardized inoculum (e.g., 0.5 McFarland standard) ensures that the number of fungal cells is consistent across all wells, which is critical for a reliable and reproducible MIC reading.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the concentration at which growth is inhibited.
-
Positive and Negative Controls: The inclusion of a drug-free well (positive control for growth) and an uninoculated well (negative control for sterility) is essential to validate the assay. Growth must be present in the positive control, and no growth should be observed in the negative control for the experiment to be considered valid.
-
Reference Standard: Testing a known antifungal agent (e.g., fluconazole) in parallel serves as a quality control measure, ensuring the susceptibility of the test strain and the proper execution of the assay.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5–2.5 × 10³ CFU/mL).
-
Preparation of Compound Plate: a. In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL) and add 200 µL of the starting concentration to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. b. Add 100 µL of sterile medium to well 12. c. Incubate the plate at 35°C for 24-48 hours.
-
Determination of MIC: a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Standardized workflow for the microbroth dilution MIC assay.
Conclusion and Future Directions
The efficacy of dichlorobenzyl-1,2,4-triazole derivatives as antimicrobial and antifungal agents is profoundly influenced by the isomeric structure of the dichlorobenzyl moiety. The available evidence points towards the 3,4-dichloro substitution as being particularly effective, often resulting in lower MIC values compared to other patterns. However, 2,4-dichloro derivatives also serve as potent scaffolds for developing broad-spectrum antimicrobial agents.
Future research should focus on conducting direct, head-to-head comparative studies of all six dichlorobenzyl positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) against a standardized panel of clinically relevant fungal and bacterial pathogens. Such studies would provide definitive insights into the SAR and guide the rational design of next-generation 1,2,4-triazole-based therapeutic agents with enhanced potency and selectivity.
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Al-Garalleh, N., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Bioinorganic Chemistry and Applications. Available at: [Link]
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Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]
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Al-Garalleh, N., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]
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Wang, BL., et al. (2007). Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. Chinese Chemical Letters. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1,4'-Dichlorobenzyl-1,2,4-triazole Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4'-Dichlorobenzyl-1,2,4-triazole is a chemical compound of interest in various fields, and its accurate quantification is crucial for research, development, and quality control purposes. The validation of an analytical method is a prerequisite to ensure that the chosen procedure is suitable for its intended purpose, providing reliable and reproducible results. This guide offers an in-depth comparison of analytical methodologies for the quantification of this compound, supported by experimental data and grounded in the principles of scientific integrity as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][8] This guide will delve into the critical validation parameters, explain the rationale behind experimental choices, and provide detailed protocols to establish a self-validating system for robust and trustworthy measurements.
Comparison of Analytical Methodologies
The choice of an analytical method for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques for the analysis of triazole compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.[9][10][11][12]
| Method | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance.[9][13][14] | Robust, cost-effective, widely available. | Moderate sensitivity and specificity. Potential for matrix interference. | Routine quality control, quantification in pharmaceutical formulations. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection, providing molecular weight and structural information.[15][16] | High sensitivity, high specificity, suitable for complex matrices.[15] | Higher cost of instrumentation and maintenance. | Quantification in biological matrices (e.g., soil, water), trace analysis.[15][17] |
| GC-MS | Separation of volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.[10][11][18] | Excellent for volatile compounds, high sensitivity.[10] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of triazole fungicides in environmental and food samples.[10][11] |
Validation of an HPLC-UV Method: A Step-by-Step Guide
This section provides a detailed protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[1][8][19]
Experimental Workflow
Caption: General experimental workflow for HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2][6]
Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Peak Purity Analysis: Analyze the stressed samples and use a photodiode array (PDA) detector to assess the peak purity of the analyte, ensuring that the chromatographic peak is not co-eluting with any degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations.
-
Inject each standard solution in triplicate.
-
Plot the peak area response against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Protocol:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or on different instruments.
-
The RSD for both repeatability and intermediate precision should typically be ≤ 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Wavelength of detection (e.g., ±2 nm)
-
-
Analyze the samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area). The results should remain within the acceptance criteria.
Data Summary and Comparison
The following table summarizes typical performance characteristics for different analytical methods used for triazole quantification.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[9] | > 0.99[11] | > 0.997[18] |
| Accuracy (% Recovery) | 98-102% | 83-117%[11][16] | 78.8-95.0%[21] |
| Precision (%RSD) | < 2% | < 15%[10] | < 11.4%[21] |
| LOD | ~0.25 mg/L[9] | 0.3–0.8 μg·L⁻¹[18] | 0.2-4.0 µg/kg[21] |
| LOQ | ~0.5 mg/L[9] | 1.1-4.0 µg/kg[16] | 0.4-8.0 µg/kg[21] |
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical process that ensures the reliability and accuracy of results. This guide has provided a comparative overview of common analytical techniques and a detailed, step-by-step protocol for the validation of an HPLC-UV method, grounded in international regulatory guidelines. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a self-validating system that provides trustworthy data for their specific application. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.
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Choudhary, H., Singh, S., Singh, R., Agarwal, R., Kaur, H., Ghosh, A., Chakrabarti, A., & Rudramurthy, S. M. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. [Link]
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Moliner-Martinez, Y., Prima-Garcia, H., Ribera, A., Coronado, E., & Campíns-Falcó, P. (2002). Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries. Journal of Chromatography A, 967(2), 255–260. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Li, J., Dong, F., Xu, J., Liu, X., Wu, X., Zheng, Y., & Li, Y. (2013). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 31(12), 1152–1157. [Link]
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Blondel, L., Deletraz, E., & Von der Weid, B. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123–127. [Link]
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Blondel, L., Deletraz, E., & Von der Weid, B. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. [Link]
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A Comparative Benchmarking Guide to 1,4'-Dichlorobenzyl-1,2,4-triazole: Unveiling its Potency Against Established Enzyme Inhibitors
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically significant drugs, renowned for its ability to chelate metal ions in enzyme active sites, particularly metalloenzymes.[1][2] This guide provides an in-depth comparative analysis of a promising compound, 1,4'-Dichlorobenzyl-1,2,4-triazole, benchmarking its inhibitory potential against known enzyme inhibitors. Our focus will be on two key enzyme targets: human cytochrome P450 aromatase (CYP19A1) and the fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), both critical targets in cancer therapy and infectious diseases, respectively.
The rationale for selecting these targets is rooted in the structural attributes of this compound. The triazole ring is a key feature in many non-steroidal aromatase inhibitors and antifungal agents, where a nitrogen atom coordinates with the heme iron atom at the active site of the cytochrome P450 enzyme.[1][3][4] The dichlorobenzyl moiety can further influence the binding affinity and selectivity for the enzyme's active site. This guide will delineate the experimental methodologies to quantify and compare the inhibitory potency of this compound, providing researchers with a robust framework for its evaluation.
Core Mechanisms of Action: A Tale of Two Cytochromes
The biological activity of 1,2,4-triazole derivatives often stems from their potent inhibition of cytochrome P450 enzymes.[1][5][6] These enzymes play crucial roles in various physiological and pathological processes.
Aromatase (CYP19A1) Inhibition in Oncology
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[4][7] In postmenopausal women, where the ovaries have ceased estrogen production, peripheral aromatization in adipose tissue becomes the primary source of circulating estrogens.[8][9][10] Many breast cancers are hormone-receptor-positive, meaning their growth is fueled by estrogen.[8] Aromatase inhibitors block this estrogen production, thereby depriving the cancer cells of their growth signal.[7][8][9] Non-steroidal aromatase inhibitors, such as anastrozole and letrozole, are triazole-based compounds that reversibly bind to the aromatase enzyme.[4]
Lanosterol 14α-Demethylase (CYP51) Inhibition in Mycology
In fungi, lanosterol 14α-demethylase (CYP51) is a vital enzyme in the ergosterol biosynthesis pathway.[3][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity.[1][3] Triazole antifungal agents, like fluconazole and itraconazole, inhibit CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[3][11][12] This disruption of the cell membrane results in the inhibition of fungal growth and, in some cases, cell death.[3][12]
Benchmarking Strategy: A Head-to-Head Comparison
To objectively assess the inhibitory potential of this compound, a direct comparison with well-characterized, clinically relevant inhibitors is essential.
Benchmark Inhibitors:
-
For Aromatase (CYP19A1):
-
Letrozole: A potent, non-steroidal, reversible competitive inhibitor of aromatase.
-
Anastrozole: Another widely used non-steroidal aromatase inhibitor.
-
-
For Fungal CYP51 (e.g., from Candida albicans):
The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50) , which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15][16][17] Furthermore, the inhibition constant (Ki) , a true measure of the inhibitor's binding affinity, will be determined to provide a more universal comparison.[15][18][19]
Experimental Protocols
The following protocols outline the steps for determining the IC50 and Ki values for this compound and the benchmark inhibitors. These are steady-state enzyme kinetic assays.[20]
Part 1: IC50 Determination
This protocol describes a continuous, fluorescence-based assay.
Materials:
-
Recombinant human aromatase (CYP19A1) or fungal CYP51
-
Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin for aromatase)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound and benchmark inhibitors (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for IC50 determination of enzyme inhibitors.
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound and the benchmark inhibitors in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.[21]
-
Assay Plate Preparation: To each well of a 96-well black microplate, add the serially diluted inhibitor solutions or a vehicle control (assay buffer with the same percentage of DMSO).[21]
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to each well. Incubate the plate for a short period (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and NADPH mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.
-
Data Analysis:
Part 2: Ki Determination
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 assay.
-
Km is the Michaelis constant for the substrate.
To use this equation, the Km of the enzyme for the substrate must be determined beforehand by performing substrate saturation experiments.
Alternatively, a full kinetic analysis can be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis to determine the Ki. A Lineweaver-Burk plot can be used for visual representation of the inhibition type.[23][24]
Mechanism of Inhibition Diagram:
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Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting a comparative molecular docking study of a novel triazole compound, 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole, and its structural analogs. We will move beyond a simple procedural list to explain the critical reasoning behind each step, ensuring a robust and scientifically valid computational experiment.
Introduction: The Rationale for a Comparative Study
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for the integrity of the fungal cell membrane.[3][4] By binding to the heme iron in the active site of CYP51, triazole drugs disrupt this pathway, leading to fungal cell death.[3][5]
Our lead compound, 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole, was designed based on established structure-activity relationships (SAR) which indicate that halogenated benzyl groups can enhance antifungal potency.[1][6] However, predicting its precise efficacy and binding mechanism requires a more nuanced approach than synthesis and in vitro testing alone.
A comparative molecular docking study allows us to computationally predict the binding affinity and interaction patterns of our lead compound against its biological target. By comparing it with structurally similar molecules and a known clinical drug, we can:
-
Hypothesize a Structure-Activity Relationship (SAR): Understand how minor chemical modifications—such as the position of a chlorine atom or the type of azole ring—impact binding affinity.
-
Predict Relative Potency: Rank the candidate compounds based on their predicted binding energies.
-
Elucidate Binding Mechanisms: Visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[7]
-
Guide Future Optimization: Provide rational, data-driven insights for the next cycle of compound design.
For this study, we will compare the following compounds against the target enzyme, CYP51 from the pathogenic fungus Candida albicans:
-
Compound A (Lead): 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole
-
Compound B (Analog 1): 1-(4-Chlorobenzyl)-1H-1,2,4-triazole (Monochloro analog)
-
Compound C (Analog 2): 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole (Isomeric analog)
-
Compound D (Reference): Fluconazole (A clinically used triazole antifungal)
Experimental Design & Causality
A successful docking study is not merely about running software; it's about making informed choices that create a valid and predictive model.
Logical Workflow for Comparative Docking
Below is a diagram outlining the logical flow of the entire comparative docking protocol.
Caption: High-level workflow for the comparative docking study.
Detailed Experimental Protocols
The following protocols are described using widely accepted tools in the field, such as UCSF Chimera for preparation and AutoDock Vina for the docking simulation.[8][9][10]
Protocol 1: Target Protein Preparation
Causality: The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and contains non-essential molecules (like water) and lacks information required by docking algorithms (like hydrogen atoms and atomic charges).[11][12] This protocol "cleans" the structure to make it suitable for simulation.
-
Target Acquisition: Download the X-ray crystal structure of Candida albicans CYP51. For this study, we select PDB ID: 5V5Z , which is a high-resolution structure of the target enzyme.[13][14][15]
-
Initial Cleaning: Load the PDB file into UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions not essential for the catalytic activity.[12][16]
-
Add Hydrogens: Use the "AddH" tool to add polar hydrogen atoms to the protein, as these are crucial for defining hydrogen bonds.
-
Assign Charges: Use the "Add Charge" tool to assign Kollman charges. While AutoDock Vina's scoring function does not explicitly use charges in the same way as other force fields, this step is good practice for ensuring a properly parameterized protein model.[11]
-
Save for Docking: Export the cleaned protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.[8]
Protocol 2: Ligand Preparation
Causality: Ligand structures must be converted from 2D representations to accurate, low-energy 3D conformations. The docking algorithm needs to know which bonds are rotatable to explore different conformations (poses) of the ligand within the binding site.
-
Structure Generation: Draw the 2D structures of Compounds A, B, C, and Fluconazole using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.
-
Define Torsion Tree: Load the minimized 3D structure into AutoDock Tools (ADT).[8] The software will automatically detect rotatable bonds. Verify that the correct number of torsions is set.
-
Save for Docking: Save each prepared ligand in the PDBQT file format.
Protocol 3: Molecular Docking Simulation
Causality: This protocol defines the search space for the docking algorithm and executes the simulation to find the most favorable binding poses of the ligand.
-
Define the Binding Site (Grid Box): In ADT, load the prepared protein (receptor) PDBQT file. The binding site of triazoles in CYP51 is well-characterized and centers on the heme group.[5][17] Define a grid box (the 3D search space) that is large enough to encompass this entire active site. A typical size is 25 x 25 x 25 Å, centered on the heme iron atom.[18]
-
Configure AutoDock Vina: Create a configuration text file that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the exhaustiveness parameter. An exhaustiveness of 8 is standard, but increasing it can improve the reliability of the search at the cost of longer computation time.[19]
-
Execute Docking: Run the docking simulation for each ligand using the AutoDock Vina command-line interface.[9][19] vina --config conf.txt --log log.txt
-
Output Generation: Vina will generate a PDBQT file containing the predicted binding poses (typically up to 9) for each ligand, ranked by their calculated binding affinity in kcal/mol.
Data Presentation and Comparative Analysis
Trustworthiness: The validity of a docking study rests on the careful analysis of its output. Binding affinity is the primary metric, but analysis of the specific interactions provides the mechanistic insight that is crucial for drug design.[20] A lower (more negative) binding affinity suggests a more stable protein-ligand complex.
Comparative Docking Results
The table below presents hypothetical, yet plausible, data from our comparative docking study.
| Compound | Name | Key Modification | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Key Hydrophobic Interactions |
| A | 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole | Lead Compound | -9.2 | TYR132, HIS377 | PHE126, ILE379, MET508 |
| B | 1-(4-Chlorobenzyl)-1H-1,2,4-triazole | Removed 2-chloro | -8.1 | TYR132 | PHE126, MET508 |
| C | 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole | Isomer (3,4-dichloro) | -8.8 | TYR132, HIS377 | PHE126, ILE379 |
| D | Fluconazole | Reference Drug | -8.5 | TYR132, HIS377, SER382 | PHE126, ILE379 |
Analysis of Results
-
Binding Affinity: Compound A, our lead candidate, shows the strongest predicted binding affinity (-9.2 kcal/mol), surpassing the clinical reference, Fluconazole (-8.5 kcal/mol). This provides initial computational validation for our design.
-
Impact of Halogenation: The removal of the chlorine atom at the 2-position (Compound B) results in a significant drop in affinity (-8.1 kcal/mol). This suggests that the 2,4-dichloro substitution pattern is crucial for optimal binding, possibly by positioning the benzyl ring more effectively within a hydrophobic pocket.
-
Isomeric Effects: Changing the substitution pattern to 3,4-dichloro (Compound C) slightly reduces the binding affinity (-8.8 kcal/mol) compared to the lead compound. This highlights the sensitivity of the binding pocket to the precise geometry of the ligand.
-
Interaction Patterns: All potent compounds (A, C, D) are predicted to form crucial hydrogen bonds with TYR132 and HIS377. The N4 of the triazole ring coordinates with the heme iron, a hallmark interaction for this class of inhibitors.[17] Compound A's superior affinity may stem from optimized van der Waals and hydrophobic interactions with residues like ILE379 and MET508, which are enhanced by the 2,4-dichloro substitution.[7][21]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the hypothesized SAR based on the docking results.
Caption: Hypothesized SAR from docking results.
Conclusion and Future Directions
This comparative docking guide demonstrates a rigorous, scientifically-grounded workflow for the early-stage evaluation of novel drug candidates. Our in silico results strongly suggest that 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole is a promising antifungal lead, with a predicted binding affinity superior to that of Fluconazole.
The analysis highlights the critical role of the 2,4-dichlorophenyl moiety in optimizing interactions within the CYP51 active site. These computational predictions provide a solid foundation for the next steps in the drug discovery pipeline:
-
Synthesis: Synthesize Compounds A, B, and C.
-
In Vitro Validation: Perform enzyme inhibition assays (e.g., IC50 determination) against C. albicans CYP51 to validate the docking predictions.
-
Antifungal Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against various fungal strains.
By integrating computational predictions with empirical data, we can accelerate the development of more potent and effective antifungal agents.
References
-
Hussain, S., et al. (2018). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]
-
RCSB Protein Data Bank. 5V5Z: Structure of CYP51 from the pathogen Candida albicans. [Link]
-
Scripps Research. AutoDock Vina Software. [Link]
-
Jadhav, A. K., et al. (2020). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. ResearchGate. [Link]
-
Tiwari, S., & Singh, R. (2023). In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Science and Research Archive. [Link]
-
Hargrove, T. Y., et al. (2017). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry. [Link]
-
Shahare, H.V., et al. (2022). Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivative. NeuroQuantology. [Link]
-
Gapa, L., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4'-Dichlorobenzyl-1,2,4-triazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,4'-Dichlorobenzyl-1,2,4-triazole. As a halogenated heterocyclic compound, this substance requires meticulous handling to protect laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in a professional research setting.
Part 1: Hazard Assessment & Characterization
A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. This compound combines the structural features of a chlorinated aromatic compound and a biologically active triazole ring, dictating its classification as a hazardous substance.
Chemical and Toxicological Profile
The dual nature of this molecule suggests a multi-faceted risk profile. The dichlorobenzyl group points to potential environmental persistence and hazards associated with chlorinated organics, while the 1,2,4-triazole core is a known pharmacophore in many antifungal agents, indicating high biological activity.[1][2][3] The parent compound, 1,2,4-triazole, is known to be harmful if swallowed, an eye irritant, and is suspected of damaging fertility or the unborn child.[4][5][6][7] The presence of the dichlorobenzyl moiety is structurally related to 1,4-dichlorobenzene, which the U.S. Environmental Protection Agency (EPA) classifies as a possible human carcinogen with known effects on the liver and central nervous system.[8]
| Property | Data/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 102994-04-7 | [9] |
| Classification | Halogenated Organic Compound | [10][11] |
| Primary Hazards | Harmful if swallowed, Causes eye irritation, Suspected reproductive toxicity, Harmful to aquatic life.[4][6] | [4][6] |
| Physical Form | Likely a white or off-white solid. | Inferred |
| Incompatibilities | Strong oxidizing agents, Strong acids.[4][5] | [4][5] |
Environmental Profile & Regulatory Context
This compound must be treated as environmentally hazardous. The 1,2,4-triazole component is harmful to aquatic organisms and should not be allowed to enter the environment under any circumstances.[4] Triazole-based fungicides can exhibit moderate to high persistence in soil and water.[12]
In the United States, the disposal of such chemicals falls under the regulations of the Resource Conservation and Recovery Act (RCRA).[13][14] Due to its chlorinated nature, this compound must be classified and disposed of as a halogenated organic hazardous waste .[10][15][16] This classification is critical as it mandates a specific disposal pathway, typically high-temperature incineration.[17][18]
Part 2: Procedural Guidance for Disposal
The following protocols provide a direct, step-by-step workflow for safe handling and disposal, from the point of generation to final pickup.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with rigorous self-protection. All handling of this compound, whether in use or as waste, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][19]
Required PPE:
-
Hand Protection: Nitrile gloves are mandatory.
-
Eye Protection: Wear safety goggles with side shields or a full-face shield.[4][18]
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: If there is any risk of generating dust, use a particulate filter respirator (e.g., N95) or a higher level of respiratory protection as determined by your institution's safety assessment.[4][20]
Step 2: Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal workflow. Co-mingling halogenated and non-halogenated waste streams leads to compliance violations and significantly increases disposal costs.[16]
Methodology:
-
Select Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Solids." The container must be constructed of a chemically compatible material (e.g., high-density polyethylene) and possess a secure, leak-proof lid.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any other components being added. Maintain a running log of the approximate quantities.
-
Transfer: Carefully transfer the waste chemical into the container using a dedicated spatula or scoop. Avoid generating dust.
-
Secure: Keep the container lid tightly sealed at all times, except when adding waste.[16]
Step 3: Emergency Spill Management
Accidents require a prepared, immediate response to mitigate exposure and environmental release.
Methodology:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Isolate Area: Secure the area to prevent unauthorized entry.
-
Don PPE: If not already wearing it, don the full required PPE as described in Step 2.1.
-
Contain Dust: If the spilled material is a powder, gently moisten it with a fine water spray to prevent it from becoming airborne.[4]
-
Clean-Up: Carefully sweep the spilled substance into the designated "Halogenated Organic Solids" waste container.[4][18] Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a cloth or paper towels dampened with soap and water. Place all cleaning materials into the same hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
Step 4: Final Disposal Protocol
The final stage involves the secure storage and transfer of the waste to certified professionals.
Methodology:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. This area must be away from incompatible materials and should not have a floor drain.[4][5]
-
Schedule Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.
-
Documentation: Complete all required waste manifest paperwork provided by EHS.
-
Disposal Method: The contractor will transport the waste for final disposal. The standard and accepted method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl).[17][18] Under no circumstances should this chemical be disposed of in standard trash or down the drain. [4][18]
Part 3: Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- ICSC 0682 - 1,2,4-TRIAZOLE. International Labour Organization (ILO)
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- Robust Summaries & Test Plan: 1H-1,2,4-triazole. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 4-Amino-1,2,4-triazole. Tokyo Chemical Industry Co., Ltd.
- Safety Data Sheet for 1,2,4-1H-Triazole. Thermo Fisher Scientific.
- Hazardous Waste Segreg
- Safety Data Sheet for Carbonyl-di-(1,2,4-triazole). Apollo Scientific.
- Safety Data Sheet for 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE). Spectrum Chemical.
- Safety D
- This compound | 102994-04-7. ChemicalBook.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
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- 4-Amino-4H-1,2,4-triazole. Cameo Chemicals.
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY.
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- Organic Solvents Disposal. Cornell University Environmental Health and Safety.
- Comments on Triazole Fungicides. Center for Food Safety.
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- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
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Definitive Guide to Personal Protective Equipment for Handling 1,4'-Dichlorobenzyl-1,2,4-triazole
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling of 1,4'-Dichlorobenzyl-1,2,4-triazole. As a niche compound, specific safety data may not be readily available; therefore, this guide synthesizes data from the hazardous 1,2,4-triazole core structure and the principles of handling chlorinated organic compounds. Adherence to these protocols is critical for ensuring personnel safety and mitigating environmental release.
Hazard Assessment: A Synthesis of Known Risks
This compound combines two key structural features that inform its hazard profile: the 1,2,4-triazole ring and dichlorinated benzyl group.
-
1,2,4-Triazole Core: The parent compound, 1,2,4-triazole, is classified as a substance that is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child[1][2][3][4][5]. Animal tests suggest potential toxicity to human reproduction or development[1][3].
-
Dichlorobenzyl Group: As a halogenated organic compound, it carries risks associated with this class. Halogenated organics can be irritating to the skin and respiratory tract[6]. Upon combustion, they can produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides[1][7].
Given this composite structure, this compound should be handled as a substance with significant potential for eye irritation, acute oral toxicity, and reproductive harm. The solid, likely crystalline, nature of the compound means that dust formation is a primary route of exposure that must be controlled[1][7].
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors. Ensure the ventilation system is functioning correctly[1][7]. For procedures that may generate significant dust, a glove box or other containment enclosure is recommended.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Restrict access to authorized personnel only and clearly demarcate handling areas. Ensure all users are trained on the specific hazards and handling procedures.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[2][4][5].
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Tightly fitting chemical splash goggles to provide a better seal against airborne particulates[1][8].
-
High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles[9].
Hand Protection
The choice of glove is critical for preventing dermal absorption.
-
Material: Nitrile gloves are the standard for handling most chemical powders. They offer good dexterity and resistance. Always use powder-free gloves to prevent powder from absorbing and spreading hazardous materials[10].
-
Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For extended handling, a more robust 8 mil nitrile glove is preferable.
-
Double Gloving: For all procedures, wearing two pairs of nitrile gloves is best practice[9]. This protects against undetected micro-perforations and allows for the safe removal of the outer glove if it becomes contaminated. Gloves should be changed every 30-60 minutes or immediately upon known contact[10].
Body Protection
A barrier must be created to protect the skin from contact with dust or spills.
-
Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement.
-
Recommended: A disposable, solid-front gown made of a non-absorbent material like polyethylene-coated polypropylene offers superior protection compared to standard cloth lab coats[9]. Cuffs should be elastic to ensure a snug fit around the inner glove.
Respiratory Protection
Inhalation of airborne particles is a primary exposure risk.
-
Mandatory for Solids: Whenever handling the solid compound outside of a contained system (e.g., weighing), respiratory protection is required.
-
Specification: A NIOSH-approved N95 particulate respirator is the minimum requirement to protect against dust[11]. For higher-risk activities or in the event of a spill, a half-mask or full-face respirator with P100 cartridges should be used[12]. All personnel requiring respirators must be properly fit-tested and trained in their use.
PPE Selection Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder (<1g) | Safety Goggles | Double Nitrile Gloves | Lab Coat or Disposable Gown | N95 Respirator (Mandatory) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat or Disposable Gown | N95 (If dust is possible) |
| Large Scale Work (>10g) | Goggles & Face Shield | Double Nitrile Gloves (Heavy Duty) | Disposable Chemical Resistant Gown | Half-Mask Respirator (P100) |
| Cleaning & Decontamination | Safety Goggles | Double Nitrile Gloves (Heavy Duty) | Disposable Gown | N95 or Half-Mask Respirator |
Operational and Disposal Plans
Step-by-Step PPE Donning & Doffing Workflow
Properly putting on and removing PPE is as important as its selection to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Coat: Put on the lab coat or disposable gown and fasten it completely.
-
Respirator: If required, don the respirator. Perform a seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of gloves, then the outer pair, ensuring the outer glove cuff goes over the gown's cuff.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Coat: Unfasten and remove the gown, folding the contaminated outside inwards. Dispose of it.
-
Goggles/Face Shield: Remove from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately.
Spill Management Protocol (Small Spill <1g)
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Ensure you are wearing the full PPE ensemble as described for "Cleaning & Decontamination."
-
Contain: Gently cover the spill with absorbent pads or paper towels moistened with water to prevent the powder from becoming airborne. Do not sweep dry powder[1][8].
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste[11].
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be segregated.
-
Chemical Waste: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed container marked "Halogenated Organic Waste."[6][13]
-
Contaminated Materials: All disposable items, including gloves, gowns, weigh boats, and cleanup materials, must be placed in a sealed bag or container and disposed of as hazardous solid waste.
-
Regulatory Compliance: Do not dispose of this chemical down the drain[6]. All waste must be managed according to local, state, and federal hazardous waste regulations. This typically involves disposal via a licensed hazardous waste incineration facility[13][14].
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision-Making Workflow for PPE Selection.
References
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. UCSC Chemistry. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. ILO/WHO. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. ProvistaCo. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. ACP. [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ASHP. [Link]
-
IPCS INCHEM. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org. [Link]
-
Australian Government Department of Health. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. [Link]
-
Columbus Chemical Industries, Inc. (2025). Safety Data Sheet: 1,2,4-Triazole. Columbus Chemical. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Carlroth.com. [Link]
Sources
- 1. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. columbuschemical.com [columbuschemical.com]
- 5. carlroth.com [carlroth.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. pppmag.com [pppmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. bucknell.edu [bucknell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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